3-Azabicyclo[3.2.1]octan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWRGVRWBYLOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593472 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-35-8 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Azabicyclo[3.2.1]octan-8-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Azabicyclo[3.2.1]octan-8-one
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic scaffold in modern medicinal chemistry. The document delves into the compound's core chemical properties, established synthetic routes, characteristic reactivity, and spectroscopic profile. Emphasis is placed on its role as a versatile building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this bicyclic amine in their research endeavors.
The 3-Azabicyclo[3.2.1]octane framework, sometimes referred to as an isotropane, represents a class of rigid bicyclic amines that has garnered significant attention in the field of drug discovery.[1] Unlike its more common isomer, the 8-azabicyclo[3.2.1]octane (tropane) core found in alkaloids like cocaine and atropine, the 3-aza scaffold offers a distinct three-dimensional arrangement of its nitrogen atom and functional groups.[2] this compound is a key derivative of this family, featuring a ketone at the C8 position, which serves as a versatile handle for chemical modification.
The rigid, conformationally restricted nature of this scaffold is highly valued in medicinal chemistry. It allows for the precise spatial orientation of substituents, enabling chemists to probe specific interactions within biological targets like G protein-coupled receptors (GPCRs) and transporters.[3][4] This structural rigidity reduces the entropic penalty upon binding to a receptor, which can lead to enhanced potency and selectivity. Consequently, this compound is a valuable intermediate for creating diverse chemical libraries aimed at discovering novel CNS-targeting agents, enzyme inhibitors, and anti-inflammatory molecules.[3]
Physicochemical and Spectroscopic Properties
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| CAS Number | 240401-35-8 | [3] |
| Appearance | Expected to be a solid at RT | Inferred |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Calculated |
| logP (calculated) | 0.18 | Calculated |
| SMILES | O=C1C2CCC1CNC2 | [3] |
| InChI Key | LKWRGVRWBYLOFM-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound and its derivatives. While a dedicated spectrum for the parent compound is not widely published, its expected profile can be accurately inferred from closely related, well-characterized derivatives.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic structure. Key features would include distinct signals for the two bridgehead protons (C1 and C5) and diastereotopic methylene protons throughout the scaffold. The proton on the secondary amine (N-H) would appear as a broad singlet, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The most downfield signal would correspond to the carbonyl carbon (C8) at approximately 200-210 ppm. The bridgehead carbons (C1, C5) and the carbons adjacent to the nitrogen (C2, C4) would appear in the 40-60 ppm range.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic absorption bands: a strong, sharp peak for the ketone carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and a moderate peak for the N-H stretch of the secondary amine around 3300-3500 cm⁻¹.[5]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would be characteristic of bicyclic amines, often involving cleavage alpha to the nitrogen atom.[7]
Synthesis and Manufacturing
The synthesis of the this compound core is accessible through well-established organic reactions. A common and efficient approach involves a Mannich condensation to first form the N-protected scaffold, which can then be deprotected to yield the target compound.[8]
The most frequently cited synthesis begins with the reaction of cyclopentanone, a primary amine (such as benzylamine, which serves as a protecting group), and formaldehyde.[8] This one-pot, three-component reaction directly constructs the N-benzyl-3-azabicyclo[3.2.1]octan-8-one intermediate. The benzyl group is a robust protecting group that is stable to a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst) to afford the parent this compound.[9]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its two primary reactive sites: the ketone at the C8 position and the secondary amine at the N3 position. These functional groups allow for orthogonal chemical modifications, enabling the construction of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.
Reactions at the C8-Ketone
The carbonyl group is a hub for nucleophilic addition reactions. This allows for the introduction of a wide range of substituents at the 8-position, significantly impacting the molecule's steric and electronic properties.
-
Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard or organolithium reagents, yields tertiary alcohols. For instance, addition of phenylmagnesium bromide to N-benzyl-3-azabicyclo[3.2.1]octan-8-one produces the corresponding 8-phenyl-8-hydroxy derivative.[8]
-
Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic system.
-
Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination, further expanding the possible diversity of derivatives.
Reactions at the N3-Amine
The secondary amine is a nucleophile and a base, allowing for a host of derivatization reactions that are fundamental to modifying the scaffold's physicochemical properties, such as lipophilicity and basicity.
-
N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or subjected to reductive amination with aldehydes/ketones. It can also undergo N-arylation via Buchwald-Hartwig or Ullmann coupling reactions.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) forms stable amide derivatives.
-
Sulfonylation: The amine readily reacts with sulfonyl chlorides to produce sulfonamides, a common functional group in many therapeutic agents.[10]
Caption: Key reactivity hubs of the this compound scaffold.
Applications in Medicinal Chemistry and Drug Development
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in the design of CNS-active compounds. Its rigid framework allows derivatives to achieve high affinity and selectivity for their biological targets.
-
Dopamine Transporter (DAT) Inhibitors: A significant application of this scaffold is in the development of dopamine uptake inhibitors. A series of 8-substituted-3-azabicyclo[3.2.1]octanes were synthesized and evaluated for their ability to block the dopamine transporter, with the goal of developing treatments for cocaine abuse.[8] Certain analogues demonstrated potency comparable to cocaine at the DAT, highlighting the scaffold's utility in neuropharmacology.[8]
-
Anti-Inflammatory Agents: The broader azabicyclo[3.2.1]octane chemotype has been successfully employed in the discovery of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10] Constraining a flexible piperidine core into the rigid azabicyclo[3.2.1]octane framework led to a five-fold increase in potency, demonstrating the strategic advantage of this scaffold.[10] This suggests that derivatives of this compound could be promising candidates for new anti-inflammatory drugs.[3]
-
Neuroprotective Agents: Preclinical studies have suggested that the this compound core may have neuroprotective effects. Research in animal models of diseases like Alzheimer's and Parkinson's has indicated that it may help reduce oxidative stress and prevent neuronal cell death, making it a candidate for further investigation in the treatment of neurodegenerative disorders.[3]
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol describes the synthesis of the N-protected core scaffold via a Mannich condensation, as adapted from the literature.[8]
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone (1.0 eq) and benzylamine (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (1.0 eq) to the mixture, maintaining the temperature below 10 °C.
-
Mannich Reaction: To the resulting slurry, add aqueous formaldehyde (1.1 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Workup - Basification: Cool the reaction mixture again in an ice bath and carefully add solid sodium hydroxide pellets until the pH of the solution is >12. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield N-benzyl-3-azabicyclo[3.2.1]octan-8-one as a clear oil.
Conclusion
This compound is a synthetically accessible and highly versatile chemical scaffold. Its rigid bicyclic structure provides a fixed platform for the precise orientation of functional groups, a feature that is invaluable in rational drug design. The orthogonal reactivity of its ketone and secondary amine functionalities allows for extensive derivatization, facilitating the exploration of chemical space and the optimization of lead compounds. With demonstrated applications in the development of potent CNS agents and potential in anti-inflammatory and neuroprotective therapies, the this compound core is poised to remain a cornerstone scaffold for medicinal chemists and drug discovery professionals.
References
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 4. montclair.edu [montclair.edu]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Azabicyclo[3.2.1]octan-8-one: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.1]octan-8-one core is a conformationally rigid bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and characterization of this compound. Furthermore, it delves into its critical role in the design of novel therapeutics, supported by detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic organic compound featuring a nitrogen atom at the 3-position and a ketone at the 8-position.[1] This rigid framework is, in essence, a piperidine ring fused with a cyclopentanone ring. The defined stereochemistry of the bridgehead carbons and the constrained conformation of the rings are pivotal to its utility as a scaffold, allowing for the precise spatial orientation of appended functional groups.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| logP | 0.1849 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 0 | [2] |
The presence of both a secondary amine (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor) within a rigid structure provides multiple points for molecular recognition and interaction with biological targets. The low rotatable bond count contributes to a favorable entropic profile upon binding to a target protein.
The Critical Role of Stereochemistry
The 3-azabicyclo[3.2.1]octane skeleton is chiral, and the biological activity of its derivatives is often highly dependent on the stereochemistry. The synthesis of enantiomerically pure forms is therefore a critical consideration in drug development. Methodologies for the enantioselective construction of this scaffold are of significant interest.[3] These approaches often involve the use of chiral auxiliaries or asymmetric catalysis to control the formation of the bicyclic ring system.[3][4]
Furthermore, the reduction of the C8-ketone can introduce another stereocenter, leading to the formation of endo and exo alcohol diastereomers. The relative orientation of this hydroxyl group can profoundly impact biological activity and pharmacokinetic properties. Spectroscopic techniques, particularly NMR, are crucial for determining the stereochemistry of these derivatives.[5]
Synthesis of the this compound Core
The synthesis of the 3-azabicyclo[3.2.1]octane core can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available materials. For instance, a four-step process has been described to generate the related 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde.[6] While this produces the oxa-analogue, similar strategies can be adapted for the synthesis of the carbocyclic version.
A notable method for the construction of the related 8-azabicyclo[3.2.1]octan-3-one (tropinone) is the Robinson-Schöpf synthesis.[7] This one-pot reaction combines a dialdehyde, a primary amine, and acetonedicarboxylic acid (or a synthetic equivalent) to efficiently construct the bicyclic core. While the direct synthesis of this compound via a similar one-pot strategy is less common, multi-step syntheses often employ intramolecular cyclization strategies.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the this compound core.
Spectroscopic Characterization
Unequivocal structural confirmation of this compound and its derivatives is accomplished through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity and stereochemistry of the molecule.[5] The rigid bicyclic structure gives rise to a complex but well-resolved set of signals in the ¹H NMR spectrum, with distinct chemical shifts and coupling constants for the bridgehead, bridge, and piperidine ring protons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for complete assignment.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretch of the ketone. The N-H stretch of the secondary amine is typically observed as a moderate absorption in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Applications in Medicinal Chemistry
The 3-azabicyclo[3.2.1]octane scaffold is a key structural component in a variety of pharmacologically active molecules. Its rigid nature allows it to serve as a conformational constraint, presenting appended pharmacophoric groups in a well-defined orientation for optimal interaction with biological targets.
Key Therapeutic Areas:
-
Monoamine Reuptake Inhibitors: Derivatives of the related 8-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[8][9][10] These compounds have potential applications in the treatment of depression, anxiety, and other neurological disorders.[10]
-
Anticancer Agents: Novel platinum(II) complexes incorporating a substituted 2-azabicyclo[3.2.1]octane ligand have demonstrated promising in vitro anticancer activity.[11]
-
Antiarrhythmic Agents: Analogues of the Class III antiarrhythmic agent ambasilide, featuring a 3,8-diazabicyclo-[3.2.1]-octane moiety, have been synthesized and evaluated for their ability to prolong the cardiac action potential.[12]
-
Dopaminergic Ligands: The related 3-azabicyclo[3.2.0]heptane scaffold has been used to develop dopaminergic ligands, highlighting the versatility of these bicyclic systems in targeting CNS receptors.[13]
Workflow for Scaffold-Based Drug Discovery:
Caption: A typical workflow for utilizing the this compound scaffold in drug discovery.
Experimental Protocol: N-Benzylation of this compound
This protocol describes a general procedure for the N-alkylation of the this compound core, a common step in the synthesis of more complex derivatives. The N-benzyl group can also serve as a protecting group that can be removed later by hydrogenolysis.[6]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-benzyl-3-azabicyclo[3.2.1]octan-8-one.[14][15]
Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (NMR, IR, MS) of the product with literature values for 3-benzyl-3-azabicyclo[3.2.1]octan-8-one. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of characteristic signals for the benzyl group will confirm the N-benzylation.
Conclusion
This compound is a structurally unique and synthetically accessible scaffold that has proven its value in the field of medicinal chemistry. Its rigid conformation provides a robust platform for the design of potent and selective ligands for a variety of biological targets. The continued development of novel synthetic methodologies, including enantioselective approaches, will further expand the utility of this versatile building block in the discovery of next-generation therapeutics. This guide has provided a foundational understanding of its core properties and applications, intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug development.
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. chemscene.com [chemscene.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 11. Unveiling the promising in vitro anticancer activity of lipophilic platinum(ii) complexes containing (1S,4R,5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane: a spectroscopic characterization and DFT calculation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands [ouci.dntb.gov.ua]
- 14. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
The Strategic Core: A Technical Guide to 3-Azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Compact Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. Among these, the 3-azabicyclo[3.2.1]octane framework has emerged as a privileged scaffold, providing a three-dimensional topology that is highly amenable to the development of selective and potent therapeutic agents. This guide focuses on a key derivative of this family, 3-Azabicyclo[3.2.1]octan-8-one, a versatile synthetic intermediate. Its constrained bicyclic system, featuring a strategically placed nitrogen atom and a reactive ketone functionality, makes it an invaluable building block for interrogating biological systems, particularly within the central nervous system (CNS). This document serves as an in-depth technical resource, elucidating the core chemical properties, synthetic strategies, and diverse applications of this pivotal molecule.
Core Chemical and Physical Properties
A foundational understanding of a molecule's intrinsic properties is critical for its effective application in synthesis and drug design. The key identifiers and physicochemical parameters for this compound and its commonly used hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 240401-35-8[1] | 1427356-24-8 |
| Molecular Formula | C₇H₁₁NO[1] | C₇H₁₂ClNO |
| Molecular Weight | 125.17 g/mol [1] | 161.63 g/mol |
| Appearance | Typically an off-white to yellow solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |
| Storage | Store in a cool, dry place, sealed from moisture | Store in a cool, dry place, sealed from moisture |
Strategic Synthesis: Constructing the Bicyclic Core
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton is a well-established area of organic chemistry, with several strategic approaches available. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For the parent this compound, a particularly efficient and conceptually elegant approach is the Mannich condensation.
The Mannich Condensation Approach: A Biomimetic Strategy
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound synthesis, a "double Mannich" reaction, reminiscent of the classical Robinson-Schöpf synthesis of tropinone, provides a direct route to the bicyclic core.[2] This biomimetic approach assembles the complex scaffold from simple, acyclic precursors in a one-pot procedure.[2]
Experimental Protocol: A Self-Validating System
-
Step 1: N-Benzyl Protected Intermediate Synthesis.
-
Rationale: The use of benzylamine serves a dual purpose: it acts as the nitrogen source for the bicyclic system and provides a convenient protecting group for the secondary amine. The benzyl group is robust enough to withstand the condensation conditions but can be readily removed in a subsequent step.
-
Procedure: A Mannich condensation of cyclopentanone, benzylamine, and formaldehyde is performed to yield N-benzyl-3-azabicyclo[3.2.1]octan-8-one.[3] This reaction is typically carried out in a suitable solvent, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Step 2: Deprotection to Yield the Final Product.
-
Rationale: Catalytic hydrogenolysis is a clean and efficient method for the removal of a benzyl protecting group. The reaction proceeds under mild conditions and typically affords the desired product in high purity.
-
Procedure: The N-benzyl protected intermediate is subjected to catalytic hydrogenolysis, commonly using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The completion of the reaction is verified by the disappearance of the starting material.
-
-
Step 3: (Optional) Salt Formation.
-
Rationale: The hydrochloride salt is often prepared to improve the compound's stability, crystallinity, and aqueous solubility, which can be advantageous for biological testing and formulation.
-
Procedure: The free base of this compound is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Applications in Drug Discovery: A Scaffold for Selectivity
The rigid conformation of the 3-azabicyclo[3.2.1]octane scaffold reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. This has made it a sought-after structural motif in the design of modulators for various receptors and enzymes.
Modulators of Monoamine Transporters
The structural similarity of the azabicyclo[3.2.1]octane core to the tropane skeleton of cocaine has made it a prime candidate for the development of dopamine (DAT) and serotonin (SERT) transporter inhibitors.[3][4]
-
Dopamine Transporter (DAT) Inhibitors: Derivatives of this scaffold have been extensively studied as potential treatments for cocaine abuse. Structure-activity relationship (SAR) studies have shown that substitution at the 8-position can significantly influence binding affinity and selectivity for DAT.[3][5]
-
Serotonin Transporter (SERT) Inhibitors: By strategic modification of the scaffold, selectivity can be shifted towards SERT, opening avenues for the development of novel antidepressants and anxiolytics. SAR studies have revealed that the nature and stereochemistry of substituents are critical for achieving high SERT affinity.[6]
Kappa Opioid Receptor (KOR) Antagonists
The 3-azabicyclo[3.2.1]octane framework has been successfully employed in the design of potent and selective KOR antagonists. These compounds have therapeutic potential for the treatment of depression, anxiety, and addiction. The rigid nature of the scaffold allows for precise positioning of pharmacophoric elements to achieve high-affinity binding to the receptor.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
More recently, the azabicyclo[3.2.1]octane core has been incorporated into inhibitors of NAAA, an enzyme involved in the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[7][8] Inhibition of NAAA represents a promising strategy for the management of inflammatory and pain conditions. SAR studies have demonstrated that constraining a piperidine core into this more rigid bicyclic system can significantly boost potency.[8]
Analytical Characterization: Confirming Structure and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. For this compound, one would expect to see a complex series of multiplets in the aliphatic region corresponding to the protons of the bicyclic framework. The bridgehead protons would likely appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the ketone. The remaining signals in the aliphatic region would correspond to the carbons of the bicyclic system.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups. A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. The N-H stretching vibration of the secondary amine would appear as a weaker, broader band in the region of 3300-3500 cm⁻¹. For the hydrochloride salt, the N-H stretching bands will be more prominent and shifted.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (125.17).
Conclusion: A Versatile Tool for Future Discoveries
This compound represents more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its compact and rigid framework, combined with its synthetic tractability, provides a robust platform for the design and synthesis of novel therapeutic agents. The diverse range of biological targets that can be modulated by derivatives of this scaffold underscores its significance in modern drug discovery. As our understanding of the structural requirements for selective biological activity continues to evolve, the 3-azabicyclo[3.2.1]octane core is poised to remain a central element in the development of the next generation of medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of the 3-Azabicyclo[3.2.1]octan-8-one Scaffold
Abstract
The 3-azabicyclo[3.2.1]octan-8-one core is a pivotal structural motif in medicinal chemistry and synthetic research, serving as a rigid scaffold for the development of novel therapeutics. Unambiguous structural confirmation and purity assessment of molecules incorporating this framework are paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this bicyclic ketone. By synthesizing data from the parent compound and its key derivatives, we explain the causal relationships behind the observed spectral features, offering field-proven insights for researchers. This document is structured to serve as a practical reference, complete with validated experimental protocols and visual aids to empower confident characterization.
The Structural & Strategic Importance of the this compound Core
The 3-azabicyclo[3.2.1]octane framework, often referred to as a nortropinone isomer, presents a conformationally constrained piperidine ring. This rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target. The ketone at the C8 position provides a versatile synthetic handle for further functionalization.
Given its strategic importance, a multi-faceted spectroscopic approach is not merely recommended; it is essential for unequivocal structural verification. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. This guide will deconstruct the characteristic spectral signature of this scaffold.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Bicyclic Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the this compound core. The rigid, non-planar structure gives rise to a distinct and predictable pattern of signals.
¹H NMR Spectroscopy: Probing Proton Environments
The proton NMR spectrum is characterized by the presence of diastereotopic protons—protons on the same carbon that are in different chemical environments and thus have different chemical shifts. This is a direct consequence of the molecule's chirality and rigid conformation.
Table 1: Expected ¹H NMR Data for the this compound Scaffold (Note: Chemical shifts are approximate and can vary based on solvent and N-substitution. Data is inferred from substituted analogs.)
| Protons | Expected δ (ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale & Expert Insights |
| H1, H5 | 2.8 - 3.5 | Broad Multiplet | These are the two bridgehead protons. Their broader appearance is due to multiple, complex couplings with adjacent protons. | |
| H2, H4 (axial) | 2.5 - 3.0 | Doublet of Doublets | J ≈ 12-14 (geminal) | The protons adjacent to the nitrogen are deshielded. The axial protons typically resonate upfield of the equatorial protons. |
| H2, H4 (equatorial) | 3.0 - 3.6 | Doublet of Doublets | J ≈ 12-14 (geminal) | These protons are also adjacent to the nitrogen. In N-substituted analogs, their chemical shift is highly sensitive to the nature of the substituent. |
| H6, H7 (endo) | 1.6 - 2.0 | Multiplet | These protons point "into" the boat-like conformation of the cyclopentanone portion of the ring system. | |
| H6, H7 (exo) | 2.1 - 2.6 | Multiplet | These protons point "outward" and are often deshielded relative to their endo counterparts due to their proximity to the carbonyl group's magnetic anisotropy cone. | |
| NH | 1.5 - 3.0 | Broad Singlet | For the parent compound, this proton is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and confirms the presence of the key carbonyl group. For the parent C₇H₁₁NO compound, seven distinct signals are expected.
Table 2: Expected ¹³C NMR Data for the this compound Scaffold (Data inferred from N-substituted analogs such as N-benzyl-3-azabicyclo[3.2.1]octan-8-one derivatives.)[1]
| Carbon | Expected δ (ppm) | Rationale & Expert Insights |
| C8 (C=O) | 205 - 215 | The ketone carbonyl carbon is the most deshielded signal and is highly diagnostic. For an N-benzyl bromo-derivative, this peak was observed at δ 205.4.[1] |
| C1, C5 | 55 - 65 | These bridgehead carbons are shifted downfield due to being at the fusion of two rings and adjacent to other quaternary or methine carbons. |
| C2, C4 | 45 - 55 | These carbons are directly attached to the nitrogen atom, causing a significant downfield shift. |
| C6, C7 | 25 - 40 | These methylene carbons make up the rest of the bicyclic framework and resonate in the typical aliphatic region. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for organic molecules, while D₂O can be used for hydrochloride salts and to confirm the NH proton via H-D exchange.
-
Instrument Setup: The experiment should be run on a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard single-pulse ¹H spectrum with a 30° or 45° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 220 ppm to ensure observation of the carbonyl carbon.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the core functional groups: the ketone and the secondary amine.
Table 3: Diagnostic IR Absorption Frequencies
| Frequency (ν, cm⁻¹) | Functional Group | Vibration Type | Significance & Expert Insights |
| ~1720 | C=O (Ketone) | Stretch | This is the most intense and diagnostic peak in the spectrum. The frequency is slightly higher than a typical acyclic ketone (~1715 cm⁻¹) due to the ring strain inherent in the bicyclic system. For a related N-benzyl derivative, this peak was observed at 1719 cm⁻¹.[1] |
| ~3300-3400 | N-H | Stretch | A medium, somewhat broad peak characteristic of a secondary amine. This peak will be absent in N-substituted analogs. |
| ~1150-1250 | C-N | Stretch | A medium intensity peak confirming the amine functionality. |
| 2850-3000 | C-H | Stretch | Strong peaks corresponding to the sp³ C-H bonds of the bicyclic framework. |
Experimental Protocol: Thin Film IR Spectroscopy
-
Sample Preparation: If the compound is an oil, place a single drop directly onto the surface of a salt plate (e.g., NaCl or KBr). If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to the plate, and allow the solvent to evaporate.
-
Background Collection: Place a clean, empty salt plate in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the sample plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for the key absorption bands as detailed in Table 3.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation pattern. For the parent compound, this compound (C₇H₁₁NO), the expected exact mass is 125.0841 g/mol .[2]
Fragmentation Pathway Analysis
Under Electron Ionization (EI), the molecular ion ([M]⁺˙) will undergo fragmentation through pathways that generate stable radical cations. A logical fragmentation pathway involves alpha-cleavage relative to the nitrogen and carbonyl group, as well as cleavage of the bicyclic system.
Caption: Plausible EI fragmentation pathway for this compound.
Table 4: Expected Key Ions in the Mass Spectrum
| m/z | Proposed Fragment | Rationale & Expert Insights |
| 125 | [C₇H₁₁NO]⁺˙ (M⁺˙) | The molecular ion peak. Its presence confirms the molecular weight of the parent compound. |
| 97 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Loss of carbon monoxide via McLafferty-type rearrangement or loss of ethylene via retro-Diels-Alder-type cleavage of the piperidine ring are common pathways for such bicyclic systems. |
| 82 | [C₅H₈N]⁺ | Subsequent fragmentation, potentially involving the loss of a methyl radical from the m/z 97 ion, can lead to this stable species. |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the ion source via direct infusion or through a Gas Chromatography (GC) inlet for volatile compounds.
-
Ionization: Use a standard electron energy of 70 eV to generate positive ions.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare them against predicted fragmentation pathways to further validate the structure.
Integrated Spectroscopic Workflow for Structural Verification
In a professional research setting, these techniques are not used in isolation. They form part of a logical, self-validating workflow to move from a synthetic product to a fully characterized molecule with confidence.
Caption: Validated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of the this compound scaffold is unambiguous when approached with a systematic, multi-technique methodology. The ketone carbonyl provides a strong, unmistakable signal in both IR (ν ≈ 1720 cm⁻¹) and ¹³C NMR (δ ≈ 205-215 ppm) spectroscopy. Mass spectrometry confirms the molecular weight, and the rigid bicyclic structure gives rise to a complex but interpretable set of signals in the ¹H NMR spectrum, rich with information about the molecule's three-dimensional structure. By understanding the causal principles behind these spectral features, researchers can confidently identify and validate this critical chemical entity in their synthetic and drug discovery endeavors.
References
An In-Depth Technical Guide to 3-Azabicyclo[3.2.1]octan-8-one Derivatives and Analogs
Abstract
The 3-azabicyclo[3.2.1]octane framework, a core structural motif in a multitude of biologically active compounds, represents a significant area of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of 3-azabicyclo[3.2.1]octan-8-one derivatives and their analogs. We will delve into the synthetic strategies employed for their preparation, explore their diverse pharmacological activities, and discuss their potential as therapeutic agents. This document is intended to serve as a valuable resource for scientists and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane ring system is a prominent structural feature in a variety of natural products and synthetic molecules with significant biological activities. This bicyclic system is a key component of tropane alkaloids, a class of naturally occurring compounds found in plants of the Solanaceae family.[1][2] Well-known examples include atropine, scopolamine, and cocaine, which have long been recognized for their potent pharmacological effects.[3][4]
The rigid, conformationally restricted nature of the 3-azabicyclo[3.2.1]octane scaffold provides a unique three-dimensional architecture that is advantageous for designing ligands with high affinity and selectivity for various biological targets.[5] This has led to extensive research into the synthesis and biological evaluation of a wide range of derivatives and analogs, with the goal of developing novel therapeutic agents for a variety of diseases.[1][5]
This guide will focus specifically on derivatives of this compound, a key intermediate that allows for diverse functionalization and the exploration of a broad chemical space.
Synthetic Strategies for the 3-Azabicyclo[3.2.1]octane Scaffold
The construction of the 3-azabicyclo[3.2.1]octane core is a critical step in the synthesis of its derivatives. Several synthetic approaches have been developed, each with its own advantages and limitations.
Robinson-Schöpf Condensation
A classic and widely used method for the synthesis of the tropinone skeleton (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is the Robinson-Schöpf condensation. This one-pot reaction involves the condensation of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and a dicarboxylic acid derivative (e.g., acetone dicarboxylic acid). While this method is efficient for the synthesis of certain tropinone derivatives, its application to the synthesis of this compound analogs can be more complex.
Intramolecular Cyclization Reactions
Modern synthetic strategies often rely on intramolecular cyclization reactions to construct the bicyclic framework. These methods offer greater control over stereochemistry and allow for the introduction of a wider range of substituents. One common approach involves the cyclization of a suitably functionalized piperidine derivative.
Chemoenzymatic Synthesis
Chemoenzymatic approaches have emerged as powerful tools for the synthesis of enantiomerically pure 3-azabicyclo[3.2.1]octane derivatives.[6] These methods utilize enzymes to catalyze key stereoselective transformations, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods.
One-Pot Aminocyclization
Recent advancements have led to the development of one-pot aminocyclization methods. For instance, 2,5-tetrahydrofurandimethanol can be transformed into 8-oxa-3-azabicyclo[3.2.1]octane, a related and valuable building block, through a one-pot aminocyclization with ammonia catalyzed by Pt/NiCuAlOx.[7]
Key Derivatives and Their Synthesis
The this compound core serves as a versatile platform for the synthesis of a wide array of derivatives.
N-Substituted Derivatives
The nitrogen atom at the 3-position is a common site for modification. A variety of substituents can be introduced at this position to modulate the pharmacological properties of the resulting compounds. For example, N-alkylation or N-acylation can be readily achieved using standard synthetic protocols.
C-3 Disubstituted Derivatives
The carbon atom at the 3-position can also be functionalized. For instance, 3,3-disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanones have been synthesized and investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8]
Spirocyclic Derivatives
The carbonyl group at the 8-position can be used to construct spirocyclic systems. For example, tropane-6-spiro-5'-hydantoin derivatives have been synthesized and characterized.[9]
Protocol: Synthesis of 3-Cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
This example illustrates a typical procedure for the synthesis of a functionalized 3-azabicyclo[3.2.1]octane derivative.[10]
-
Reaction Setup: A split-neck jacketed reactor is equipped with a stirrer bar, thermometer, hypochlorite scrubber, and a pressure-equalized dropping funnel.
-
Charging Reagents: Charge the reactor with 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (3.04g, 14.5mmol) and butyl acetate (7ml).
-
Cooling and Addition: Agitate the reaction mixture and cool to 0°C using a recirculating glycol bath. Add ground sodium cyanide (1.07g, 21.7mmol) via a powder funnel.
-
Workup: After the reaction is complete, the reaction mass is poured onto ice/water. The pH is adjusted, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the desired product.
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features and Applications |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the bicyclic framework.[9][11] Distinct chemical shift patterns are characteristic of the bicyclic system and its substituents. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the characteristic absorption bands of functional groups present in the molecule, such as the carbonyl group (C=O) of the ketone and the N-H or C-N bonds of the amine.[9][11] |
| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. |
| X-ray Crystallography | For crystalline compounds, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. |
Biological Activities and Therapeutic Potential
Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Dopaminergic and Serotonergic Activity
Many 3-azabicyclo[3.2.1]octane derivatives exhibit high affinity for dopamine (DAT) and serotonin (SERT) transporters.[12][13] This has led to their investigation as potential treatments for cocaine abuse and other central nervous system disorders.[12] The introduction of biaryl substituents at the 3-position has been shown to significantly influence the binding affinity and selectivity for DAT and SERT.[12]
NAAA Inhibition
A novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[14][15] Inhibition of NAAA is a promising therapeutic strategy for the management of inflammatory conditions.[14]
Anticancer Activity
Triazole derivatives based on 2-azabicycloalkanes, including the 2-azabicyclo[3.2.1]octane scaffold, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[16]
Antimicrobial Activity
Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones, which share a similar bicyclic amine core, have been synthesized and shown to possess antibacterial and antifungal activities.[17]
Other Activities
Derivatives of the 3-azabicyclo[3.2.1]octane core have also been investigated for their potential as anticholinergic, analgesic, anticonvulsant, antiarrhythmic, and anti-inflammatory agents.[9]
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the design and synthesis of novel therapeutic agents. The versatility of this core allows for the exploration of a vast chemical space, and the diverse biological activities exhibited by its derivatives highlight its potential for addressing a wide range of unmet medical needs.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
The exploration of novel substitution patterns to enhance potency and selectivity for specific biological targets.
-
The use of computational modeling and structure-based drug design to guide the development of new analogs.
-
The investigation of the therapeutic potential of these compounds in a broader range of disease models.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Biological activities of this compound derivatives.
References
- 1. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 9. akjournals.com [akjournals.com]
- 10. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 11. Buy 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride | 1820649-01-1 [smolecule.com]
- 12. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
The 3-Azabicyclo[3.2.1]octan-8-one Core: A Versatile Scaffold for Modulating Key Biological Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Structural Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-Azabicyclo[3.2.1]octan-8-one core and its parent scaffold, 3-azabicyclo[3.2.1]octane, represent a class of bicyclic organic compounds with a rigid architecture that has proven to be a highly valuable framework in medicinal chemistry.[1][2] This rigid structure, featuring a nitrogen atom at the 3-position, provides a conformationally restricted template that is crucial for the design of specific and potent ligands for a variety of biological targets.[3] Its structural similarity to bioactive alkaloids like cocaine and nicotine has made it a focal point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] The ketone functional group at the 8-position in this compound serves as a versatile chemical handle for synthesizing a diverse library of derivatives, further enhancing its utility in drug discovery.[1][4]
This guide provides a comprehensive overview of the known biological activities of molecules derived from the 3-azabicyclo[3.2.1]octane scaffold, detailing their mechanisms of action, and presenting methodologies for their biological evaluation.
Diverse Biological Activities and Therapeutic Potential
Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.
Neuromodulatory and Neuroprotective Effects
A significant area of research has focused on the application of 3-azabicyclo[3.2.1]octane derivatives in the context of neurological and psychiatric disorders.
-
Monoamine Transporter Inhibition: The scaffold has been extensively utilized to develop potent and selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7] This activity is critical for modulating neurotransmitter levels in the synaptic cleft and has direct implications for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[7] For instance, certain derivatives have shown GBR-like affinity at the DAT with high selectivity over SERT, making them valuable tools for studying the dopamine system.[5]
-
Muscarinic M1 Receptor Modulation: Novel alkyl 3-((2-amidoethyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives have been identified as positive allosteric modulators of the muscarinic M1 receptor.[8] This activity is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease and schizophrenia, where M1 receptor function is often impaired.[8]
-
Anti-Parkinsonism Activity: Studies on 8-azabicyclo[3.2.1]octane analogs have shown significant anti-Parkinsonian activity in animal models.[9] Certain compounds were found to reduce drug-induced catatonia and tremors, and to modulate brain dopamine levels, suggesting their potential as therapeutics for Parkinson's disease.[9]
Anti-inflammatory Properties
The 3-azabicyclo[3.2.1]octane core has emerged as a key structural motif in the development of novel anti-inflammatory agents.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: A notable class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been developed as potent, non-covalent inhibitors of NAAA.[10][11] NAAA is a cysteine hydrolase responsible for the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10][11] By inhibiting NAAA, these compounds increase endogenous PEA levels, thereby prolonging its anti-inflammatory and analgesic effects.[10][11]
Antimicrobial and Antiviral Activity
Derivatives of this scaffold have also shown promise in combating infectious diseases.
-
Antibacterial Activity: Novel (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives have been synthesized and screened for their antibacterial activity against various microorganisms, with some compounds showing high efficacy.
-
Antiviral Potential: Sulfonamide derivatives of 2-azabicyclo[3.2.1]octane have demonstrated antiviral activity against several viruses, including Encephalomyocarditis virus (EMCV), Adenovirus type 5 (AdV5), and Human parainfluenza virus 3 (HPIV-3).[12] Additionally, the scaffold has been incorporated into CCR5 modulators, which are relevant for HIV treatment.[13]
Other Emerging Applications
The versatility of the 3-azabicyclo[3.2.1]octane scaffold extends to other therapeutic areas:
-
Vasopressin Antagonism: A series of biaryl amides containing an azabicyclooctane headpiece have been synthesized and evaluated as mixed arginine vasopressin (AVP) receptor antagonists, with potential applications in cardiovascular and renal diseases.[14]
-
Oncology: A highly potent and selective mTORC1/2 inhibitor, PQR620, which features a 3-oxa-8-azabicyclo[3.2.1]octane moiety, is being investigated for its potential in treating cancer and neurological disorders.[15]
-
Metabolic Diseases: Derivatives have been designed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[16]
Quantitative Data Summary
The following table summarizes the reported biological activities of various 3-azabicyclo[3.2.1]octane derivatives.
| Compound Class/Derivative | Target | Activity | Potency (IC50/EC50) | Reference |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | Human NAAA | Inhibitor | 0.042 µM | [10] |
| Alkyl 3-((2-amidoethyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylates | Muscarinic M1 Receptor | Positive Allosteric Modulator | 67 nM - 2717 nM (rat cells) | [8] |
| 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes | Dopamine Transporter (DAT) | Inhibitor | 7 - 43 nM | [7] |
| 2-azabicyclo[3.2.1]octanesulfonamide | Encephalomyocarditis virus (EMCV) | Antiviral | 18.3 ± 2.0 µM | [12] |
| Biaryl amides with azabicyclooctane headpiece | Vasopressin V1a/V2 Receptors | Antagonist | Not specified | [14] |
| PQR620 | mTOR | Inhibitor | 3.4 nM (Ki) | [15] |
Experimental Protocols
The following are representative, step-by-step methodologies for evaluating the biological activity of compounds based on the 3-azabicyclo[3.2.1]octane scaffold.
Protocol 1: In Vitro NAAA Inhibition Assay
This protocol describes a method to determine the inhibitory potency of test compounds against N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Objective: To measure the IC50 value of a test compound for NAAA inhibition.
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic NAAA substrate (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl)hexadecanamide)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 4.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of pre-warmed assay buffer containing the NAAA enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a method to assess the binding affinity of test compounds to the dopamine transporter.
Objective: To determine the Ki of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membrane preparations (or cells expressing human DAT)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Non-specific binding control (e.g., cocaine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the test compound dilutions, radioligand, and membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value by non-linear regression analysis and then convert it to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: NAAA Inhibition and Anti-inflammatory Response
Caption: NAAA Inhibition by 3-Azabicyclo[3.2.1]octane Derivatives.
Experimental Workflow: In Vitro NAAA Inhibition Assay
Caption: Workflow for NAAA Inhibition Assay.
Conclusion and Future Directions
The 3-azabicyclo[3.2.1]octane scaffold has unequivocally established its importance in modern medicinal chemistry. Its rigid, conformationally constrained structure provides an excellent starting point for the design of potent and selective modulators of a wide array of biological targets. The diverse activities, ranging from neuromodulation and anti-inflammation to antimicrobial effects, underscore the therapeutic potential of this chemical class.
Future research should continue to explore the vast chemical space around this scaffold. The development of enantioselective synthetic routes will be crucial for dissecting the specific activities of different stereoisomers. Furthermore, a deeper understanding of the structure-activity relationships will enable the fine-tuning of pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel and effective therapeutics for a range of human diseases. The this compound core, as a key synthetic intermediate, will undoubtedly remain at the forefront of these discovery efforts.
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. montclair.edu [montclair.edu]
- 4. CAS 83507-33-9: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one [cymitquimica.com]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. CA2408909C - Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators - Google Patents [patents.google.com]
- 14. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Therapeutic Targeting Potential of the 3-Azabicyclo[3.2.1]octan-8-one Scaffold
Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold
The 3-Azabicyclo[3.2.1]octan-8-one core, a rigid bicyclic amine, represents a "privileged scaffold" in medicinal chemistry. Its conformational rigidity and stereochemically defined substitution points make it an ideal starting point for the rational design of potent and selective ligands for a variety of high-value therapeutic targets. This guide provides an in-depth exploration of the key biological targets modulated by derivatives of this scaffold, offering a technical narrative grounded in mechanistic understanding and actionable experimental protocols for researchers in drug discovery and development.
Part 1: The Monoamine Transporter System: A Primary Target for Neurological and Psychiatric Disorders
A significant body of research has focused on derivatives of the 3-Azabicyclo[3.2.1]octane scaffold as potent inhibitors of monoamine transporters, specifically the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone for treating a range of central nervous system (CNS) disorders.
Mechanism of Action: Competitive Inhibition of Neurotransmitter Reuptake
Derivatives of 3-Azabicyclo[3.2.1]octane typically act as competitive inhibitors at the substrate-binding site of monoamine transporters. By occupying this site, they prevent the reuptake of dopamine, serotonin, or norepinephrine from the synapse back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing neurotransmission. The reinforcing effects of cocaine, for example, are primarily due to its potent inhibition of DAT.[3][4] The development of DAT inhibitors with different pharmacokinetic profiles is a key strategy in the search for cocaine abuse treatments.[3][5]
Key Therapeutic Indications
-
Substance Use Disorders: Particularly cocaine addiction, by developing DAT inhibitors that can serve as replacement therapies.[3][5]
-
Neurodegenerative Diseases: Such as Parkinson's disease, where enhancing dopaminergic neurotransmission can alleviate motor symptoms.[6][7] Alterations in DAT density are a hallmark of such conditions.[8]
-
Mood Disorders: Including depression and anxiety, through the inhibition of SERT and/or NET.
Structure-Activity Relationship (SAR) Insights
Systematic chemical modifications of the 3-Azabicyclo[3.2.1]octane scaffold have yielded crucial insights into achieving potency and selectivity for the different monoamine transporters.
-
N-3 Position: Substitution at the nitrogen atom significantly influences selectivity. For instance, certain N-substitutions on related scaffolds have been shown to improve DAT selectivity over SERT.[1]
-
C-8 Position: The introduction of various substituents at this position can fine-tune the affinity for DAT and SERT. For example, an 8-phenyl group can be introduced via Grignard addition to the ketone of N-benzyl-3-azabicyclo[3.2.1]octan-8-one.[5]
The rigid bicyclic structure of these compounds allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions.[2]
Experimental Workflow: Characterizing Monoamine Transporter Inhibitors
A robust and self-validating workflow is essential to characterize novel compounds targeting monoamine transporters. This involves a tiered approach from initial binding assessment to functional confirmation.
Caption: Tiered experimental workflow for characterizing monoamine transporter inhibitors.
This protocol determines the binding affinity (Kᵢ) of a test compound for DAT and SERT.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a specific radioligand from its target transporter.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).[2]
-
Test compounds and reference inhibitors (e.g., cocaine, GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this step.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Incubation: Add the prepared membrane homogenate to each well. Incubate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known inhibitor. Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
This functional assay measures the potency (IC₅₀) of a compound in inhibiting the uptake of a neurotransmitter into synaptosomes.
Objective: To assess the functional activity of a test compound by its ability to block the transport of a radiolabeled neurotransmitter.
Materials:
-
Synaptosome preparation from rat brain tissue.
-
Radiolabeled neurotransmitter: [³H]Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]Dopamine) to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter. Non-specific uptake is determined at 4°C. Calculate the IC₅₀ value by plotting the percentage of uptake inhibition against the compound concentration.
Quantitative Data Summary
| Compound Class | Target(s) | Affinity (Kᵢ) / Potency (IC₅₀) | Selectivity | Reference |
| 8-substituted-3-diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octanes | DAT, SERT, NET | DAT Kᵢ: 3.9 - 4.0 nM | High SERT/DAT and NET/DAT selectivity for specific derivatives | [1][2] |
| 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes) | DAT, SERT | Varies with substitution | Generally evaluated for DAT affinity and uptake inhibition | [5] |
| 8-oxa/thia-bicyclo[3.2.1]octanes | DAT, SERT | DAT IC₅₀: 2.34 - 5.7 nM | High DAT selectivity for some analogs | [3][4][9] |
Part 2: Expanding the Therapeutic Horizon: Other Key Targets
The versatility of the azabicyclo[3.2.1]octane framework extends beyond monoamine transporters, with derivatives showing promising activity at several other therapeutically relevant targets.
Muscarinic M1 Receptors: A Target for Cognitive Enhancement
Certain alkyl 3-((2-amidoethyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic M1 acetylcholine receptor.[10]
-
Mechanism: M1 PAMs do not activate the receptor directly but enhance the binding and/or efficacy of the endogenous ligand, acetylcholine. This enhances cholinergic signaling, which is known to be impaired in conditions like Alzheimer's disease.
-
Therapeutic Potential: Treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's and schizophrenia.[10]
-
Reported Potency: EC₅₀ values in the range of 67 nM to 4200 nM have been reported for various derivatives.[10]
N-acylethanolamine-hydrolyzing acid amidase (NAAA): An Anti-Inflammatory Target
A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core has been discovered.[11]
-
Mechanism: NAAA is an intracellular hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases endogenous levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects.[11]
-
Therapeutic Potential: Management of chronic inflammatory and pain conditions.[11]
-
Reported Potency: A lead compound demonstrated an IC₅₀ of 42 nM against human NAAA with a non-covalent mechanism of action.[11]
Nicotinic Acetylcholine Receptors (nAChRs): A Target for Analgesia
Derivatives of the related 3,8-diazabicyclo[3.2.1]octane scaffold have been synthesized as potent analogues of the natural analgesic epibatidine.[12][13]
-
Mechanism: These compounds act as agonists at specific nAChR subtypes, such as the α4β2 subtype. Activation of these receptors in the CNS can produce potent analgesic effects.[12][13]
-
Therapeutic Potential: Development of novel, non-opioid analgesics.
-
Reported Potency: High affinity for the α4β2 nAChR subtype with a Kᵢ value of 4.1 nM has been demonstrated.[12]
Other Noteworthy Targets
-
Opioid Receptors: 8-azabicyclo[3.2.1]octane compounds have been developed as mu opioid receptor antagonists, potentially for treating opioid-induced side effects like constipation.[14]
-
mTOR Kinase: The 3-oxa-8-azabicyclo[3.2.1]octane moiety has been incorporated into potent and selective mTORC1/2 inhibitors for cancer and neurological disorders.[15]
-
11β-HSD1: 3,3-disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl) methanones have been patented as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic and neurodegenerative diseases.[16]
Part 3: Synthesis and Future Directions
The synthesis of the this compound core and its derivatives often begins with a Mannich condensation reaction.[5] The rigid bicyclic structure serves as a reliable foundation for further chemical exploration through techniques like Grignard additions, reductive aminations, and N-alkylation to build diverse chemical libraries.[5][17]
The future of this scaffold lies in leveraging the detailed SAR knowledge to design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. The development of subtype-selective nAChR agonists or brain-penetrant mTOR inhibitors based on this core are exciting avenues for future research. The continued application of this privileged scaffold promises to yield novel therapeutic agents for some of the most challenging diseases.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 17. derpharmachemica.com [derpharmachemica.com]
The Keystone of Complex Scaffolds: A Technical Guide to the Discovery and Synthetic History of 3-Azabicyclo[3.2.1]octan-8-one
For Immediate Release
Shanghai, China – December 31, 2025 – In the intricate world of medicinal chemistry, certain molecular scaffolds serve as foundational keystones for the development of novel therapeutics. Among these, the rigid, bicyclic framework of 3-Azabicyclo[3.2.1]octan-8-one has emerged as a critical intermediate for the synthesis of a diverse array of pharmacologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and core synthetic methodologies of this pivotal compound.
Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Core
The 3-Azabicyclo[3.2.1]octane skeleton, a bicyclic organic compound, is characterized by a nitrogen atom at the 3-position and, in the case of the titular compound, a ketone functional group at the 8-position.[1] This unique and rigid three-dimensional structure imparts specific chemical and physical properties that are highly sought after in medicinal chemistry.[1] The defined stereochemistry and reactive ketone handle allow for precise and selective modifications, enabling the construction of complex molecular architectures with tailored biological activities.[1] Consequently, this scaffold is a valuable building block in the design of agents targeting the central nervous system (CNS) and various enzyme inhibitors.[1]
Foundational Synthesis: The Mannich Condensation Approach
While a singular "discovery" event for this compound is not prominently documented, its accessibility in the laboratory is largely attributed to a key synthetic transformation: the Mannich condensation. A pivotal method for the preparation of the N-benzyl protected form, N-benzyl-3-azabicyclo[3.2.1]octan-8-one, involves the condensation of cyclopentanone, benzylamine, and formaldehyde.[2] This reaction provides a direct and efficient route to the core bicyclic structure.
The significance of this approach lies in its simplicity and the ready availability of the starting materials. This synthetic accessibility is a crucial factor that has propelled the use of this compound and its derivatives in pharmaceutical research, making large-scale production feasible for promising drug candidates.[1]
Experimental Protocol: Synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one
The following protocol is a representative procedure based on the Mannich condensation reaction.
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde (typically as an aqueous solution, e.g., formalin)
-
Solvent (e.g., ethanol, methanol, or water)
-
Acid catalyst (optional, e.g., hydrochloric acid)
-
Base for workup (e.g., sodium bicarbonate, sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Combine cyclopentanone and benzylamine in the reaction solvent.
-
Slowly add formaldehyde solution to the mixture, maintaining temperature control as the reaction can be exothermic.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating) for a specified period until reaction completion is observed (monitored by techniques such as TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture (if an acid catalyst was used) with a suitable base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-benzyl-3-azabicyclo[3.2.1]octan-8-one using a suitable technique, such as column chromatography.
Diagram of the Mannich Condensation Workflow:
Caption: Workflow for the synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one.
Significance in Medicinal Chemistry and Drug Discovery
The this compound core is a versatile scaffold that has been explored in various therapeutic areas. Its rigid structure allows for the precise positioning of substituents to interact with biological targets.
Central Nervous System (CNS) Agents
Derivatives of this compound have shown significant promise as CNS-targeting agents.[1] The bicyclic framework can be functionalized to modulate the activity of various receptors and transporters in the brain.
For instance, a series of 8-substituted-3-azabicyclo[3.2.1]octanes, also referred to as isotropanes, have been synthesized and evaluated for their potency as dopamine uptake inhibitors.[2] These compounds are of interest as potential treatment agents for cocaine abuse.[2] The synthesis of these derivatives often starts from the N-benzyl protected ketone, which is then subjected to reactions like Grignard additions or nucleophilic displacements to introduce substituents at the 8-position.[2]
Neurodegenerative and Inflammatory Diseases
Recent research has also highlighted the potential of this compound derivatives in the context of neurodegenerative diseases and inflammation.[1] Preclinical studies have suggested that compounds based on this scaffold may exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.[1]
Furthermore, in vitro studies have indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents for conditions such as rheumatoid arthritis.[1]
Table 1: Summary of Key Applications of this compound Derivatives
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Substance Abuse (Cocaine) | Dopamine Transporter (DAT) Inhibition | [2] |
| Neurodegenerative Diseases | Neuroprotection, Reduction of Oxidative Stress | [1] |
| Inflammatory Diseases | Inhibition of Pro-inflammatory Cytokines | [1] |
Conclusion and Future Perspectives
The journey of this compound from a synthetically accessible bicyclic ketone to a highly valued scaffold in drug discovery underscores its strategic importance. The foundational Mannich condensation provides a reliable route to this key intermediate, enabling extensive exploration of its chemical space. The demonstrated potential of its derivatives in treating CNS disorders, neurodegenerative diseases, and inflammation ensures that the 3-Azabicyclo[3.2.1]octane core will continue to be a fertile ground for the development of novel therapeutics. Future research will likely focus on the stereoselective synthesis of more complex derivatives and a deeper understanding of their structure-activity relationships to design next-generation medicines with enhanced efficacy and safety profiles.
References
Methodological & Application
Application Note: Synthesis of 3-Azabicyclo[3.2.1]octan-8-one via Intramolecular Mannich Condensation
Abstract
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of functional groups, making it a valuable core for drug discovery. This application note provides a detailed, in-depth technical guide for the synthesis of 3-azabicyclo[3.2.1]octan-8-one, a key intermediate, utilizing the classic and highly efficient intramolecular double Mannich condensation, famously known as the Robinson-Schöpf reaction. We will explore the mechanistic underpinnings of this reaction, provide a validated step-by-step experimental protocol, and offer practical insights for troubleshooting and optimization.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane ring system, often referred to as the tropane skeleton, is a cornerstone in medicinal chemistry.[1] This bicyclic amine is the central feature of numerous alkaloids with potent physiological effects, including atropine and cocaine.[2][3] The rigid conformation of the tropane core allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets such as receptors and enzymes. Consequently, synthetic derivatives of this scaffold are actively pursued in the development of novel therapeutics for a range of conditions, including neurological disorders and pain management.[4]
The synthesis of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a representative example of this class, by Sir Robert Robinson in 1917 was a landmark achievement in organic synthesis.[3][5] This one-pot reaction, which mimics the proposed biosynthetic pathway, is a testament to the power and elegance of biomimetic synthesis.[5][6] The reaction's simplicity, utilizing readily available starting materials, and its ability to construct a complex bicyclic system in a single step, make it a highly attractive and instructive synthetic strategy.[2][3]
The Mannich Reaction: A Powerful Tool for Bicyclic Amine Synthesis
The Robinson-Schöpf synthesis of tropinone is a classic example of a tandem or domino reaction, specifically an intramolecular double Mannich reaction.[2][5] The Mannich reaction, in its general form, is a three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine.[7][8][9] The key to this reaction is the in-situ formation of an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound.[8][10][11]
Mechanistic Principles
In the synthesis of tropinone, the reaction proceeds through a cascade of events initiated by the reaction of methylamine with succinaldehyde. This is followed by two sequential intramolecular Mannich condensations with acetonedicarboxylic acid as the enolate precursor. The use of acetonedicarboxylic acid is crucial as the carboxyl groups activate the alpha-protons, facilitating enolate formation under mild, physiological pH conditions.[2]
The key steps in the mechanism are as follows:
-
Iminium Ion Formation: Methylamine undergoes nucleophilic addition to one of the aldehyde groups of succinaldehyde, followed by dehydration to form an iminium ion.
-
First Ring Closure: The second aldehyde group within the same molecule then undergoes an intramolecular nucleophilic attack by the nitrogen, leading to the formation of a five-membered pyrrolidine ring.
-
Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the iminium ion, forming a new carbon-carbon bond.
-
Second Iminium Ion Formation and Ring Closure: Subsequent dehydration and enolization set the stage for a second intramolecular Mannich reaction, which closes the six-membered ring and forms the bicyclic tropane skeleton.
-
Decarboxylation: The two carboxylic acid groups are then lost as carbon dioxide, yielding the final tropinone product.[2][3]
Visualizing the Reaction Mechanism
The following diagram illustrates the cascade of reactions leading to the formation of the this compound core.
Caption: Reaction cascade for tropinone synthesis.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is an adaptation of the improved Robinson-Schöpf synthesis, which is conducted under conditions that mimic physiological pH to enhance the reaction yield.[12][13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 210.14 | 21.0 g | 0.10 | For acetonedicarboxylic acid |
| Fuming Sulfuric Acid (20%) | H₂SO₄/SO₃ | - | 30 mL | - | Dehydrating agent |
| Succinaldehyde (25% aq.) | C₄H₆O₂ | 86.09 | 34.4 g | 0.10 | Handle with care |
| Methylamine HCl | CH₅N·HCl | 67.52 | 6.75 g | 0.10 | Amine source |
| Sodium Hydroxide | NaOH | 40.00 | ~8.0 g | ~0.20 | For pH adjustment |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Instrumentation
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
pH meter or pH paper
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Detailed Synthesis Procedure
Part A: Preparation of Acetonedicarboxylic Acid
-
In a well-ventilated fume hood, carefully add 21.0 g of citric acid monohydrate to 30 mL of fuming sulfuric acid in a beaker, with gentle stirring.
-
The mixture will warm up and effervescence (CO evolution) will occur. Stir occasionally until the reaction subsides.
-
Allow the solution to stand at room temperature for at least one hour, or until the dissolution is complete. This solution of acetonedicarboxylic acid in sulfuric acid is used directly in the next step.
Part B: The One-Pot Mannich Condensation
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of 6.75 g of methylamine hydrochloride in 50 mL of water.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add the previously prepared acetonedicarboxylic acid solution from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, add 34.4 g of the 25% aqueous succinaldehyde solution.
-
Carefully adjust the pH of the reaction mixture to approximately 7 by the slow addition of a 10 M sodium hydroxide solution, while maintaining the temperature below 20 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC if desired.
Work-up and Purification
-
After the reaction is complete, make the solution strongly alkaline (pH > 11) by adding more 10 M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tropinone.
-
The product can be further purified by vacuum distillation or recrystallization from petroleum ether.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization and Data Analysis
-
Expected Yield: With careful control of pH and temperature, yields of 70-90% can be achieved.[2][13]
-
Appearance: Brownish solid.[2]
-
Melting Point: 42.5 °C.[2]
-
Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic peaks for the N-methyl group and the protons on the bicyclic core.
-
¹³C NMR: The carbonyl carbon will have a characteristic downfield shift.
-
IR: A strong absorption band corresponding to the ketone C=O stretch will be present.
-
MS: The mass spectrum will show the molecular ion peak corresponding to the mass of tropinone (139.19 g/mol ).[2]
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incorrect pH of the reaction mixture.- Temperature too high during additions.- Incomplete reaction. | - Carefully monitor and adjust the pH to ~7.[13]- Maintain low temperatures as specified.- Increase reaction time and monitor by TLC. |
| Polymerization | - pH is too acidic or too basic.- High concentration of reactants. | - Ensure the pH is buffered around the neutral point.- Use the specified concentrations. |
| Difficult Extraction | - Emulsion formation. | - Add a small amount of brine to the aqueous layer to break the emulsion. |
| Impure Product | - Incomplete decarboxylation.- Side reactions. | - Ensure the reaction goes to completion.- Purify the crude product carefully by vacuum distillation or multiple recrystallizations. |
Optimization Insights: The "physiological pH" is a critical parameter. Clemens Schöpf significantly improved Robinson's original yield by recognizing that the reaction proceeds optimally under these milder conditions, which favor the necessary enolate and iminium ion concentrations without promoting side reactions.[12] The use of a buffer system can help maintain the optimal pH throughout the reaction.
Conclusion
The intramolecular double Mannich condensation for the synthesis of the this compound core is a powerful and historically significant transformation in organic chemistry. Its elegance lies in the biomimetic, one-pot construction of a complex and medicinally relevant scaffold from simple, acyclic precursors. This application note provides researchers with a comprehensive and practical guide to successfully perform this synthesis, offering insights into the mechanism, a detailed protocol, and troubleshooting advice to enable the efficient production of this valuable synthetic intermediate for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction [organic-chemistry.org]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 13. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Dopamine Uptake Inhibitors Using 3-Azabicyclo[3.2.1]octan-8-one
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold in Dopamine Transporter Ligand Design
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. The 3-azabicyclo[3.2.1]octane core, a rigid bicyclic amine, has emerged as a privileged scaffold in the design of potent and selective dopamine uptake inhibitors. This structural motif is notably present in benztropine and its analogues, which have demonstrated high affinity for the DAT.[2]
The constrained conformation of the 3-azabicyclo[3.2.1]octane skeleton provides a well-defined orientation for substituents, allowing for precise interactions with the DAT binding pocket. This guide provides detailed application notes and protocols for the synthesis and characterization of dopamine uptake inhibitors derived from 3-azabicyclo[3.2.1]octan-8-one, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to explore this important class of compounds.
Synthetic Strategy: From Ketone to Potent Inhibitor
A common and effective strategy for the synthesis of potent dopamine uptake inhibitors from this compound involves a two-step process:
-
N-Protection of the Bicyclic Core: The secondary amine of the 3-azabicyclo[3.2.1]octane is typically protected, often with a benzyl group, to prevent side reactions in the subsequent step. This is crucial for directing the reactivity to the C8-keto group.
-
Introduction of the Pharmacophore via Grignard Reaction: A Grignard reaction at the C8-carbonyl group is employed to introduce the key pharmacophoric elements, typically aryl or diarylmethyl groups, which are essential for high-affinity binding to the dopamine transporter.
This approach allows for the modular synthesis of a library of analogues by varying the Grignard reagent, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Intermediate 1)
This protocol describes the synthesis of the N-protected ketone intermediate, a crucial precursor for the subsequent Grignard reaction. The synthesis can be achieved via a Mannich condensation.[3]
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclopentanone (1.0 eq), benzylamine (1.0 eq), and formaldehyde solution (2.2 eq).
-
Acidify the mixture with concentrated hydrochloric acid and stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 10-12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-benzyl-3-azabicyclo[3.2.1]octan-8-one as a crystalline solid.
Expected Yield: 60-70%
Protocol 2: Synthesis of a Representative Dopamine Uptake Inhibitor: N-Benzyl-8-phenyl-3-azabicyclo[3.2.1]octan-8-ol (Compound 1)
This protocol details the synthesis of a benztropine analogue via a Grignard reaction with the N-protected ketone intermediate.
Materials:
-
N-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Intermediate 1)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated ammonium chloride solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (oven-dried)
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (1.5 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve N-benzyl-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-8-phenyl-3-azabicyclo[3.2.1]octan-8-ol.[4]
Expected Yield: 70-85%
Data Presentation: Characterization of a Representative Compound
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Below is a table summarizing the expected analytical data for the representative compound, N-benzyl-8-phenyl-3-azabicyclo[3.2.1]octan-8-ol (Compound 1).
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.20 (m, 10H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.30-3.20 (m, 2H), 2.80-2.70 (m, 2H), 2.40-2.20 (m, 4H), 2.00-1.80 (m, 2H), 1.70 (br s, 1H, OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.0, 139.0, 128.5, 128.3, 127.1, 126.9, 125.0, 77.0 (C-OH), 60.5 (N-CH₂-Ph), 55.0, 48.0, 39.5, 28.0. |
| IR (KBr, cm⁻¹) | 3400 (O-H stretch), 3050 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100 (C-O stretch). |
| Mass Spectrometry (ESI-MS) | m/z 308.19 [M+H]⁺ |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of dopamine uptake inhibitors from this compound.
Caption: Synthetic workflow for a dopamine uptake inhibitor.
Structure-Activity Relationship (SAR) Insights
The 3-azabicyclo[3.2.1]octane scaffold offers two primary points for modification to modulate activity and selectivity: the C3/C8 position and the N-substituent.
-
C3/C8 Position: The nature of the substituent at the C8 position, introduced via the Grignard reaction, is a primary determinant of DAT affinity. Diarylmethyl ether moieties, as seen in benztropine, generally confer high potency. The stereochemistry at C8 is also critical, with one enantiomer often exhibiting significantly higher affinity than the other.[3]
-
N-Substituent: The substituent on the nitrogen atom of the bicyclic system plays a crucial role in modulating selectivity and pharmacokinetic properties. While an N-methyl group is common, larger substituents can be introduced to fine-tune the interaction with the transporter and reduce off-target effects, such as activity at muscarinic receptors.[1][5] Studies have shown that N-substitution can significantly impact the behavioral profile of these compounds, leading to atypical dopamine uptake inhibitors with reduced abuse potential.[6]
Protocol 3: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 or cocaine)
-
Synthesized test compounds
-
96-well microplates
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~1-5 nM), and membrane preparation (25-100 µg protein).
-
Non-specific Binding: Assay buffer, [³H]WIN 35,428, non-specific binding inhibitor, and membrane preparation.
-
Competition Binding: Assay buffer, [³H]WIN 35,428, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: In Vitro Dopamine Uptake Inhibition Assay
This protocol measures the functional ability of the synthesized compounds to inhibit dopamine uptake into synaptosomes.
Materials:
-
Freshly prepared rat striatal synaptosomes[7]
-
Krebs-Ringer-HEPES buffer
-
[³H]Dopamine
-
Synthesized test compounds
-
A known DAT inhibitor for positive control (e.g., nomifensine)
-
96-well microplates
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat striata using standard subcellular fractionation techniques.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer-HEPES buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of dopamine uptake.
Conclusion and Future Directions
The 3-azabicyclo[3.2.1]octane scaffold is a versatile and valuable platform for the design of novel dopamine uptake inhibitors. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new chemical entities targeting the dopamine transporter. Future research in this area will likely focus on the development of compounds with improved selectivity profiles, optimized pharmacokinetic properties, and atypical mechanisms of action to minimize abuse liability and maximize therapeutic potential.
References
- 1. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 3-Azabicyclo[3.2.1]octan-8-one in Central Nervous System Drug Design
The quest for novel therapeutics targeting the complexities of the central nervous system (CNS) has led medicinal chemists to explore a diverse range of molecular architectures. Among these, the rigid, bicyclic framework of 3-azabicyclo[3.2.1]octan-8-one and its derivatives has emerged as a privileged scaffold. Its unique three-dimensional structure provides a robust platform for the strategic placement of pharmacophoric elements, enabling potent and selective interactions with a variety of CNS targets. This guide provides an in-depth exploration of the application of this versatile scaffold in CNS drug design, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The inherent structural rigidity of the 3-azabicyclo[3.2.1]octane core is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity.[1] This framework serves as a valuable starting point for the development of agents targeting monoamine transporters, G protein-coupled receptors (GPCRs), and ligand-gated ion channels, demonstrating its broad applicability in addressing a spectrum of neurological and psychiatric disorders.
Targeting the Dopamine Transporter: A Focus on Stimulant Abuse and Neurodegenerative Disorders
One of the most extensively studied applications of the 3-azabicyclo[3.2.1]octane scaffold is in the development of ligands for the dopamine transporter (DAT). The DAT is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2] Inhibition of DAT is the primary mechanism of action for psychostimulants like cocaine, and as such, DAT-targeted compounds are being investigated as potential treatments for substance abuse.[3]
Derivatives of 3-azabicyclo[3.2.1]octane have been designed to mimic the binding of cocaine to the DAT, with modifications aimed at altering the pharmacokinetic and pharmacodynamic profiles to produce a medication with a lower abuse potential.[2][4] Structure-activity relationship (SAR) studies have revealed that substitutions at the 3- and 8-positions of the bicyclic core are critical for modulating affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[2][4]
Beyond addiction, dysregulation of the dopaminergic system is a hallmark of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[5][6] The 3-azabicyclo[3.2.1]octane scaffold is being explored for the development of DAT inhibitors that could potentially increase dopamine levels in the brain and alleviate the motor symptoms of the disease.[5][7] Some studies also suggest that certain derivatives may possess neuroprotective properties, offering a potential disease-modifying approach.[1]
Key Derivatives and Structure-Activity Relationships
The following table summarizes key 3-azabicyclo[3.2.1]octane-based derivatives targeting the dopamine transporter, highlighting their binding affinities and selectivities.
| Compound ID | R1 (Position 3) | R2 (Position 8) | DAT Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22e | -CH=C(O-CH(Ph)₂) | -CH₂-cyclopropyl | 4.0 | 1060 | - | [2] |
| 22g | -CH=C(O-CH(Ph)₂) | -CH₂-(4-Cl-Ph) | 3.9 | - | 1358 | [2] |
| 8i | -COOCH₂CH₂(3-I-4-NH₂-Ph) | -CH₃ | 2.5 (IC₅₀) | 0.0017 | 583 | [2] |
Note: Data is compiled from various sources and methodologies may differ. Kᵢ represents the inhibitory constant, and IC₅₀ is the half-maximal inhibitory concentration. Higher selectivity ratios indicate greater preference for DAT.
Expanding the Horizon: Targeting Opioid and Nicotinic Receptors
The versatility of the 3-azabicyclo[3.2.1]octane scaffold extends beyond monoamine transporters. Researchers have successfully adapted this framework to target other critical CNS receptors, including opioid and nicotinic acetylcholine receptors (nAChRs).
Derivatives have been developed as selective kappa opioid receptor (KOR) antagonists.[8] Antagonism of the KOR is a promising strategy for the treatment of major depressive disorder (MDD) and other mood disorders.[8] Additionally, analogs have been synthesized that act as agonists at the nociceptin opioid peptide (NOP) receptor, showing potential anxiolytic effects.[9]
Furthermore, the 3-azabicyclo[3.2.1]octane core has been incorporated into the design of α7 nAChR agonists.[10][11] The α7 nAChR is implicated in cognitive processes, and agonists of this receptor are being investigated as potential treatments for the cognitive deficits associated with schizophrenia and Alzheimer's disease.[10]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol describes a classic approach to the synthesis of the 3-azabicyclo[3.2.1]octane core via a Mannich condensation reaction.
Rationale: The Mannich reaction is a three-component condensation that efficiently constructs the bicyclic ring system. Cyclopentanone provides the carbon backbone, benzylamine serves as the nitrogen source and protects the secondary amine, and formaldehyde acts as a one-carbon electrophile.
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, combine cyclopentanone (1 equivalent) and benzylamine (1 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1 equivalent) with stirring.
-
To the stirred mixture, add aqueous formaldehyde (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Basify the reaction mixture to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain N-benzyl-3-azabicyclo[3.2.1]octan-8-one.
Protocol 2: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[2]
Rationale: This assay measures the ability of a test compound to compete with a known high-affinity radioligand ([³H]WIN 35,428) for binding to the DAT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated. This provides a quantitative measure of the compound's affinity for the transporter.
Materials:
-
HEK293 cells stably expressing human DAT (or rat striatal tissue homogenate)
-
[³H]WIN 35,428 (radioligand)
-
Cocaine or unlabeled WIN 35,428 (for non-specific binding determination)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[2]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428 (at a concentration near its Kₑ), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of cocaine (e.g., 10 µM) or unlabeled WIN 35,428.[2]
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[2]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[2]
-
Visualizing the Science
Dopamine Signaling Pathway
Caption: Dopamine signaling at the synapse and the inhibitory action of 3-azabicyclo[3.2.1]octane derivatives on DAT.
Structure-Activity Relationship (SAR) Workflow
Caption: Iterative workflow for the design and optimization of 3-azabicyclo[3.2.1]octane-based CNS drug candidates.
Experimental Workflow for Compound Characterization
Caption: A typical experimental cascade for the in vitro and in vivo characterization of a novel CNS compound.
Conclusion
The this compound scaffold represents a highly successful and adaptable platform in the design of novel CNS-acting agents. Its rigid conformation and synthetic tractability have allowed for the development of potent and selective ligands for a range of important neurological targets. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust pharmacological evaluation as outlined in this guide, holds significant promise for the future development of therapeutics for a variety of challenging CNS disorders.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
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- 7. researchgate.net [researchgate.net]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannich Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols: 3-Azabicyclo[3.2.1]octan-8-one as a Versatile Precursor for High-Affinity Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
The 3-azabicyclo[3.2.1]octane framework represents a class of rigid, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry. Its conformationally restricted nature provides a distinct advantage in drug design, enabling the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets. This document details the strategic use of a key derivative, 3-Azabicyclo[3.2.1]octan-8-one , as a versatile precursor for the synthesis of potent and selective enzyme inhibitors. Its unique bicyclic structure and strategically placed ketone functional group make it an ideal starting point for developing novel therapeutics.[1][2][3]
We provide in-depth application notes on the derivatization of this scaffold to target two critical enzyme classes: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) for anti-inflammatory applications and C-C Chemokine Receptor type 5 (CCR5) , a key co-receptor for HIV entry. This guide offers detailed, field-proven synthetic protocols, data interpretation, and the scientific rationale behind the experimental design.
The Strategic Advantage of the 3-Azabicyclo[3.2.1]octane Scaffold
In drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is crucial for improving selectivity and physicochemical properties. The 3-azabicyclo[3.2.1]octane core offers several key advantages:
-
Structural Rigidity: Unlike flexible aliphatic chains, the bicyclic system locks substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity.[3]
-
Novel Chemical Space: Derivatives occupy a distinct and less-explored area of chemical space compared to more common monocyclic scaffolds like piperidine, potentially leading to novel intellectual property.
-
Tunable Physicochemical Properties: The presence of the nitrogen atom provides a handle for modulating properties such as solubility and basicity, which are critical for pharmacokinetic profiles.
-
Versatile Synthetic Handle: The ketone at the 8-position is a versatile functional group that can be readily transformed into a variety of other functionalities, including amines, alcohols, and carbon-carbon bonds, allowing for extensive structure-activity relationship (SAR) exploration.[1][4]
Application I: NAAA Inhibitors for Anti-Inflammatory Therapy
Biological Rationale
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5][6] By inhibiting NAAA, the endogenous levels of PEA are elevated, enhancing its natural ability to suppress inflammatory responses, primarily through the activation of the PPAR-α nuclear receptor.[7][8] This makes NAAA a compelling therapeutic target for chronic inflammatory conditions and pain.[9]
Synthetic Strategy & Workflow
The this compound core can be elaborated into potent and selective NAAA inhibitors. The general strategy involves converting the C8-ketone into an amine, which then serves as an anchor point for coupling with a recognition moiety, such as a pyrazole sulfonamide.
Protocol: Synthesis of a Bicyclic NAAA Inhibitor
This protocol describes a representative synthesis starting from a protected this compound precursor.
Step 1: Reductive Amination of the Ketone
-
Rationale: This step converts the key C8-ketone into a primary amine, which is essential for subsequent coupling. Using a protecting group on the ring nitrogen (e.g., Boc) prevents unwanted side reactions.
-
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with 1M HCl at 0 °C.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica, DCM/MeOH gradient) to yield N-Boc-3-azabicyclo[3.2.1]octan-8-amine.
-
Step 2: Sulfonamide Coupling
-
Rationale: This step couples the functionalized bicyclic core with the pharmacophore responsible for NAAA recognition. Pyridine acts as a base to neutralize the HCl generated.
-
Procedure:
-
Dissolve the amine intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 4-6 hours until completion.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the protected inhibitor.
-
Step 3: Deprotection
-
Rationale: Removal of the Boc protecting group yields the final, active inhibitor. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.
-
Procedure:
-
Dissolve the protected inhibitor from Step 2 in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
-
Expected Results & Data
The resulting compounds are expected to show potent inhibition of NAAA with good selectivity over related enzymes like FAAH.
| Compound ID | Scaffold | R Group | NAAA IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity Index |
| NAAA-Inhib-01 | 3-Azabicyclo[3.2.1]octane | 3,5-dimethylpyrazole | 42 | >10,000 | >238 |
| NAAA-Inhib-02 | 3-Azabicyclo[3.2.1]octane | 3-ethyl-5-methylpyrazole | 35 | >10,000 | >285 |
Data is representative and based on published results for similar scaffolds.
Application II: CCR5 Antagonists for Anti-HIV Therapy
Biological Rationale
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that, in addition to its role in the immune system, is used by the most common strains of HIV-1 as a co-receptor to enter and infect host T-cells.[10][11] Small molecules that block the interaction between the viral gp120 protein and CCR5 are known as entry inhibitors.[12] Maraviroc, an approved anti-HIV drug, features an 8-azabicyclo[3.2.1]octane (tropane) core, demonstrating the clinical validation of this bicyclic scaffold class for potent CCR5 antagonism.[10][13] The 3-azabicyclo[3.2.1]octane scaffold serves as a valuable bioisostere for exploring novel SAR in this target class.[14]
Synthetic Strategy & Protocol
The synthesis of CCR5 antagonists using the 3-azabicyclo[3.2.1]octane scaffold often involves reductive amination to couple the bicyclic amine with a suitably substituted phenylpropyl aldehyde fragment.
Protocol: Synthesis of a Maraviroc Analogue Core
-
Rationale: This protocol outlines the key C-N bond formation that links the bicyclic scaffold to the pharmacophore responsible for binding to the CCR5 receptor. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) and (S)-3-amino-3-phenylpropan-1-ol derivative (protected, 1.1 eq) in dichloroethane, add acetic acid (1.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction for 16-24 hours at room temperature, monitoring for the formation of the coupled product.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting diastereomeric mixture by flash chromatography to isolate the desired stereoisomer.
-
The resulting intermediate can be further elaborated (e.g., acylation with 4,4-difluorocyclohexanecarboxylic acid) to complete the synthesis of the final antagonist.[13]
-
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid three-dimensional structure provides an excellent platform for the design of highly specific enzyme inhibitors. The protocols and applications detailed herein for the synthesis of NAAA inhibitors and CCR5 antagonists demonstrate the scaffold's utility in creating drug candidates with significant therapeutic potential. By leveraging this precursor, researchers can efficiently explore novel chemical space and develop next-generation therapeutics for inflammatory diseases, HIV, and beyond.
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. montclair.edu [montclair.edu]
- 4. chembk.com [chembk.com]
- 5. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Experimental Setup for Neuroprotective Studies with 3-Azabicyclo[3.2.1]octan-8-one
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function, creating an urgent need for novel therapeutic agents.[1] 3-Azabicyclo[3.2.1]octan-8-one is a bicyclic organic compound whose rigid scaffold is a valuable starting point in medicinal chemistry for developing agents targeting the central nervous system.[2] Its unique structure presents potential for interaction with key biological targets implicated in neuronal survival. This document provides a comprehensive experimental framework for investigating the neuroprotective potential of this compound, detailing both in vitro and in vivo methodologies. The protocols are designed to be self-validating, incorporating essential controls and mechanistic assays to build a robust data package for preclinical assessment. We will explore the compound's ability to mitigate oxidative stress and apoptosis, two common hallmarks of neurodegeneration, through the modulation of critical cell signaling pathways.[3][4]
| Hypothesized Neuroprotective Mechanisms & Signaling Pathways
The neuroprotective activity of a novel compound can often be attributed to its ability to modulate key intracellular signaling pathways that govern cell survival, apoptosis, and the response to oxidative stress. For this compound, we hypothesize that its potential efficacy stems from the activation of pro-survival and antioxidant pathways.
The PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival.[5][6] Activation of this cascade can suppress apoptosis by inhibiting pro-apoptotic proteins and promoting the expression of survival genes.[7] Many natural and synthetic compounds exert their neuroprotective effects by activating this pathway.[8] We will assess whether this compound can induce the phosphorylation of Akt, a key indicator of pathway activation.
The Nrf2-ARE Antioxidant Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.[4][9] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3][10] Under conditions of stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1).[11] Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for neuroprotection.[12] Experiments will be designed to determine if the compound can enhance Nrf2 nuclear translocation and upregulate its target genes.
Caption: Hypothesized mechanism of action for this compound.
| Overall Experimental Workflow
A tiered approach is recommended, beginning with high-throughput in vitro screening to establish efficacy and a preliminary safety profile. Promising results would then justify progression to more complex and physiologically relevant in vivo models.
Caption: A multi-phase workflow for evaluating neuroprotective candidates.
| In Vitro Neuroprotection Protocols
The human neuroblastoma SH-SY5Y cell line is a widely used model for initial neuroprotection screening due to its human origin and ability to differentiate into a neuronal phenotype.[13][14]
Protocol: SH-SY5Y Cell Culture and Differentiation
-
Culture Maintenance: Culture SH-SY5Y cells in a T-75 flask with DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.[15]
-
Seeding for Experiments: Seed cells into 96-well plates (for viability/ROS/caspase assays) or 6-well plates (for protein analysis) at a density of 1 x 10⁴ cells/well or 5 x 10⁵ cells/well, respectively. Allow cells to adhere for 24 hours.
-
Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, reduce serum concentration to 1% FBS and add 10 µM Retinoic Acid (RA) to the culture medium. Differentiate for 5-7 days, replacing the medium every 2 days.
Protocol: Induction of Neurotoxicity and Compound Treatment
Causality: To test neuroprotection, a toxic insult must be applied to the cells to simulate disease conditions. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, making it an excellent in vitro model for Parkinson's disease research.[16] Hydrogen peroxide (H₂O₂) is a potent oxidizing agent used to model generalized oxidative stress.[17]
-
Prepare Compound: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute in culture medium to achieve final concentrations for testing (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: Remove the old medium from cells and add the medium containing the various concentrations of the test compound. Incubate for 1-2 hours.
-
Induce Toxicity: Add the neurotoxic agent directly to the wells.
-
6-OHDA Model: Add 6-OHDA to a final concentration of 20-100 µM.
-
Oxidative Stress Model: Add H₂O₂ to a final concentration of 100-500 µM.
-
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for 18-24 hours at 37°C.
-
Controls:
-
Vehicle Control: Cells treated with medium containing DMSO only.
-
Toxin Control: Cells treated with the neurotoxin (6-OHDA or H₂O₂) and DMSO.
-
Compound Control: Cells treated with the highest concentration of the compound only (to test for inherent toxicity).
-
Protocol: Cell Viability Assessment (AlamarBlue Assay)
Causality: This assay measures the reducing power of living cells, which is proportional to the number of viable cells. A neuroprotective compound will increase the number of cells that survive the toxic insult.[16]
-
Following the treatment period, add AlamarBlue® reagent to each well at 10% of the total volume.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control group.
Protocol: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[18] Measuring their activity provides a direct readout of apoptosis. A successful neuroprotective agent will reduce the activation of these caspases.[19]
-
After treatment, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Express data as fold change in caspase activity relative to the vehicle control.
Protocol: Oxidative Stress Assessment (CellROX® Green Assay)
Causality: Reactive Oxygen Species (ROS) are a primary cause of oxidative stress-induced cell death.[20] CellROX® Green is a fluorogenic probe that measures ROS levels within living cells. Neuroprotection via antioxidant activity will be demonstrated by a reduction in the ROS signal.[21]
-
Thirty minutes before the end of the treatment period, add CellROX® Green Reagent to each well to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
Gently wash the cells three times with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence (excitation ~485 nm, emission ~520 nm) using a microplate reader.
-
Express data as a percentage of the ROS level in the toxin control group.
| Table 1: Representative In Vitro Data Summary | |||
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | ROS Level (% of Toxin Control) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | N/A |
| Toxin (e.g., 6-OHDA) | 45 ± 4.1 | 4.5 ± 0.6 | 100 ± 8.5 |
| Toxin + Cmpd (1 µM) | 62 ± 3.8 | 3.1 ± 0.4 | 75 ± 6.1 |
| Toxin + Cmpd (10 µM) | 85 ± 5.5 | 1.8 ± 0.3 | 40 ± 5.3 |
| Cmpd Only (10 µM) | 98 ± 4.9 | 1.1 ± 0.2 | N/A |
| Data are presented as Mean ± SEM. |
| In Vivo Neuroprotection Protocols
Rodent models are essential for evaluating the therapeutic potential of a compound in a complex biological system.[22][23] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm for Parkinson's disease that causes loss of dopaminergic neurons in the substantia nigra.[24]
Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Group 1: Saline control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Dose 1)
-
Group 4: MPTP + this compound (Dose 2)
-
-
Compound Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection daily for 14 days.
-
MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals. Continue compound administration for 7 days post-MPTP induction.
Protocol: Behavioral Assessment of Motor Function
Causality: Neurodegeneration in the substantia nigra leads to motor deficits.[25] Behavioral tests like the Rotarod and Open Field assess balance, coordination, and locomotor activity, providing a functional measure of neuroprotection.[26][27]
-
Rotarod Test:
-
Training: Train mice on the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before MPTP injection.
-
Testing: On day 14 (7 days post-MPTP), test the mice again. Record the latency to fall for each mouse over three trials. An increased latency to fall in the compound-treated group compared to the MPTP group indicates improved motor coordination.[28]
-
-
Open Field Test:
-
Procedure: Place each mouse in the center of an open field arena (e.g., 50x50 cm).
-
Data Collection: Use an automated tracking system to record the total distance traveled, rearing frequency, and time spent in the center over a 10-minute period. MPTP-treated animals typically show reduced locomotor activity, which may be rescued by an effective compound.[27]
-
| Table 2: Representative In Vivo Behavioral Data | |
| Treatment Group | Rotarod Latency to Fall (seconds) |
| Saline Control | 245 ± 15 |
| MPTP + Vehicle | 95 ± 12 |
| MPTP + Cmpd (10 mg/kg) | 160 ± 18 |
| Data are presented as Mean ± SEM. |
Protocol: Histological Analysis of Neurodegeneration
Causality: The ultimate proof of neuroprotection is the preservation of neurons. Immunohistochemistry allows for the visualization and quantification of specific neuronal populations, such as tyrosine hydroxylase (TH)-positive dopaminergic neurons, which are lost in Parkinson's disease.[29][30]
-
Tissue Preparation: At the end of the study (day 15), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Dissect the brains, post-fix in 4% PFA overnight, and then cryoprotect in 30% sucrose. Section the substantia nigra and striatum regions at 30 µm using a cryostat.
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH).
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Quantification: Capture images using a fluorescence microscope. Use stereological methods or image analysis software (e.g., ImageJ) to count the number of TH-positive neurons in the substantia nigra. A higher count in the compound-treated group indicates neuroprotection.[29][31]
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Title: Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Source: ResearchGate. URL: 50
References
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- 50. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to In Vitro Anti-Inflammatory Assays for 3-Azabicyclo[3.2.1]octan-8-one Derivatives
Introduction: Targeting Inflammation with Novel Chemical Scaffolds
The Inflammatory Cascade: A Complex Biological Response
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] It is a complex biological process involving immune cells, blood vessels, and molecular mediators aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. While acute inflammation is a necessary and beneficial process for healing, chronic or dysregulated inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[3]
Key Cellular and Molecular Mediators in Inflammation
The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include:
-
Immune Cells: Macrophages are central to the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators.[4]
-
Signaling Pathways: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation.[5][6] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8]
-
Inflammatory Mediators:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines that amplify the inflammatory response.[9][10]
-
Nitric Oxide (NO): Produced in large amounts by inducible nitric oxide synthase (iNOS) in activated macrophages, NO is a key signaling molecule in inflammation.[11]
-
Prostaglandins: Synthesized by COX enzymes, prostaglandins are lipid compounds that contribute to pain, fever, and inflammation.[12][13] COX-2 is the isoform that is primarily upregulated during inflammation.[14][15]
-
3-Azabicyclo[3.2.1]octan-8-one Derivatives: A Promising Scaffold
The 3-Azabicyclo[3.2.1]octane core is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. Its constrained conformation allows for precise positioning of functional groups, which can lead to enhanced binding selectivity and potency for specific biological targets.[16] Derivatives of this scaffold have been investigated for various therapeutic applications, including as modulators of chemokine receptors involved in inflammatory responses and as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which can increase levels of the anti-inflammatory lipid mediator PEA.[17][18][19][20] This makes the this compound class of compounds a promising starting point for the discovery of novel anti-inflammatory agents.
Experimental Design: A Tiered Screening Approach
To efficiently evaluate the anti-inflammatory potential of novel this compound derivatives, a tiered, or cascaded, screening approach is recommended. This strategy begins with broad, high-throughput assays to identify active compounds and progresses to more complex, mechanism-of-action studies for lead candidates. This approach conserves resources and ensures that data from each stage informs the decisions for the next.
References
- 1. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
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- 16. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]
- 17. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. S-EPMC8474119 - Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent <i>N</i>-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. - OmicsDI [omicsdi.org]
- 20. CA2408909C - Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 3-Azabicyclo[3.2.1]octan-8-one Derivatives
Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane framework is a privileged heterocyclic motif that constitutes the core structure of numerous tropane alkaloids and their synthetic analogues.[1][2] These compounds exhibit a wide spectrum of significant biological activities, making them crucial pharmacophores in medicinal chemistry and drug discovery.[1][3] Their rigid, conformationally constrained structure allows for a precise three-dimensional presentation of functional groups, which is ideal for potent and selective interactions with biological targets such as transporters and receptors.[4] Consequently, derivatives of this scaffold are investigated for treating neurological disorders, inflammation, and have been developed as potent inhibitors for various enzymes.[1][5][6]
Given the chiral nature of this bicyclic system, controlling the stereochemistry during synthesis is paramount, as different stereoisomers often possess vastly different pharmacological profiles. This guide provides an in-depth overview of key stereoselective strategies, detailed experimental protocols, and comparative data to aid researchers in the rational design and synthesis of 3-azabicyclo[3.2.1]octan-8-one derivatives.
Core Synthetic Strategies for Stereocontrol
The construction of the 3-azabicyclo[3.2.1]octane core with high stereoselectivity can be achieved through several elegant and robust synthetic approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the specific stereoisomer being targeted.
Intramolecular Mannich Reaction: A Powerful Cyclization Cascade
The intramolecular Mannich reaction is one of the most effective methods for constructing the 3-azabicyclo[3.2.1]octane skeleton. This reaction involves the cyclization of a suitably functionalized acyclic precursor, typically a δ-aminoketone, via an iminium ion intermediate. The stereochemical outcome is dictated by the transition state of the cyclization step.
Mechanistic Insight: The process generally begins with the formation of an enol or enolate from the ketone moiety and an iminium ion from the amine and a carbonyl source (or via oxidation). The intramolecular nucleophilic attack of the enol onto the electrophilic iminium carbon forges the bicyclic ring system. Stereocontrol can be achieved through:
-
Substrate Control: Using chiral, non-racemic starting materials to direct the cyclization.
-
Organocatalysis: Employing chiral catalysts, such as L-proline, to facilitate a stereoselective intramolecular cyclization.[2]
-
Auxiliary Control: Attaching a chiral auxiliary to the nitrogen atom to bias one face of the iminium ion towards the nucleophilic attack.
A notable application is the four-step cascade reaction that transforms an N-sulfinylamino ketone ketal into the bicyclic core, demonstrating the efficiency of this method.[2][7]
Caption: General mechanism of the intramolecular Mannich reaction.
[3+2] Cycloaddition of Azomethine Ylides
1,3-dipolar cycloaddition reactions involving azomethine ylides are a highly effective route for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a close relative of the target structure.[1] This strategy involves the reaction of an azomethine ylide with a suitable dipolarophile. The stereochemistry of the resulting bicyclic adduct can be precisely controlled.
Causality of Stereocontrol:
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as a chiral sulfoxide group, can direct the cycloaddition to occur from a specific face, yielding a diastereomerically enriched product.[1]
-
Dual Catalysis: Sophisticated dual catalytic systems, for instance combining a Rhodium(II) complex to generate the ylide and a chiral Lewis acid like a Nd(III) complex to activate the dipolarophile, can achieve high enantioselectivity.[1] This orthogonal catalysis ensures that both reaction partners are optimally activated for a stereocontrolled transformation.
Desymmetrization of Achiral Tropinone Derivatives
An elegant and atom-economical approach involves the desymmetrization of symmetrical, achiral precursors like tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). This strategy introduces chirality into a meso-like compound, avoiding the need for a lengthy synthesis from a chiral starting material.[8][9]
The key step is the enantioselective deprotonation of tropinone at the C-2 or C-4 position using a chiral lithium amide base.[1][8] The resulting chiral enolate can then be trapped with an electrophile, such as an aldehyde in an aldol reaction, to generate a stereodefined functionalized product.[1][10] The choice of the chiral base is critical for achieving high levels of enantioselectivity.
Chiral Pool Synthesis
The "chiral pool" approach leverages readily available and inexpensive enantiopure starting materials, such as amino acids or carbohydrates, to construct the bicyclic scaffold.[8] For example, pyroglutamic acid has been successfully employed as a chiral precursor.[8] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product, ensuring stereochemical fidelity. This method is robust and reliable, although it may require more synthetic steps compared to catalytic asymmetric methods.
Biocatalytic and Enzymatic Methods
Modern synthetic chemistry increasingly utilizes enzymes to perform highly selective transformations under mild conditions. For the synthesis of 3-azabicyclo[3.2.1]octane derivatives, biocatalysis offers powerful solutions.
-
Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic intermediate (e.g., an alcohol), allowing for the separation of the two enantiomers.[11]
-
Enzymatic Desymmetrization: Engineered enzymes, such as cytochrome P450s, can perform enantioselective C-H hydroxylation on achiral precursors, directly installing a stereocenter with high precision.[3]
-
Transaminases: These enzymes can convert a ketone into a chiral amine, offering a direct route to key chiral intermediates in cascade processes.[11]
Comparative Overview of Synthetic Strategies
The following table summarizes the key features of the discussed synthetic strategies, providing a comparative basis for method selection.
| Synthetic Strategy | Key Reagent / Catalyst | Typical Yields | Stereoselectivity (dr or ee) | Key Advantages & Considerations |
| Intramolecular Mannich | L-Proline, Chiral Auxiliaries | 60-85% | Moderate to High (>95:5 dr) | Convergent, forms core structure efficiently. Stereocontrol depends on catalyst/auxiliary.[2] |
| [3+2] Cycloaddition | Rh(II)/Nd(III) dual catalyst | 70-95% | High (up to 98% ee) | Excellent for enantiocontrol, builds complexity quickly. Requires specialized catalysts.[1] |
| Desymmetrization | Chiral Lithium Amide Bases | 50-80% | High (up to 95% ee) | Atom-economical, starts from simple precursors. Scope can be limited by substrate.[1][8] |
| Chiral Pool Synthesis | Pyroglutamic Acid, etc. | Variable | Excellent (Defined by SM) | Reliable and robust stereocontrol. Can lead to longer synthetic routes.[8] |
| Biocatalysis | Lipases, ADHs, Transaminases | 40-95% | Excellent (>99% ee) | Green chemistry, exceptional selectivity, mild conditions. Requires enzyme screening/engineering.[3][11] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Protocol 1: Organocatalyzed Asymmetric Intramolecular Mannich Reaction
This protocol describes the L-proline-catalyzed cyclization of a δ-aminoketone precursor to form a stereodefined this compound derivative.
Workflow Diagram:
Caption: Experimental workflow for the organocatalyzed Mannich reaction.
Materials & Reagents:
| Reagent | Supplier | Grade | Quantity |
|---|---|---|---|
| δ-Aminoketone Precursor | In-house/Commercial | >95% | 1.0 mmol |
| L-Proline | Sigma-Aldrich | ≥99% | 0.2 mmol (20 mol%) |
| Dimethyl Sulfoxide (DMSO) | Acros Organics | Anhydrous | 5 mL |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade | 50 mL |
| Deionized Water | Millipore | Type 1 | 20 mL |
| Saturated NaCl (Brine) | In-house | - | 20 mL |
| Anhydrous Na₂SO₄ | VWR | Granular | 5 g |
| Silica Gel | SiliCycle | 60 Å, 230-400 mesh | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the δ-aminoketone precursor (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous DMSO (5 mL) to dissolve the starting material. To this solution, add L-proline (0.2 mmol, 0.2 eq).
-
Reaction Execution: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 8 hours) until the starting material is consumed (typically 24-48 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion and Future Outlook
The stereoselective synthesis of this compound derivatives remains a vibrant area of research, driven by their immense potential in drug discovery. While traditional methods like chiral pool synthesis and auxiliary-controlled reactions are robust, modern catalytic asymmetric strategies, including organocatalysis, transition-metal catalysis, and biocatalysis, offer more efficient and elegant solutions.[1][11][12] The continued development of novel catalysts and synthetic methodologies will undoubtedly expand the accessible chemical space of these valuable scaffolds, enabling the discovery of next-generation therapeutics.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Benchchem [benchchem.com]
- 9. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
- 12. Buy 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 [smolecule.com]
Application Notes and Protocols for the Large-Scale Production of 3-Azabicyclo[3.2.1]octan-8-one
Introduction: 3-Azabicyclo[3.2.1]octan-8-one, also known as nortropinone, is a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry. The large-scale production of this key building block is essential for the advancement of drug development programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound, focusing on the robust and economically viable Robinson-Schöpf reaction.
Synthetic Strategy: The Robinson-Schöpf Reaction
The Robinson-Schöpf reaction stands as the most practical and industrially proven method for the synthesis of the tropane skeleton. This one-pot, multi-component reaction offers high atom economy and utilizes readily available, inexpensive starting materials. The reaction proceeds via a tandem double Mannich reaction.[1]
Reaction Scheme:
Figure 1: Reaction mechanism of the Robinson-Schöpf synthesis of nortropinone.
Large-Scale Production Protocol
This protocol is designed for a pilot plant or industrial manufacturing setting. All operations should be conducted in appropriately rated reactors and processing equipment by trained personnel.
2.1. Equipment
-
Glass-lined or stainless steel reactor (100 L to 1000 L capacity) with temperature control, overhead stirring, and ports for reagent addition and nitrogen blanketing.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum compatible).
-
Scrubber system for off-gassing.
2.2. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 100 L scale) |
| Succinaldehyde (40% aqueous solution) | 638-37-9 | 86.09 g/mol | 21.5 kg |
| Acetonedicarboxylic Acid | 542-05-2 | 146.09 g/mol | 15.0 kg |
| Ammonium Chloride | 12125-02-9 | 53.49 g/mol | 6.0 kg |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | As required for pH adjustment |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | As required for pH adjustment |
| Toluene | 108-88-3 | 92.14 g/mol | For extraction |
| Acetonitrile | 75-05-8 | 41.05 g/mol | For recrystallization |
| Activated Carbon | 7440-44-0 | 12.01 g/mol | For decolorization (optional) |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As required |
2.3. Step-by-Step Protocol
2.3.1. Reaction Setup
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charge Acetonedicarboxylic Acid: Charge the reactor with deionized water (50 L) and acetonedicarboxylic acid (15.0 kg). Stir until dissolved.
-
pH Adjustment: Cool the solution to 10-15 °C and slowly add a 20% aqueous solution of sodium hydroxide to adjust the pH to approximately 7.[2] This is a critical step to facilitate the reaction.[2]
-
Charge Ammonium Chloride: Add ammonium chloride (6.0 kg) to the reactor and stir until fully dissolved.
2.3.2. Reagent Addition and Reaction
-
Succinaldehyde Addition: Slowly add the 40% aqueous solution of succinaldehyde (21.5 kg) to the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 12-18 hours. The reaction progress can be monitored by HPLC or GC-MS by taking aliquots from the reaction mixture.
2.3.3. Work-up and Isolation
-
Acidification and Decarboxylation: Once the reaction is complete, carefully add concentrated hydrochloric acid to adjust the pH to 1-2. This will quench the reaction and initiate decarboxylation. Heat the mixture to 50-60 °C for 2-4 hours until carbon dioxide evolution ceases.
-
Basification: Cool the reaction mixture to 10-15 °C and slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 10-11.
-
Extraction: Extract the aqueous layer with toluene (3 x 30 L). Combine the organic layers.
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure to obtain the crude this compound as an oil or semi-solid.
2.4. Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot acetonitrile. If the solution is colored, it can be treated with activated charcoal.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at 40-50 °C to a constant weight. A yield of 43% after recrystallization has been reported for a similar compound, N-Cbz-nortropinone, from acetonitrile.[3]
Quality Control
The purity of the final product should be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Considerations
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of vapors.
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.
-
Pressure and Temperature Control: The reactor pressure and temperature should be carefully monitored and controlled throughout the process.
-
Emergency Procedures: Ensure that appropriate emergency equipment, such as safety showers and eyewash stations, are readily accessible.
Process Optimization and Troubleshooting
Figure 2: Troubleshooting guide for the large-scale synthesis of this compound.
-
Low Yield: A common issue is incomplete reaction or side reactions. Optimizing the pH to around 7 during the reaction phase is crucial for maximizing yield.[2] Precise temperature control is also essential.
-
Impurity Formation: The formation of by-products can be minimized by the slow and controlled addition of succinaldehyde. If colored impurities are present in the final product, treatment with activated charcoal during recrystallization can be effective.
-
"Oiling Out" during Crystallization: If the product separates as an oil instead of a solid during recrystallization, this may be due to the solvent's boiling point being higher than the product's melting point or a highly supersaturated solution. Trying a different solvent system with a lower boiling point or inducing crystallization by scratching the inside of the vessel can be helpful.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.2.1]octan-8-one, a critical building block in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, which is structurally related to tropinone. The most prevalent synthetic route is a variation of the Robinson-Schöpf reaction, a one-pot condensation.[2][3][4]
Problem 1: Low Overall Yield (< 50%)
Low yields are a frequent challenge in this synthesis. Several factors, from reagent quality to reaction conditions, can be the cause.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal pH of the reaction medium. | The Robinson-Schöpf reaction is highly pH-dependent. The initial double Mannich reaction proceeds optimally under slightly acidic to neutral conditions (pH 5-7) to facilitate imine formation without promoting side reactions.[3] Actionable Advice: Buffer the reaction mixture using a citrate-phosphate buffer. Monitor the pH throughout the reaction and adjust as necessary with dilute HCl or NaOH. |
| Poor quality of succindialdehyde. | Succindialdehyde is prone to polymerization and oxidation. Using aged or impure starting material is a common reason for low yields. Actionable Advice: Use freshly prepared or recently purchased succindialdehyde. If preparing in situ from a precursor like 2,5-dimethoxytetrahydrofuran, ensure the hydrolysis is complete before proceeding. |
| Inefficient decarboxylation. | The reaction initially forms a dicarboxylic acid intermediate which must be decarboxylated to yield the final product.[5] Actionable Advice: After the initial condensation, acidify the reaction mixture (e.g., with HCl) and gently heat to promote decarboxylation. Monitor the reaction by TLC or LC-MS to determine the optimal heating time and temperature. |
| Side reactions and by-product formation. | Aldol condensation of the starting materials or intermediates can lead to a complex mixture of products, reducing the yield of the desired compound. Actionable Advice: Maintain a low reaction temperature during the initial condensation phase to minimize side reactions. Slow, controlled addition of the reagents can also help. |
Problem 2: Difficulty in Product Isolation and Purification
The product's polarity and potential for salt formation can complicate its extraction and purification.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product remains in the aqueous layer during extraction. | As an amine, the product can be protonated and highly water-soluble, especially at acidic pH. Actionable Advice: After the reaction is complete, basify the aqueous solution to a pH > 10 with a strong base (e.g., NaOH or K2CO3) to deprotonate the amine. This will increase its solubility in organic solvents, allowing for efficient extraction with solvents like dichloromethane or chloroform. |
| Formation of emulsions during extraction. | The presence of polar by-products and salts can lead to the formation of stable emulsions, making phase separation difficult. Actionable Advice: Add a saturated brine solution to the extraction mixture. This increases the ionic strength of the aqueous phase, which can help to break up emulsions. Centrifugation can also be an effective method for separating the layers. |
| Co-elution of impurities during column chromatography. | Structurally similar by-products can have similar polarities to the desired product, making separation by standard silica gel chromatography challenging. Actionable Advice: Consider using a different stationary phase, such as alumina, or a different solvent system. Gradient elution can also improve separation. Alternatively, derivatization of the product or impurities can alter their polarities and facilitate separation. A patent for a related compound suggests purification via recrystallization from a mixed solvent system of alcohol and ester.[6] |
Problem 3: Presence of Persistent Impurities in the Final Product
Even after purification, certain impurities may persist, affecting the product's purity and subsequent reactions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete reaction or side reactions. | Unreacted starting materials or stable by-products may be carried through the workup and purification steps. Actionable Advice: Monitor the reaction to completion using TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. For purification, consider techniques like preparative HPLC for challenging separations. |
| Contamination from reagents or solvents. | Impurities in the starting materials or solvents can be introduced into the final product. Actionable Advice: Use high-purity, anhydrous solvents and reagents. It is good practice to purify reagents if their quality is in doubt. |
II. Frequently Asked Questions (FAQs)
Q1: What is the classical synthesis of this compound and its common variations?
The classical approach is the Robinson synthesis of tropinone, a closely related compound, which involves a "double Mannich" reaction.[7] This one-pot synthesis condenses succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone).[4][7] The initial yield reported by Robinson was 17%, but subsequent improvements have pushed this to over 90%.[4][7] Variations may involve using different protecting groups on the nitrogen or alternative sources for the dialdehyde and ketone components.[8]
Q2: What are the key reaction parameters to control for a successful synthesis?
The most critical parameters are:
-
pH: As detailed in the troubleshooting section, maintaining the optimal pH is crucial for maximizing yield.[3]
-
Temperature: Controlling the temperature helps to minimize side reactions. The initial condensation is typically performed at a lower temperature, followed by heating for decarboxylation.
-
Stoichiometry: Precise control of the reactant ratios is important to avoid excess starting materials that can complicate purification.
Q3: Are there alternative synthetic routes to the 3-Azabicyclo[3.2.1]octane core?
Yes, several alternative routes have been developed. These include:
-
From Cycloheptanone: An early synthesis by Willstätter started from cycloheptanone, but it involved many steps and had a very low overall yield.[7]
-
Intramolecular Cyclization: Routes involving the intramolecular cyclization of suitably functionalized piperidines or pyrrolidines have been reported.
-
Catalytic Aminocyclization: A novel one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia over a catalyst has been described for a related oxa-azabicyclo[3.2.1]octane system.[9]
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the ketone carbonyl.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. For tropinone, the melting point is 42.5 °C.[7]
-
Chromatography (TLC, GC, HPLC): Can be used to assess purity and identify the presence of impurities.
III. Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis (Tropinone)
This protocol is a modified version of the Robinson-Schöpf synthesis, optimized for higher yield.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a buffered aqueous solution (pH 7).[3]
-
Cool the solution in an ice bath.
-
-
Addition of Reagents:
-
Slowly and simultaneously add solutions of succindialdehyde and methylamine to the cooled reaction mixture. Maintain the temperature below 10 °C.
-
-
Condensation Reaction:
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress by TLC.
-
-
Decarboxylation:
-
Once the condensation is complete, carefully acidify the reaction mixture with concentrated HCl to a pH of ~2.
-
Heat the mixture to reflux for 1-2 hours to effect decarboxylation.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Basify the solution with a strong base (e.g., 50% NaOH) to a pH > 12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Robinson-Schöpf synthesis of the tropinone core.
Caption: Key stages of the Robinson-Schöpf synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues with the synthesis.
Caption: Decision tree for troubleshooting low yield.
IV. References
-
Robinson-Schöpf Reaction. Ambeed.com. --INVALID-LINK--
-
Márquez, E., et al. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry, 34(2), 755-761. --INVALID-LINK--
-
Tropinone. In Wikipedia. --INVALID-LINK--
-
This compound. Mol-Instincts. --INVALID-LINK--
-
How is Tropinone Synthesized and its Biological Origin? Guidechem. --INVALID-LINK--
-
Robinson-Schöpf reaction. ResearchGate. --INVALID-LINK--
-
Trudell, M. L., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 19(14), 4349-4357. --INVALID-LINK--
-
Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. --INVALID-LINK--
-
Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents. --INVALID-LINK--
-
Synthesis of Tropinone by Robinson. Scribd. --INVALID-LINK--
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. --INVALID-LINK--
-
Purification method of 3-azabicyclo-octane hydrochloride. Google Patents. --INVALID-LINK--
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Page loading... [guidechem.com]
- 5. scribd.com [scribd.com]
- 6. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Azabicyclo[3.2.1]octane Systems
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.2.1]octan-8-one and related bicyclic scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing these valuable heterocyclic cores.
A Note on Nomenclature: The 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, is the most extensively studied isomer in this class.[1] The classic and elegant Robinson-Schöpf synthesis, which yields tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one), provides a foundational understanding of the challenges involved.[2] While your target may be the 3-aza-8-one isomer, the fundamental side reactions—uncontrolled Mannich additions, self-condensations, and polymerization—are governed by the same principles. This guide will focus on the well-documented side reactions in the Robinson-Schöpf synthesis, providing troubleshooting strategies that are broadly applicable to the construction of various azabicyclic systems.
Primary Synthetic Route: The Robinson-Schöpf "Double Mannich" Reaction
The Robinson synthesis is a one-pot, biomimetic reaction that constructs the bicyclic tropinone core from simple precursors: succinaldehyde, methylamine, and a source of acetone enolate (typically acetonedicarboxylic acid).[2][3] The reaction proceeds via a remarkable tandem sequence of an intermolecular and an intramolecular Mannich reaction.
References
Technical Support Center: Purification of 3-Azabicyclo[3.2.1]octan-8-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Azabicyclo[3.2.1]octan-8-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic scaffold. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to ensure you obtain your compound at the desired purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the purification of this compound and its derivatives.
Q1: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity. The most effective techniques are:
-
Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities. However, due to the basic nature of the nitrogen atom, special considerations are required to prevent poor separation and low recovery.[1][2]
-
Acid-Base Extraction: An excellent and scalable technique to separate the basic amine product from neutral or acidic impurities. The compound is protonated with an acid to become water-soluble, washed with an organic solvent to remove impurities, and then liberated as the free base by adding a base before being extracted back into an organic solvent.
-
Recrystallization: Ideal for obtaining high-purity crystalline material, provided a suitable solvent system can be found. This method is often used as a final polishing step after chromatography or extraction.[3][4]
-
Vacuum Distillation: Effective for purifying the compound on a larger scale, especially if the impurities are non-volatile. The product can be distilled as a colorless oil under reduced pressure.[5]
Q2: My compound is streaking severely on my silica gel TLC plate and column. What is happening and how can I resolve it?
This is the most common issue encountered when purifying amines on silica gel.
-
Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your this compound interacts strongly and often irreversibly with these acidic sites via an acid-base interaction. This leads to significant tailing (streaking) on TLC plates and poor recovery and broad peaks during column chromatography.[1][6]
-
Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base to the mobile phase.
-
Recommended Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[1][6] Pre-treating the silica by flushing the column with a solvent containing the basic modifier before loading your sample can also be highly effective.[1] Alternatively, commercially available amine-functionalized silica can be used.[6]
-
Q3: Is it better to purify the free base or the hydrochloride salt of this compound?
This depends on your experimental workflow.
-
Purifying the Free Base (Recommended): The free base is more soluble in common organic solvents used for chromatography (DCM, EtOAc, etc.), making it significantly easier to purify via standard chromatographic techniques (with a basic modifier, as discussed in Q2). Once pure, the stable hydrochloride salt can be formed by dissolving the free base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[7]
-
Purifying the Hydrochloride Salt: Direct purification of the salt is challenging. It is highly polar and often insoluble in typical chromatography solvents. While reverse-phase chromatography is an option, it is generally less straightforward for this application. Recrystallization of the salt from polar solvent systems like Ethanol/Water or Methanol/Ether is a more viable approach if the impurities have different solubility profiles.
Q4: What are some reliable solvent systems for recrystallizing this compound?
Finding the right recrystallization solvent is often an empirical process, but a good starting point is a binary solvent system consisting of a solvent in which the compound is soluble and a non-solvent in which it is poorly soluble.
-
For the Free Base: Systems like diethyl ether/hexanes or ethyl acetate/hexanes are commonly successful.[4] The crude product is dissolved in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and the less polar solvent (e.g., hexanes) is added dropwise until turbidity persists. Cooling then induces crystallization.
-
For the Hydrochloride Salt: More polar solvents are required. Methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/toluene have been shown to be effective.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification process.
Problem: Low or No Recovery After Column Chromatography
| Possible Cause | Diagnostic Check | Recommended Solution |
| Irreversible Adsorption | Did you use standard silica gel without a basic modifier? The compound may appear as a baseline streak on TLC. | 1. Modify Eluent: Re-run the column using an eluent containing 1-2% triethylamine or ammonium hydroxide.[6] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. |
| Compound Volatility | Is the compound a low-boiling oil? | Use gentle conditions for solvent removal (e.g., room temperature water bath, careful vacuum control). Avoid leaving the purified fractions on a high-vacuum line for extended periods. |
| Decomposition on Silica | Does the TLC plate show multiple new spots after spotting the crude material and letting it sit for some time? | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a basic modifier before packing the column.[1] 2. Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time the compound spends on the column. |
Problem: Persistent Impurities Co-eluting with the Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Solvent System | Do the product and impurity have very close Rf values on TLC in multiple solvent systems? | 1. Fine-Tune Polarity: Switch to an isocratic (single solvent mixture) elution which can provide better resolution than a steep gradient. 2. Change Selectivity: Try a different solvent system. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. The different solvent interactions can alter the elution order. |
| Structurally Similar Impurity | Is the impurity a known side-product from the reaction (e.g., a regioisomer or stereoisomer)? | 1. Alternative Technique: If chromatography fails, attempt purification via recrystallization or distillation.[3][5] 2. Derivative Formation: Temporarily protect a functional group to significantly alter the polarity, purify the derivative, and then deprotect. For example, Boc protection of the amine can make the molecule less polar and easier to separate from polar impurities.[9] |
Section 3: Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines a standard, logical workflow for purifying a crude reaction mixture containing this compound.
References
- 1. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Azabicyclo[3.2.1]octan-8-one Functionalization
Welcome to the technical support center for the functionalization of 3-Azabicyclo[3.2.1]octan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the chemical modification of this versatile scaffold. The 3-azabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active compounds, making its efficient functionalization a critical aspect of modern medicinal chemistry.[1] This guide will focus on three primary areas of functionalization: Reductive Amination of the ketone, N-Arylation of the secondary amine, and α-Functionalization via enolate chemistry.
I. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may arise during the functionalization of this compound, providing potential causes and actionable solutions.
Reductive Amination
Reductive amination is a powerful method for converting the ketone at C8 to a secondary or tertiary amine.[2] However, the reaction is not without its challenges.
Issue 1.1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (ketone and amine).
-
Probable Cause A: Inefficient Imine Formation. The crucial first step is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable due to steric hindrance, the electronic properties of the amine, or the presence of excess water which can hydrolyze the imine.[3]
-
Solution A:
-
Optimize pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3] The addition of a catalytic amount of acetic acid (typically 1.0-1.2 equivalents) can significantly promote the reaction.[3] If the amine is used as a hydrochloride salt, the initial pH might be too low, protonating the amine and rendering it non-nucleophilic. In this case, a slight excess of a non-nucleophilic base may be required.
-
Remove Water: While not always necessary with modern reagents, the use of a dehydrating agent like molecular sieves or performing the reaction with azeotropic removal of water can drive the equilibrium towards imine formation.[4]
-
-
Probable Cause B: Inactive Reducing Agent. The hydride reagent may have degraded over time due to improper storage.
-
Solution B:
-
Verify Reagent Activity: Test the reducing agent on a simple, reliable substrate to confirm its activity.[3]
-
Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere.
-
Issue 1.2: Formation of Alcohol Byproduct
-
Symptom: A significant amount of 3-Azabicyclo[3.2.1]octan-8-ol is observed in the reaction mixture.
-
Probable Cause: Premature Reduction of the Ketone. The reducing agent is too reactive and reduces the ketone starting material before it can form the imine. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄).[5]
-
Solution:
-
Choose a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is less reactive towards ketones but readily reduces the protonated imine.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[5]
-
Two-Step Procedure: If using a more reactive reducing agent like NaBH₄, pre-form the imine by stirring the ketone and amine together (with an acid catalyst) for a period before adding the reducing agent.[5]
-
Issue 1.3: Over-alkylation of the Amine
-
Symptom: Formation of a tertiary amine when a secondary amine is the desired product (if starting with a primary amine).
-
Probable Cause: The newly formed secondary amine product reacts with another equivalent of the ketone.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine to outcompete the secondary amine product for the ketone.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine product available to react further.
-
Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a go-to method for forming C-N bonds with aryl halides.[7]
Issue 2.1: Low Conversion of Aryl Halide
-
Symptom: Significant amount of unreacted aryl halide remains.
-
Probable Cause A: Poor Solubility of the Base. The inorganic bases commonly used (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) have limited solubility in many organic solvents, which can hinder the reaction.[8]
-
Solution A:
-
Probable Cause B: Inactive Catalyst. The palladium catalyst can be poisoned by impurities in the reagents or solvent. The choice of ligand is also crucial, especially for less reactive aryl chlorides.[8]
-
Solution B:
-
Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and free of impurities.
-
Ligand Screening: For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) may be necessary to facilitate the oxidative addition step.[8]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.[9]
-
Issue 2.2: Formation of Hydrodehalogenated Arene
-
Symptom: The aryl halide is converted to the corresponding arene (Ar-H) instead of the desired arylamine.
-
Probable Cause: This is a common side reaction where the aryl halide is reduced. It is often dependent on the ligand used.[8]
-
Solution:
-
Ligand Optimization: Screen different phosphine ligands. Sometimes a less bulky ligand can disfavor this side reaction.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired amination.
-
α-Functionalization (Enolate Chemistry)
Creating a new bond at the C7 position adjacent to the ketone often proceeds through an enolate intermediate.
Issue 3.1: Poor Diastereoselectivity
-
Symptom: Formation of a mixture of diastereomers that are difficult to separate.
-
Probable Cause: The electrophile can approach the enolate from two different faces (exo or endo), leading to different stereoisomers. The stereochemical outcome is highly dependent on the reaction conditions.
-
Solution:
-
Choice of Base and Solvent: The choice of base (e.g., LDA, LHMDS) and solvent can influence the geometry of the enolate and the aggregation state of the lithium amide, which in turn affects the stereoselectivity.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) is crucial for maximizing stereoselectivity.
-
Chelating Agents: The addition of chelating agents like HMPA or DMPU can alter the reactivity and selectivity of the enolate.
-
Issue 3.2: Dialkylation
-
Symptom: The product contains two newly introduced groups at the α-position.
-
Probable Cause: The mono-alkylated product is deprotonated by the excess base and reacts with another equivalent of the electrophile.
-
Solution:
-
Stoichiometry: Use a slight excess of the ketone relative to the base and electrophile.
-
Slow Addition: Add the electrophile slowly to a solution of the pre-formed enolate to maintain a low concentration of the electrophile.
-
Inverse Addition: Add the enolate solution to the electrophile solution to ensure the electrophile is always in excess.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose reducing agent for the reductive amination of this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for one-pot reductive aminations. Its mild nature prevents the premature reduction of the ketone, and it is effective under the slightly acidic conditions that favor imine formation.[5][6]
Q2: My Buchwald-Hartwig reaction is not working with an aryl chloride. What should I try first?
A2: Aryl chlorides are known to be less reactive than aryl bromides or iodides. The first thing to try is switching to a more electron-rich and bulky phosphine ligand, such as XPhos or RuPhos, in combination with a strong base like NaOtBu.[8] Increasing the reaction temperature may also be necessary.
Q3: How can I determine the stereochemistry of my functionalized this compound derivative?
A3: A combination of 1D and 2D NMR techniques is the most powerful tool for this. NOESY or ROESY experiments can reveal through-space correlations between protons, which can help determine their relative stereochemistry (e.g., exo vs. endo). Coupling constants (J-values) can also provide valuable information about the dihedral angles between protons.
Q4: I have a mixture of diastereomers that are difficult to separate by standard silica gel chromatography. What are my options?
A4: Diastereomers have different physical properties and can often be separated by chromatographic techniques. If normal phase chromatography is unsuccessful, consider trying reversed-phase flash chromatography.[10] In some cases, derivatization of the product to a crystalline solid followed by recrystallization can be an effective method for separating diastereomers.
III. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF, ~0.1 M), add glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction until completion (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add this compound (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Data Presentation and Visualization
Table 1: Troubleshooting Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient imine formation | Add catalytic acetic acid (pH 4-5)[3] |
| Inactive reducing agent | Use fresh NaBH(OAc)₃[3] | |
| Alcohol Byproduct | Ketone reduction is faster than imine reduction | Use a milder reductant like NaBH(OAc)₃[5] |
| Over-alkylation | Product amine is more reactive than starting amine | Use a slight excess of the starting amine |
Diagrams
Caption: Troubleshooting workflow for reductive amination.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. santaisci.com [santaisci.com]
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for 3-Azabicyclo[3.2.1]octan-8-one, also known as nortropinone. This bicyclic ketone is a crucial building block in medicinal chemistry, serving as a versatile scaffold for developing pharmacologically active molecules, particularly those targeting the central nervous system.[1] Its rigid structure provides a well-defined three-dimensional orientation for substituents, making it an attractive starting material for novel therapeutics.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the common, and often frustrating, challenges encountered during the synthesis, purification, characterization, and derivatization of this compound. We will explore the causality behind experimental phenomena and provide field-proven solutions to help you navigate your research with confidence.
Section 1: Synthesis and Purification Challenges
The journey to a pure, well-characterized sample of this compound often begins with a multi-step synthesis. This section addresses the most common hurdles in its preparation and isolation.
FAQ 1.1: My Robinson-Schöpf type synthesis of the bicyclic core is failing or giving very low yields. What are the critical parameters?
Answer: The Robinson-Schöpf reaction is a classic and elegant method for constructing the tropane skeleton in a one-pot, biomimetic process.[3] It involves a double Mannich reaction between a dialdehyde (like succinaldehyde), a primary amine (like methylamine for tropinone), and a ketone with two α-hydrogens (like acetonedicarboxylic acid).[4][5] While powerful, its success hinges on several critical, interdependent parameters.
Causality and Expert Insights:
The mechanism proceeds through the formation of an imine, followed by two consecutive Mannich reactions (one intermolecular, one intramolecular) to close both rings.[5] The efficiency of each step is highly pH-dependent. An incorrect pH can halt the reaction at an intermediate stage or promote side reactions, leading to a complex mixture and low yield. The quality of the succinaldehyde is also paramount, as it is prone to polymerization.
Key Troubleshooting Points:
-
pH Control is Non-Negotiable: The reaction requires a buffered, slightly acidic to neutral pH (typically pH 5-7).[5]
-
Too Acidic (pH < 4): The primary amine will be fully protonated, rendering it non-nucleophilic and preventing the initial imine formation.
-
Too Basic (pH > 8): This can promote self-condensation of the succinaldehyde and other undesirable side reactions.
-
-
Reagent Quality:
-
Succinaldehyde: This is the most common point of failure. It is often generated in situ by hydrolyzing its acetal (2,5-dimethoxytetrahydrofuran) under acidic conditions just before use. Using aged or commercial succinaldehyde solution directly is often unreliable.
-
Acetone Dicarboxylic Acid: This reagent can decarboxylate prematurely if the reaction is heated too early or if the pH is not controlled.
-
-
Temperature and Reaction Time: The initial condensation is typically performed at or below room temperature to control the reaction rate and prevent reagent degradation. The subsequent decarboxylation step often requires gentle heating.
Experimental Protocol: Optimized Robinson-Schöpf Synthesis of N-Benzylnortropinone
This protocol uses benzylamine as the primary amine, which can later be removed via hydrogenolysis to yield the parent this compound.
-
Prepare a buffered solution by dissolving sodium acetate in water and adjusting the pH to ~5.5 with acetic acid.
-
To this buffer, add 1,3-acetonedicarboxylic acid and benzylamine, and cool the mixture in an ice bath to 0-5 °C.[6]
-
In a separate flask, hydrolyze 2,5-dimethoxytetrahydrofuran with dilute HCl to generate fresh succinaldehyde.
-
Slowly add the freshly prepared succinaldehyde solution to the cooled amine/dicarboxylic acid mixture, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the initial reaction, gently heat the mixture to 40-50 °C for several hours to facilitate decarboxylation. Monitor by TLC or LC-MS.
-
Once complete, basify the solution with NaOH and extract the product with an organic solvent like dichloromethane or ethyl acetate.
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 7.0 | Balances amine nucleophilicity and iminium ion formation.[5] |
| Temperature | 0 - 25 °C (initial), 40-50°C (decarboxylation) | Prevents reagent degradation and controls reaction rate. |
| Succinaldehyde Source | In situ hydrolysis of 2,5-dimethoxytetrahydrofuran | Ensures high purity and reactivity of the dialdehyde. |
| Solvent | Aqueous Buffer | Mimics biological conditions and effectively dissolves ionic reagents. |
FAQ 1.2: I am trying to prepare this compound by N-demethylating tropinone, but the reaction is inefficient. Which method should I use?
Answer: The N-demethylation of tertiary amines, especially in alkaloid chemistry, is a common but often challenging transformation.[7] The N-methyl group of tropinone is generally unreactive, and forcing conditions can lead to decomposition. The choice of method depends on available reagents, scale, and tolerance for specific byproducts.
Causality and Expert Insights:
Most N-demethylation methods work by converting the N-methyl group into a better leaving group. For example, chloroformate reagents form an intermediate carbamate, which can be cleaved under milder conditions than the original N-C bond.[7] Electrochemical methods offer a green alternative by generating an iminium intermediate via oxidation, which is then hydrolyzed.[8]
Comparison of N-Demethylation Methods
| Method | Reagents | Pros | Cons |
| Von Braun Reaction | Cyanogen Bromide (CNBr) | Historically significant. | Highly toxic reagent; harsh conditions.[7] |
| Chloroformate | Phenyl or Vinyl Chloroformate (VOC-Cl), then hydrolysis | Generally high yielding and reliable.[7] | Toxic reagents; requires a two-step process. |
| Photochemical | Tetraphenylporphyrin, O₂, light | Mild, clean reaction.[9] | Requires specialized equipment; may not be suitable for all substrates. |
| Electrochemical | Electrochemical cell, specific electrodes | Avoids hazardous reagents; green chemistry approach.[8] | Requires specialized equipment; optimization of conditions needed. |
Recommended Protocol: N-Demethylation using Vinyl Chloroformate (VOC-Cl)
This is often one of the most reliable and high-yielding methods in a standard laboratory setting.
-
Dissolve tropinone in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Add a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) to scavenge the HCl produced.
-
Cool the solution to 0 °C and slowly add vinyl chloroformate (VOC-Cl).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Wash the reaction mixture with dilute acid, then brine, and dry the organic layer.
-
Concentrate the solvent to obtain the crude vinyl carbamate intermediate.
-
Cleave the carbamate by dissolving it in methanol and adding an acid source (e.g., methanolic HCl) and refluxing for several hours.
-
After cooling, concentrate the solvent and purify the resulting this compound hydrochloride.
FAQ 1.3: How do I effectively purify the final product?
Answer: Purification can be challenging due to the compound's polarity and basicity. The free base is often a low-melting solid or oil, while the hydrochloride salt is typically a more stable, crystalline solid, which is often easier to handle and purify.[10][11]
Purification Workflow Diagram
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
Technical Support Center: Analytical Characterization of 3-Azabicyclo[3.2.1]octan-8-one
Welcome to the technical support guide for the analytical characterization of 3-Azabicyclo[3.2.1]octan-8-one, commonly known as tropinone. This molecule is a vital synthetic intermediate for a wide range of tropane alkaloids, including atropine and cocaine, making its purity and structural integrity paramount in pharmaceutical research and development.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its analysis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR is the cornerstone for the unambiguous structural confirmation of this compound. It provides precise information about the molecular skeleton and the chemical environment of each proton and carbon atom.
Core Principles & FAQs
Q: Why is NMR the primary tool for identifying this compound? A: NMR spectroscopy is unparalleled in its ability to provide a detailed map of the molecule's covalent framework. For a bicyclic system like tropinone, ¹H and ¹³C NMR can confirm the connectivity of atoms, the presence of the ketone group, and the symmetry (or lack thereof) of the structure, which is critical for confirming its identity.[4]
Q: What are the most crucial NMR experiments to run? A: A standard characterization suite includes ¹H NMR for proton environments and multiplicities, ¹³C NMR for the carbon backbone, and 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to resolve ambiguities and definitively assign signals, especially for the overlapping bridgehead and methylene protons.[5][6]
Q: What is a standard sample preparation protocol for NMR? A: For routine analysis, dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent like chloroform-d (CDCl₃) or deuterium oxide (D₂O) is typical. CDCl₃ is often preferred for its ability to dissolve the free base form of the molecule.
NMR Troubleshooting Guide
Q: My proton signals are broad and poorly resolved. What's the cause? A: This is a common issue with several potential causes:
-
Poor Shimming: The magnetic field homogeneity is critical. Always re-shim the spectrometer for your specific sample tube to achieve a narrow and symmetrical solvent peak.
-
Sample Concentration: Overly concentrated samples can lead to viscosity-related broadening. Try diluting your sample. Conversely, very dilute samples will have a poor signal-to-noise ratio, requiring more scans.
-
Paramagnetic Impurities: Trace metals from synthesis or glassware can cause significant line broadening. If suspected, passing your sample through a small plug of silica or celite can help.
-
Chemical Exchange: The nitrogen atom's lone pair can undergo inversion, and the molecule itself can experience conformational flexing. While typically rapid at room temperature, this can sometimes contribute to broadening. Acquiring the spectrum at a different temperature may clarify this.
Q: I'm struggling to assign the protons on the bicyclic ring due to signal overlap in the 1.5-2.5 ppm region. How can I resolve this? A: This is where 2D NMR becomes essential.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically 2 or 3 bonds apart). It allows you to "walk" along the proton framework, for instance, from the bridgehead protons (H-1/H-5) to their adjacent methylene protons (H-2/H-4 and H-6/H-7).[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is invaluable for separating overlapping proton signals by spreading them out across the carbon chemical shift dimension.
Q: My measured chemical shifts don't perfectly match a literature reference spectrum. Should I be concerned? A: Minor deviations (±0.05 ppm) are common and generally not a cause for concern. Chemical shifts are highly sensitive to the local environment. Factors that can cause shifts include:
-
Solvent: Changing from CDCl₃ to D₂O or DMSO-d₆ will alter all chemical shifts.
-
pH: If your sample is in salt form or contains acidic/basic impurities, the protonation state of the nitrogen can change, significantly affecting the shifts of nearby protons.
-
Concentration and Temperature: These can also cause slight variations. The key is that the splitting patterns (multiplicities) and the relative positions of the signals should remain consistent.[7]
Data Interpretation: Expected Chemical Shifts
The following table provides typical chemical shift ranges for this compound in CDCl₃.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ~2.5 (s) | ~35.8 | Singlet, integrates to 3H. |
| H-1, H-5 | ~3.3-3.5 (m) | ~62.5 | Bridgehead protons, often complex multiplets. |
| H-2α, H-4α | ~2.1-2.3 (m) | ~49.5 | Protons adjacent to the ketone. |
| H-2β, H-4β | ~2.6-2.8 (dd) | ~49.5 | Diastereotopic with H-2α/H-4α. |
| H-6, H-7 | ~1.6-2.1 (m) | ~27.8 | Methylene protons on the other side of the bridge. |
| C=O | - | ~215.0 | Ketone carbonyl, no attached protons. |
Data compiled from various sources, including ChemicalBook.[7] Exact values may vary.
Section 2: Mass Spectrometry (MS) and GC-MS - Confirming Mass and Purity
Mass spectrometry is essential for confirming the molecular weight of the compound and for identifying impurities. When coupled with Gas Chromatography (GC), it becomes a powerful tool for purity assessment and impurity profiling.
Core Principles & FAQs
Q: Why use GC-MS for this compound analysis? A: Tropinone is sufficiently volatile and thermally stable to be amenable to GC analysis. GC provides excellent separation of volatile and semi-volatile compounds, making it ideal for detecting residual solvents or process-related impurities from synthesis.[8][9] The mass spectrometer then provides definitive identification of the separated components.
Q: What is the expected molecular ion, and what ionization technique is best? A: The monoisotopic mass of this compound (C₇H₁₁NO) is 125.0841 g/mol .[10] Electron Ionization (EI) is most common for GC-MS and provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. You should expect to see a molecular ion peak ([M]⁺) at m/z 125.
Q: Can I use LC-MS instead? A: Yes. LC-MS is also highly effective, particularly if you are analyzing less volatile derivatives or performing stability studies in solution. Electrospray Ionization (ESI) would be the method of choice, and you would expect to see the protonated molecule ([M+H]⁺) at m/z 126.
GC-MS Troubleshooting Guide
Q: I don't see the molecular ion peak at m/z 125 in my EI spectrum. Is my sample incorrect? A: Not necessarily. While tropinone is relatively stable, EI is a high-energy ionization technique that can sometimes lead to extensive fragmentation, diminishing the molecular ion peak. The absence of an M⁺ peak can also indicate thermal degradation in the GC inlet if the temperature is set too high. Before concluding the sample is wrong, look for characteristic fragment ions. The base peak is often seen at m/z 82, corresponding to the loss of the acetyl group (CH₃CO).
Q: My chromatogram shows significant peak tailing. How do I fix this? A: This is a classic problem when analyzing basic compounds like tropinone on standard silica-based GC columns. The basic nitrogen atom interacts strongly with acidic silanol groups on the column surface, causing poor peak shape.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have shielded or end-capped silanol groups to minimize these interactions.
-
Derivatization: While more complex, derivatizing the amine (e.g., through silylation) can improve peak shape and volatility, though this is often unnecessary with modern columns.[11]
-
Check Inlet Liner: Ensure you are using a clean, deactivated inlet liner. Active sites in the liner are a common source of tailing.
Q: I see multiple peaks in my GC chromatogram, but I expected a pure sample. What could they be? A: The peaks could be several things. Use the MS data to investigate:
-
Synthesis Impurities: Look for the masses of unreacted starting materials or known byproducts of your synthetic route.[12] For example, in the Robinson synthesis, you might see precursors or partially cyclized products.[3][13]
-
Residual Solvents: A common source of extra peaks. The mass spectra will usually be easily matched to common lab solvents.
-
Degradation Products: If the sample is old or has been stored improperly, degradation may have occurred.
-
Isomers: While less common for the parent compound, derivatives may have stereoisomers that could potentially be separated under the right GC conditions.
Protocol: Standard GC-MS Method
This protocol provides a starting point for analysis. Optimization may be required.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol, Ethyl Acetate).
-
GC-MS System: A standard system with a capillary column is appropriate.
-
Injection: Inject 1 µL with a split ratio of 20:1 or higher to avoid overloading the column.
-
Inlet Temperature: 250 °C.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% Phenyl Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good general-purpose choice.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.[8]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.[8]
-
Workflow Diagram
Caption: General workflow for GC-MS analysis of this compound.
Section 3: High-Performance Liquid Chromatography (HPLC) - Quantitation and Stability
HPLC is the premier technique for quantitative analysis, purity determination, and the development of stability-indicating methods, which are crucial for pharmaceutical development.[14]
Core Principles & FAQs
Q: Why develop an HPLC method when GC-MS works? A: HPLC is essential for several reasons:
-
Stability-Indicating Assays: HPLC is the gold standard for methods that must separate the active pharmaceutical ingredient (API) from all potential degradation products, a requirement for stability testing under ICH guidelines.[15][16][17][18]
-
Non-Volatile Compounds: It can analyze salts (e.g., hydrochloride) and non-volatile derivatives of tropinone that are unsuitable for GC.
-
Quantitative Accuracy: HPLC with UV detection typically offers superior quantitative precision and accuracy compared to GC-MS for assay and impurity testing.[14]
Q: What is a good starting point for column and mobile phase selection? A: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the most common choice. Because tropinone is a basic compound, the mobile phase should be buffered to control the ionization state and improve peak shape. A common mobile phase would be a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20 mM potassium phosphate) with the pH adjusted to be at least 2 units below the pKa of the amine to ensure it is fully protonated, or in the neutral range (pH 6-7) if using a base-deactivated column.
HPLC Troubleshooting Guide
Q: My primary peak for tropinone is tailing badly. What is the best way to resolve this? A: This is the most frequent issue and, similar to GC, is caused by the interaction of the basic amine with acidic silanols on the silica packing material. The flowchart below outlines a systematic approach to fixing this.
-
Lower Mobile Phase pH: Adjust the aqueous buffer pH to between 2.5 and 3.5. At this pH, the amine is fully protonated (R₃NH⁺) and most surface silanols are not ionized, minimizing the strong ionic interaction that causes tailing.
-
Use a Base-Deactivated Column: Modern columns designed with high-purity silica and proprietary end-capping significantly reduce silanol activity. These are highly recommended for amine analysis.
-
Add a Competing Amine: If the above options are insufficient, adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving the peak shape of your analyte. However, be aware that TEA can shorten column lifetime and is a less modern approach.
Troubleshooting Diagram: HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing of basic compounds.
Q: My retention times are drifting between injections. What should I check? A: Retention time instability points to a lack of system equilibrium or a change in conditions.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For reversed-phase, flushing with 10-20 column volumes is a good practice.[19]
-
Mobile Phase: Re-prepare your mobile phase daily. Evaporation of the more volatile organic component (e.g., acetonitrile) will change the mobile phase composition and increase retention times. Ensure solvents are properly degassed.
-
Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time shifts.[19]
-
Pump Issues: Check for leaks in the pump or flow path. Inconsistent flow from worn pump seals or faulty check valves can also cause drift.
Protocol: Stability-Indicating HPLC Method (Example)
This method is a starting point and must be fully validated for its intended use.
| Parameter | Condition |
| Column | Base-deactivated C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tropinone(532-24-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. ijrpc.com [ijrpc.com]
- 17. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating the Synthesis and Application of 3-Azabicyclo[3.2.1]octan-8-one
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-Azabicyclo[3.2.1]octan-8-one (a nortropinone analog). This bicyclic scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate for a wide range of biologically active molecules, including tropane alkaloids and novel CNS agents.[1][2][3] Its rigid conformation and the strategic placement of its ketone and secondary amine functionalities make it an attractive starting point for generating structurally diverse libraries. However, harnessing its full potential requires a nuanced understanding of its reactivity and potential synthetic challenges.
This guide is structured to address the common pitfalls encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research. We will move from fundamental questions to in-depth troubleshooting of key synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge for handling and utilizing this compound.
Question: What are the key structural features and stability considerations for this compound?
Answer: this compound possesses a bicyclic structure where a pyrrolidine and a piperidine ring share a common nitrogen atom and two carbon atoms. The key reactive sites are the secondary amine at the 3-position and the ketone at the 8-position.
-
Stability: The compound is generally stable under standard laboratory temperatures and pressures. However, it is incompatible with strong oxidizing agents.[4] Care should be taken to avoid dust generation during handling. For long-term storage, keep it in a tightly sealed container in a cool, dry place.[4]
-
Basicity: The secondary amine is basic, which is a critical factor during reactions and purifications. It can be readily protonated under acidic conditions, which can be leveraged for purification (e.g., acid-base extraction) but may also inhibit certain reactions if the amine is the desired nucleophile.
Question: What are the most common initial synthetic transformations for this scaffold?
Answer: The two primary handles for elaboration are the secondary amine and the ketone. Common downstream reactions include:
-
N-Alkylation/N-Arylation: Functionalizing the secondary amine to introduce various substituents. This is fundamental for modulating the pharmacological properties of derivatives.[5]
-
Reductive Amination: Converting the ketone into an amine, often with high stereoselectivity, to introduce a new vector for diversification.[6][7][8]
-
Grignard/Organolithium Addition: Attacking the ketone to form tertiary alcohols, a key step in creating analogs of various CNS-active compounds.[9]
Section 2: Troubleshooting Guides for Key Synthetic Methodologies
This section dives into specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Synthesis of the Bicyclic Core
Question: My yield for the Robinson-Schöpf type synthesis of the azabicyclo[3.2.1]octane core is consistently low. What are the critical parameters?
Answer: The Robinson-Schöpf reaction is a classic and powerful one-pot method for constructing the tropane skeleton via a double Mannich reaction.[10][11] However, its success is highly sensitive to reaction conditions.
-
Causality: The reaction involves multiple equilibria, including imine formation and intermolecular/intramolecular Mannich additions.[12][13] Deviation from optimal conditions can halt the reaction at an intermediate stage or promote side reactions.
-
Troubleshooting Steps:
-
pH Control is Critical: The reaction is famously pH-dependent. The optimal range is typically buffered around pH 5-7.[12]
-
Too Acidic (pH < 4): The amine starting material (e.g., ammonia or a primary amine) becomes fully protonated, rendering it non-nucleophilic and preventing the initial imine formation.
-
Too Basic (pH > 8): Aldol condensation of the succindialdehyde or acetonedicarboxylic acid components can become a significant competitive side reaction.
-
-
Choice of Acetone Equivalent: Using acetone itself often gives low yields due to its low acidity and slow enolization.[12] The use of acetonedicarboxylic acid is highly recommended as it readily forms an enolate under the reaction conditions, significantly improving yields.[12] Subsequent decarboxylation is required.
-
Reagent Quality: Succindialdehyde is prone to polymerization. It is often generated in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran by acidic hydrolysis immediately before use.[5][9] Ensure the precursor is pure.
-
Concentration: The reaction is a multi-component condensation, and running it at very high dilution can disfavor the desired intermolecular steps. Follow established concentration guidelines.
-
Reductive Amination of the C8-Ketone
Question: I'm attempting a reductive amination on the C8-ketone and observing low conversion along with the corresponding alcohol byproduct. What is going wrong?
Answer: This is a classic problem in reductive amination. It indicates that the reduction of the ketone is occurring faster than or competitively with the reduction of the iminium intermediate. This points directly to the choice of reducing agent and the reaction pH.[6]
| Problem | Probable Cause | Recommended Solution |
| Low Conversion & Ketone Reduction | The reducing agent is too powerful (e.g., NaBH₄) and not chemoselective. | Switch to a milder, pH-sensitive reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) . These reagents are most effective at reducing the protonated iminium ion, which is more electrophilic than the starting ketone, especially under mildly acidic conditions.[6] |
| Low Conversion, Starting Material Remains | Inefficient imine formation. | The reaction pH is crucial. Imine/iminium formation is favored under slightly acidic conditions (typically pH 4-5) which activate the carbonyl for nucleophilic attack by the amine.[6] Add a mild acid like acetic acid (AcOH) to catalyze imine formation. If the pH is too low, the amine nucleophile will be protonated and rendered inactive.[6] |
| Aldol Side Reactions | The reaction conditions (especially if basic) are promoting self-condensation of an aldehyde partner. | Ensure the reaction is run under neutral or slightly acidic conditions.[6] |
Below is a troubleshooting workflow to help diagnose and solve common reductive amination issues.
N-Alkylation of the Secondary Amine
Question: My N-alkylation reaction is sluggish, and when I force it with heat, I get a significant amount of a new, highly polar spot by TLC that I suspect is a quaternary salt. How can I improve this?
Answer: This is a common challenge when alkylating secondary amines, especially sterically hindered ones. The issue stems from a balance between reactivity and over-alkylation.
-
Causality: The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation to form a quaternary ammonium salt. Forcing conditions (high heat, highly reactive alkylating agents) exacerbates this.
-
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic, sterically hindered base is often insufficient. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the secondary amine effectively without competing in the alkylation.
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess will significantly increase the rate of quaternization.
-
Solvent Choice: A polar aprotic solvent like DMF or Acetonitrile is standard. They effectively solvate the base and ions without interfering with the reaction.
-
Add a Catalyst: Addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can be highly effective. The iodide undergoes Finkelstein reaction with the alkyl chloride or bromide to generate the more reactive alkyl iodide in situ, often allowing the reaction to proceed at a lower temperature.
-
Consider Reductive Amination: If you are trying to add a simple alkyl group (e.g., methyl, ethyl, benzyl), an alternative and often cleaner method is to perform a reductive amination using the corresponding aldehyde (e.g., formaldehyde, acetaldehyde) and a suitable reducing agent like NaBH(OAc)₃. This pathway avoids the possibility of quaternization altogether.[14]
-
Purification Challenges
Question: My 3-Azabicyclo[3.2.1]octane derivatives are difficult to purify by standard silica gel chromatography. The compounds either streak badly or don't elute. What are my options?
Answer: The basic nitrogen is the primary culprit here. It interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and irreversible adsorption.
-
Solutions for Chromatography:
-
Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is added to the mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes). This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Use Deactivated Silica: Pre-treated or "neutral" silica gel is commercially available and can give better results. You can also prepare it by slurrying standard silica gel with your modified eluent before packing the column.
-
Switch to Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for purifying basic compounds.
-
-
Non-Chromatographic Purification:
-
Acid-Base Extraction: This is a powerful technique for this class of compounds. Dissolve your crude material in an organic solvent (e.g., EtOAc, DCM) and extract with dilute acid (e.g., 1M HCl). Your amine-containing product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10 and re-extract your purified product back into an organic solvent.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization of either the free base or its hydrochloride salt can be a highly effective method for achieving high purity.[9]
-
Section 3: Detailed Experimental Protocol
Protocol 1: Optimized Diastereoselective Reductive Amination
This protocol details the reductive amination of this compound with a primary amine to yield the thermodynamically favored endo-amine product.
Objective: To synthesize an N-substituted-3-azabicyclo[3.2.1]octan-8-amine derivative.
Materials:
-
This compound hydrochloride
-
Primary Amine (R-NH₂) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the suspension to generate the free base in situ. Stir for 10-15 minutes at room temperature.
-
Add the primary amine (R-NH₂) (1.1 eq). Stir the mixture at room temperature for 1 hour to allow for imine formation. Note: For less reactive amines or ketones, addition of acetic acid (1.2 eq) at this stage can be beneficial, but the initial Et₃N must be accounted for.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may bubble slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography using an eluent system containing 1-2% triethylamine (e.g., 90:8:2 DCM/MeOH/Et₃N) to afford the desired product.
References
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aksci.com [aksci.com]
- 5. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 10. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 11. scispace.com [scispace.com]
- 12. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 13. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 14. addi.ehu.es [addi.ehu.es]
Validation & Comparative
A Comparative Guide to Bicyclic Ketone Scaffolds: 3-Azabicyclo[3.2.1]octan-8-one vs. Tropinone in Synthetic Chemistry
Introduction
In the landscape of medicinal chemistry and natural product synthesis, rigid bicyclic scaffolds are invaluable for constraining molecular geometry and presenting functional groups in well-defined spatial orientations. Among these, the azabicyclo[3.2.1]octane framework is a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of two key isomeric ketones built on this framework: Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) and 3-Azabicyclo[3.2.1]octan-8-one.
While both molecules share the same bicyclic carbon skeleton, the positional difference of the nitrogen atom—at the bridgehead (N8) in tropinone versus within the six-membered ring (N3) in its isomer—imparts dramatically different synthetic accessibility, reactivity, and strategic utility. This guide will dissect these differences, offering researchers and drug development professionals a clear rationale for scaffold selection based on experimental data and established synthetic logic.
Structural and Conformational Analysis
The fundamental distinction between these two scaffolds lies in the placement of the heteroatom. Tropinone is a tropane alkaloid, characterized by a pyrrolidine and piperidine ring sharing a nitrogen atom and two carbons. In contrast, this compound places the nitrogen away from the bridgehead, fundamentally altering the molecule's symmetry and chemical environment around the ketone.
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// Tropinone Structure tropinone_label [label="Tropinone\n(8-Azabicyclo[3.2.1]octan-3-one)", pos="1.5,2.5!", fontcolor="#202124"]; tropinone_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=446337&t=l", pos="1.5,1!", label=""];
// this compound Structure azabicyclo_label [label="this compound", pos="5.5,2.5!", fontcolor="#202124"]; azabicyclo_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=276634&t=l", pos="5.5,1!", label=""];
} dot Caption: Core structures of Tropinone and this compound.
This structural isomerism has profound consequences:
-
Symmetry: Tropinone possesses a plane of symmetry passing through the N-CH₃ group, the C=O bond, and the ethano bridge, rendering the protons at C2/C4 and C6/C7 chemically equivalent. This compound is asymmetric.
-
Nitrogen Environment: Tropinone features a tertiary amine, which is a fixed element of its structure. This compound contains a secondary amine, providing a reactive handle for facile N-substitution, a crucial advantage for library synthesis and SAR (Structure-Activity Relationship) studies.
-
Ketone Accessibility: The C3-ketone in tropinone is flanked by the piperidine ring, and its reactivity is well-documented. The C8-ketone in the isomer is located on the five-membered ring bridge, presenting a different steric and electronic environment for nucleophilic attack.
Comparative Synthesis Strategies
The synthetic routes to these two scaffolds differ dramatically in elegance, efficiency, and historical significance.
Tropinone: A Masterclass in Biomimetic Synthesis
The synthesis of tropinone is one of the most celebrated achievements in organic chemistry.
-
Willstätter's Synthesis (1901): The first synthesis was a lengthy, multi-step process starting from cycloheptanone, achieving a mere 0.75% overall yield. This arduous route highlighted the complexity of assembling the bicyclic core.
-
Robinson's One-Pot Synthesis (1917): Sir Robert Robinson developed a revolutionary one-pot synthesis that is considered a classic in total synthesis for its simplicity and biomimetic approach. The reaction is a tandem or "double" Mannich reaction that brings together succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt) under physiological pH conditions. The initial yield of 17% was later optimized to exceed 90%.
The elegance of Robinson's synthesis lies in its convergence and mimicry of the presumed biosynthetic pathway. The acetonedicarboxylic acid acts as a synthetic equivalent for acetone, with the carboxyl groups activating the alpha positions for the Mannich reactions and being conveniently removed via decarboxylation in the final step.
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// Reactants sub [label="Succinaldehyde +\nMethylamine +\nAcetonedicarboxylic Acid"];
// Steps step1 [label="One-Pot Reaction\n(pH ~7)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Double Mannich Reaction\n& Ring Closures"]; step3 [label="Decarboxylation"];
// Product prod [label="Tropinone", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow sub -> step1 [label="Combine"]; step1 -> step2 [label="Spontaneous\nCascade"]; step2 -> step3; step3 -> prod; } dot Caption: Workflow for the Robinson one-pot synthesis of Tropinone.
This compound: A More Conventional Approach
In contrast to tropinone's famous one-pot reaction, the synthesis of this compound is less direct and typically involves multi-step sequences. Common strategies rely on the cyclization of functionalized piperidine or pyrrolidine precursors.
One documented approach involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde. This method highlights a more traditional, linear approach to building the bicyclic system.
dot graph Azabicyclo_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Reactants start [label="5-Hydroxymethyl-\n2-furfuraldehyde"];
// Steps step1 [label="Reduction\n(e.g., Raney Ni)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Diol to Ditosylate\nConversion"]; step3 [label="Cyclization\n(e.g., with Benzylamine)"]; step4 [label="N-Deprotection\n& Oxidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Product prod [label="3-Azabicyclo[3.2.1]\noctane Core", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> step1; step1 -> step2 [label="Forms Diol"]; step2 -> step3; step3 -> prod [label="Forms Bicyclic Amine"]; } dot Caption: Representative multi-step synthesis of the 3-azabicyclo[3.2.1]octane core.
While less elegant than the Robinson synthesis, these multi-step routes offer the flexibility to introduce substituents on the carbon framework at various stages.
Reactivity and Synthetic Utility
The positional isomerism dictates distinct chemical behaviors and, consequently, different applications in drug discovery.
Reactivity of the Ketone
-
Tropinone: The C3-ketone of tropinone undergoes predictable reactions. Its stereoselective reduction is a critical transformation, yielding two key diastereomeric alcohols: tropine (3α-hydroxy, equatorial OH) and pseudotropine (3β-hydroxy, axial OH). The choice of reducing agent dictates the stereochemical outcome, which is crucial for accessing different series of natural products. The enolate chemistry of tropinone is also well-explored, with diastereoselective deprotonation at the C2/C4 positions enabling aldol reactions and alkylations, famously used in the synthesis of cocaine and its analogs.
-
This compound: The C8-ketone is part of a five-membered ring. Its reduction also produces two diastereomeric alcohols. The stereochemical outcome is governed by the facial accessibility of the carbonyl, which is influenced by the chair-like conformation of the six-membered piperidine ring.
Reactivity of the Nitrogen
This is a point of major strategic divergence.
-
Tropinone: As a tertiary amine, the N-methyl group is relatively unreactive, except for quaternization. To create N-analogs, one must start with nortropinone (the N-demethylated version), which is a less stable and more expensive starting material.
-
This compound: The presence of a secondary amine is a significant synthetic advantage. It serves as a versatile handle for introducing a wide array of substituents via N-alkylation, N-acylation, N-arylation, or sulfonylation. This allows for rapid library generation to explore SAR, a cornerstone of modern drug discovery.
Applications in Drug Discovery
Both scaffolds are proven platforms for developing therapeutic agents.
-
Tropinone: Tropinone is the quintessential precursor to tropane alkaloids, a class of compounds with a long history in medicine.
-
Anticholinergics: It is the starting point for synthesizing atropine and scopolamine, essential medicines used as mydriatics, antispasmodics, and antiemetics.
-
Cocaine and Analogs: It is a key intermediate in the synthesis of cocaine and a vast number of its analogs, which have been instrumental in neuroscience research to probe the dopamine transporter (DAT).
-
Modern Drug Development: Medicinal chemists continue to use the tropinone scaffold to create novel compounds with potential anticancer, anesthetic, and anticonvulsant properties.
-
-
This compound: This scaffold is a valuable building block for novel chemical entities, often prized for its ability to generate CNS-targeting agents.
-
Enzyme Inhibitors: Its rigid structure is ideal for designing potent and selective enzyme inhibitors. Derivatives have been developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for treating inflammatory conditions.
-
CNS Agents: The scaffold has been incorporated into molecules targeting neurodegenerative diseases and cancer.
-
SAR Exploration: Its synthetic tractability, particularly at the nitrogen, makes it an attractive scaffold for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Data Summary and Experimental Protocols
Comparative Data Table
| Feature | Tropinone | This compound |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | This compound |
| Core Scaffold | Tropane (8-Azabicyclo[3.2.1]octane) | 3-Azabicyclo[3.2.1]octane |
| Molecular Formula | C₈H₁₃NO | C₇H₁₁NO |
| Molar Mass | 139.19 g/mol | 125.17 g/mol |
| Key Synthesis | Robinson-Schöpf One-Pot Synthesis | Multi-step cyclization strategies |
| Synthetic Efficiency | High (up to >90% yield in one pot) | Moderate (multi-step, lower overall yield) |
| Key Handle for Derivatization | C2/C4 enolate chemistry | N3 secondary amine |
| Primary Applications | Precursor to tropane alkaloids (atropine, cocaine) | Scaffold for novel CNS agents, enzyme inhibitors |
Experimental Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is adapted from the improved procedures described in the literature.
Objective: To synthesize Tropinone via a one-pot, three-component reaction.
Materials:
-
Succinaldehyde (generated in situ from its bis(diethyl acetal))
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Citric acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Prepare Buffer Solution: Prepare a buffered aqueous solution at approximately pH 7 by dissolving citric acid and disodium hydrogen phosphate in water.
-
Combine Reactants: In a large reaction vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the prepared buffer solution. Cool the mixture in an ice bath.
-
Add Aldehyde: Slowly add a solution of succinaldehyde to the cooled mixture with vigorous stirring over a period of 1-2 hours. The succinaldehyde is typically prepared fresh by the hydrolysis of 2,5-dimethoxytetrahydrofuran or a similar precursor.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Workup - Decarboxylation: After the reaction is complete, make the solution strongly acidic (pH < 2) with concentrated HCl and heat to reflux for several hours to effect decarboxylation of the intermediate.
-
Workup - Extraction: Cool the reaction mixture and make it strongly basic (pH > 11) with a concentrated NaOH solution. Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tropinone.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to yield pure tropinone as a brownish solid.
Experimental Protocol 2: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol represents a general strategy for constructing the core scaffold.
Objective: To synthesize a protected version of the this compound core.
Materials:
-
1,4-Butanedialdehyde (Succinaldehyde)
-
Benzylamine
-
1,3-Acetonedicarboxylic acid
-
Aqueous buffer solution (e.g., acetate buffer, pH 5-6)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Combine Amine and Dicarboxylate: In a reaction vessel, dissolve benzylamine and 1,3-acetonedicarboxylic acid in the aqueous buffer solution. Cool the solution to 0-5 °C in an ice bath.
-
Add Dialdehyde: Add a solution of 1,4-butanedialdehyde dropwise to the cooled, stirring mixture over 45-60 minutes, maintaining the temperature below 8 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Decarboxylation: Acidify the reaction mixture with concentrated HCl and heat gently (e.g., 40-50 °C) until gas evolution (CO₂) ceases. This step effects the decarboxylation to form the ketone.
-
Extraction: Cool the mixture and basify to pH > 10 with a saturated solution of sodium carbonate. Extract the aqueous phase several times with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure N-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Subsequent N-debenzylation (e.g., via catalytic hydrogenation) and oxidation would be required to yield the final target, though this route directly forms the N-substituted tropinone analog. A different cyclization strategy is needed for the 3-aza isomer.
Conclusion
The choice between tropinone and this compound is a strategic one, dictated by the ultimate goals of the synthetic campaign.
-
Tropinone is the scaffold of choice when the synthetic target is a classic tropane alkaloid or a close analog. Its synthesis via the Robinson method is a testament to chemical elegance and efficiency, providing large quantities of the core structure. Its well-understood enolate chemistry provides a clear path for C-C bond formation at the C2/C4 positions.
-
This compound represents a more modern and versatile scaffold for exploratory drug discovery. While its synthesis is more laborious, the resulting secondary amine provides an invaluable point for diversification. This feature allows for the rapid generation of chemical libraries to probe structure-activity relationships, making it highly suitable for lead optimization programs where modifications around the nitrogen are desired.
Ultimately, tropinone is a gateway to a historic and pharmacologically rich family of natural products, while its 3-aza isomer is a flexible platform for the de novo design of novel therapeutics.
Chiral Scaffolds, Divergent Activities: A Comparative Analysis of 3-Azabicyclo[3.2.1]octane Enantiomers and Their Analogs
An In-Depth Guide for Researchers in Drug Discovery and Development
The 3-azabicyclo[3.2.1]octane framework, a key structural motif in a multitude of biologically active compounds, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. While direct comparative studies on the enantiomers of the parent 3-Azabicyclo[3.2.1]octan-8-one are not extensively documented in peer-reviewed literature, a wealth of data from closely related analogs, particularly within the isomeric 2-azabicyclo[3.2.1]octane series, provides critical insights. This guide will delve into the stereoselective biological activities of these chiral scaffolds, with a particular focus on their differential interactions with neuronal targets. We will explore the underlying principles of enantioselectivity, present comparative experimental data, and provide detailed methodologies for the assays used to elucidate these differences.
The Significance of Chirality in the Azabicyclo[3.2.1]octane Core
The rigid, bicyclic structure of azabicyclo[3.2.1]octanes imparts a well-defined three-dimensional geometry. The introduction of substituents can lead to the formation of chiral centers, resulting in enantiomeric pairs. These enantiomers, being non-superimposable mirror images, can exhibit markedly different, and sometimes entirely distinct, biological activities. This divergence arises from the stereospecific nature of interactions with their biological targets, which are themselves chiral macromolecules such as receptors and enzymes. The precise spatial arrangement of functional groups in one enantiomer may allow for optimal binding to a receptor's active site, leading to a potent pharmacological response, while its mirror image may bind with significantly lower affinity or not at all.
A compelling example of this principle is observed in derivatives of the isomeric 2-azabicyclo[3.2.1]octane scaffold, which have been investigated as potent ligands for the kappa-opioid receptor (KOR), a target of significant interest for the development of analgesics with a reduced side-effect profile compared to traditional opioids.
Comparative Biological Activity: A Case Study in Kappa-Opioid Receptor Agonism
Research into 2-azabicyclo[3.2.1]octan-7-amines has revealed significant enantioselective differences in their affinity for the KOR. The enantiomers of specific derivatives were separated using chiral High-Performance Liquid Chromatography (HPLC) and their binding affinities were determined through radioligand binding assays.[1]
Table 1: Comparative KOR Binding Affinities of 2-Azabicyclo[3.2.1]octan-7-amine Enantiomers [1]
| Compound | Enantiomer | KOR Binding Affinity (Ki, nM) |
| 10a | (1S,5S,7R) | 7 |
| (1R,5R,7S) | Data not provided | |
| 10b | (1S,5S,7R) | 13 |
| (1R,5R,7S) | Data not provided |
The data clearly indicates that the (1S,5S,7R)-enantiomers of compounds 10a and 10b exhibit high affinity for the kappa-opioid receptor, with Ki values in the low nanomolar range.[1] This underscores the critical importance of stereochemistry in the design of potent KOR agonists based on the azabicyclo[3.2.1]octane scaffold. The specific spatial orientation of the amine and other substituents in the (1S,5S,7R) configuration is evidently crucial for productive interaction with the KOR binding pocket.
Experimental Protocols
The determination of binding affinities for the kappa-opioid receptor is a critical step in the evaluation of novel ligands. A standard and widely accepted method is the competitive radioligand binding assay.
Protocol: Kappa-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the kappa-opioid receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Wash Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail.
-
Test compounds (e.g., the enantiomers of 2-azabicyclo[3.2.1]octan-7-amines).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the KOR on ice. Homogenize the membranes in ice-cold incubation buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Incubation buffer, radioligand, and vehicle.
-
Non-specific Binding: Incubation buffer, radioligand, and a high concentration of naloxone.
-
Competitive Binding: Incubation buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow
Caption: Workflow for the KOR Radioligand Binding Assay.
Conclusion
The exploration of the biological activities of 3-azabicyclo[3.2.1]octane enantiomers and their close analogs reveals the paramount importance of stereochemistry in drug design. As demonstrated with the 2-azabicyclo[3.2.1]octane-based KOR agonists, a single chiral center can dramatically influence receptor affinity, with one enantiomer exhibiting high potency while the other is significantly less active. This principle holds true across a wide range of biological targets. For researchers in drug development, a thorough understanding and early consideration of stereoselective synthesis and pharmacological evaluation are not merely academic exercises but essential components for the successful development of potent and selective therapeutics. The methodologies outlined in this guide provide a framework for the rigorous comparative analysis of chiral molecules, a critical step in advancing promising lead compounds through the drug discovery pipeline.
References
Comparative analysis of different synthetic routes to 3-Azabicyclo[3.2.1]octan-8-one
An In-Depth Comparative Analysis of Synthetic Routes to 3-Azabicyclo[3.2.1]octan-8-one
Introduction
The 3-azabicyclo[3.2.1]octane framework, the core structure of tropane alkaloids, is a privileged scaffold in medicinal chemistry and drug development.[1] Molecules incorporating this rigid bicyclic system, such as cocaine and atropine, exhibit significant biological activities, primarily targeting the central nervous system.[1][2] The parent ketone, this compound (commonly known as nortropinone), serves as a versatile building block for the synthesis of a vast array of pharmacologically active compounds and their analogues.[3][4]
The strategic importance of this scaffold has driven the development of numerous synthetic approaches over the past century. These routes vary dramatically in their efficiency, elegance, and applicability, from classic one-pot condensations to modern catalytic transformations. This guide provides a comparative analysis of the most significant synthetic routes to this compound, offering researchers and drug development professionals a detailed examination of the underlying principles, experimental protocols, and relative merits of each strategy. We will delve into the landmark Robinson-Schöpf synthesis, modern Ring-Closing Metathesis approaches, and other notable cyclization strategies, providing the technical insights necessary to select the most appropriate route for a given research objective.
Route 1: The Robinson-Schöpf Biomimetic Synthesis: A Timeless Classic
Decades ahead of its time, the synthesis of the related N-methyl derivative, tropinone, developed by Sir Robert Robinson in 1917 stands as a monumental achievement in organic synthesis.[5] It replaced a convoluted 15-step synthesis by Richard Willstätter that gave a mere 0.75% overall yield with an elegant and efficient one-pot reaction.[2][6] Robinson's approach is celebrated for its biomimetic logic, as it assembles the complex bicyclic structure from simple, plausible biological precursors.[2]
Conceptual Framework and Mechanism
Robinson's insight was to retrosynthetically disassemble the tropinone structure into succinaldehyde, methylamine, and an acetone equivalent.[7] The synthesis itself is a masterful example of a tandem reaction, involving two consecutive Mannich reactions in a single pot.[2][8]
The reaction proceeds through the following key steps:
-
Iminium Formation : Nucleophilic addition of an amine (e.g., methylamine) to one of the aldehyde groups of succinaldehyde, followed by dehydration, forms a reactive iminium ion.[2][9]
-
First Ring Closure : An intramolecular nucleophilic attack from the second aldehyde group closes the first ring, forming a pyrrolidine derivative.[8]
-
Intermolecular Mannich Reaction : An enolate, generated from acetonedicarboxylic acid, attacks the iminium ion in an intermolecular Mannich reaction, coupling the two key fragments.[2][8]
-
Second Ring Closure : Following dehydration to reform an iminium ion and formation of a new enolate, a final intramolecular Mannich reaction constructs the second ring, completing the bicyclic core.[2][10]
-
Decarboxylation : The two carboxylic acid groups are readily lost upon heating in an acidic medium to yield the final ketone.[7][11]
Caption: Workflow of the Robinson-Schöpf Synthesis.
Key Optimizations and Synthesis of this compound
Robinson's initial reported yield was modest (17-42%).[2][11] The two critical improvements were:
-
Use of Acetonedicarboxylic Acid : Replacing acetone with its dicarboxylic acid derivative provides a more acidic α-proton, facilitating enolate formation under milder conditions.[8]
-
pH Control (Schöpf Conditions) : Schöpf and colleagues later demonstrated that buffering the reaction at a physiological pH (around 5-7) dramatically increases the yield to 70-90% by optimizing the concentration of the reactive iminium ion and enolate species.[6][8][12]
To synthesize the target N-H compound (nortropinone), the reaction is performed not with ammonia, but with a primary amine bearing a readily cleavable protecting group, most commonly a benzyl group. The resulting N-benzyl ketone can then be deprotected via catalytic hydrogenation.[13]
Experimental Protocol: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This protocol is adapted from a patented procedure.[13]
-
Preparation of Reagents : A solution of 1,4-butanedialdehyde (1.15 equiv.) and 1,3-acetonedicarboxylic acid is prepared in water.
-
Amine Addition : The solution is cooled to 3-8 °C in an ice bath. A solution of benzylamine (1.0 equiv.) in water is added slowly over 45 minutes, maintaining the low temperature.
-
Reaction : The reaction mixture is stirred at a controlled pH (typically adjusted with an appropriate buffer) at room temperature for an extended period (e.g., 48-72 hours) until the reaction is complete.
-
Workup and Decarboxylation : The solution is acidified with hydrochloric acid. This protonates the intermediate tropinonedicarboxylic acid, facilitating decarboxylation upon heating. The solution is concentrated under vacuum.[7]
-
Isolation : The residue is made alkaline with sodium hydroxide and the product, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by distillation or chromatography.
-
Deprotection : The N-benzyl product is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation (e.g., using Palladium on carbon) under a hydrogen atmosphere to cleave the benzyl group, yielding the final this compound.
Route 2: Ring-Closing Metathesis (RCM) for a Modern Approach
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and bicyclic systems. This strategy provides a fundamentally different approach to the 3-azabicyclo[3.2.1]octane core, relying on the formation of a carbon-carbon double bond to close the six-membered ring.[14][15]
Conceptual Framework and Mechanism
The retrosynthetic disconnection for an RCM approach involves breaking the C6-C7 bond of the bicyclic alkene intermediate. This leads to a cis-2,6-dialkenylpiperidine precursor, which can be cyclized using a ruthenium catalyst like the Grubbs catalyst.[14][16]
Caption: General workflow for the RCM synthesis.
The synthesis of the crucial dialkenyl piperidine precursor can be achieved in several steps, for instance, starting from glutarimide or 4-methoxypyridine.[14][15] The stereochemical control to obtain the cis isomer is paramount for the success of the subsequent RCM reaction.
Experimental Protocol: Representative RCM Cyclization
This protocol is a generalized representation based on published methods.[14][17]
-
Precursor Synthesis : The cis-2,6-dialkenyl-N-acylpiperidine is synthesized via established multi-step literature procedures.
-
RCM Reaction Setup : The piperidine precursor is dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition : A solution of a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) is added to the reaction mixture.
-
Reaction : The mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification : The reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the bicyclic alkene.
-
Conversion to Ketone : The resulting alkene must be converted to the target ketone. This can be achieved through a sequence such as hydroboration-oxidation to install an alcohol, followed by oxidation (e.g., Swern or Dess-Martin oxidation) to the C8-ketone.
Route 3: Alternative Intramolecular Cyclization Strategies
Beyond the two major routes, other classic organic reactions can be adapted to construct the bicyclic core, primarily through intramolecular cyclizations of carefully designed piperidine precursors.
Dieckmann Condensation
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, forming a β-keto ester from a diester via base-catalyzed cyclization.[18][19][20] In principle, a precursor such as ethyl 1-benzyl-4-(2-(ethoxycarbonyl)ethyl)piperidine-2-carboxylate could be cyclized to form the 3-azabicyclo[3.2.1]octane system.
-
Mechanism : A strong base (e.g., sodium ethoxide) deprotonates the carbon alpha to one ester group. The resulting enolate attacks the second ester carbonyl intramolecularly. Subsequent loss of the ethoxide leaving group forms the bicyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.[21]
-
Challenges : The primary challenge of this route is the efficient synthesis of the required acyclic diester precursor with the correct regiochemistry. This often requires more steps than the Robinson synthesis, making it less convergent.
Dedicated Intramolecular Mannich Reaction
While the Robinson synthesis features an in-situ intramolecular Mannich reaction, it is also possible to design a linear precursor that undergoes a dedicated cyclization.[22][23] This involves synthesizing a piperidine derivative that contains both an enolizable ketone (or equivalent) and an iminium ion (or a precursor like an amine and an aldehyde). Treatment with acid or base would then trigger the key ring-forming step. This strategy offers high control but sacrifices the one-pot efficiency of the Robinson-Schöpf approach.[24]
Comparative Analysis
The choice of synthetic route depends critically on the specific goals of the researcher, such as the desired scale, cost-effectiveness, and the need for structural diversity.
| Feature | Robinson-Schöpf Synthesis | Ring-Closing Metathesis (RCM) | Dieckmann Condensation |
| Overall Yield | Excellent (70-90% optimized)[6][8] | Moderate (over multiple steps) | Moderate to Good (highly substrate-dependent) |
| Number of Steps | 1-2 (for protected ketone) | Multi-step (5+ steps typical)[14] | Multi-step (to prepare diester) |
| Starting Materials | Simple, inexpensive bulk chemicals[2] | Complex, require synthesis | Moderately complex |
| Catalysts/Reagents | Basic reagents, buffer salts | Expensive Ru catalyst[14] | Stoichiometric strong base |
| Scalability | Proven for large-scale synthesis[13] | Challenging due to catalyst cost/removal | Feasible, but precursor synthesis may be difficult to scale |
| Flexibility for Analogs | Limited to substituents on N and acetone unit | High; allows for diverse functionality on rings | Moderate; depends on precursor synthesis |
| Key Advantage | High efficiency, low cost, convergent | High flexibility, modern, predictable | Classic C-C bond formation, avoids metals |
| Key Disadvantage | Can be messy (frothing); limited scope[7] | High cost, multi-step, catalyst removal | Linear synthesis of precursor required |
Conclusion and Recommendations
The synthesis of this compound is a well-trodden path in organic chemistry, with the Robinson-Schöpf synthesis remaining the undisputed champion for large-scale, cost-effective production of the core scaffold. Its elegance, convergence, and use of inexpensive starting materials make it the go-to method for accessing significant quantities of the title compound.[2][5]
However, for applications in drug discovery and the creation of diverse analog libraries, the Ring-Closing Metathesis (RCM) route offers superior flexibility.[14][15] Although it is a longer and more expensive process, its modular nature allows for the strategic introduction of various substituents and functional groups onto the piperidine precursor, which are then carried through to the final bicyclic product.
Strategies like the Dieckmann condensation represent viable, albeit less common, alternatives. They are most likely to be employed when a specific substitution pattern is required that is not easily accessible through the more conventional routes.
Ultimately, the optimal synthetic strategy is dictated by the end goal. For bulk synthesis, the 90-year-old Robinson method is still the gold standard. For intricate, highly functionalized targets where novelty and diversity are paramount, modern catalytic methods like RCM provide an indispensable tool.
References
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- 15. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of neuroprotective effects of 3-Azabicyclo[3.2.1]octan-8-one analogs
An In-Depth Technical Guide to the In Vivo Validation of Neuroprotective Effects of 3-Azabicyclo[3.2.1]octan-8-one Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of this compound analogs, a promising class of compounds with neuroprotective potential. We will delve into the underlying mechanisms, common in vivo validation models, and present supporting experimental data to offer a clear perspective on their therapeutic promise.
Neurodegenerative diseases such as Parkinson's Disease (PD) are characterized by the progressive loss of specific neuronal populations. A key pathological feature of PD is the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels and subsequent motor deficits[1]. The this compound core structure, a tropane alkaloid analog, serves as a versatile scaffold for developing agents that target the central nervous system. These compounds are of particular interest due to their structural similarity to cocaine and other monoamine transporter inhibitors, suggesting a potential mechanism for neuroprotection by modulating dopamine levels and preventing neurotoxicity[2][3].
Unraveling the Mechanism: Targeting the Dopamine Transporter
The primary mechanism through which many this compound analogs are believed to exert their effects is through the inhibition of the dopamine transporter (DAT)[4][5]. By blocking the reuptake of dopamine from the synaptic cleft, these compounds can increase the availability of dopamine, potentially compensating for the loss of dopaminergic neurons. This action is crucial in the context of Parkinson's disease, where diminished dopamine levels are a primary cause of motor symptoms[1].
Beyond DAT inhibition, other potential neuroprotective mechanisms for this class of compounds may include modulation of nicotinic acetylcholine receptors (nAChR) or NMDA receptors, which are also implicated in neuronal survival and excitotoxicity pathways[6][7][8].
Below is a diagram illustrating the proposed primary mechanism of action.
In Vivo Validation: The MPTP Model of Parkinson's Disease
To assess the neuroprotective potential of novel compounds, robust in vivo models that replicate key aspects of the human disease are essential. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and reliable method for inducing Parkinson's-like pathology[9][10][11][12]. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits that can be quantified through various behavioral tests[11][12].
The general workflow for testing a potential neuroprotective agent using the MPTP model is outlined below.
Comparative Efficacy of this compound Analogs
A study by Verma et al. provides direct comparative data on the in vivo efficacy of five synthesized 8-azabicyclo[3.2.1]octane analogs (designated A-E) in a mouse model of Parkinsonism[1][13]. The researchers evaluated the compounds' ability to counteract drug-induced catatonia and to restore brain dopamine levels, using the well-established anticholinergic drug atropine as a positive control[1][13].
The results are summarized in the table below. The anti-catatonic effect was measured by the duration of immobility, with a lower score indicating better motor function. Dopamine levels were measured in brain tissue homogenates.
| Compound | Dose (mg/kg) | Anti-Catatonic Effect (Score) | Brain Dopamine Level (µg/g of brain tissue) |
| Control (Chlorpromazine) | - | 17.66 ± 0.42 | 0.42 ± 0.04 |
| Atropine (Standard) | 5 | 5.50 ± 0.42 | 0.85 ± 0.05 |
| Compound A | 5 | 11.16 ± 0.47 | 0.62 ± 0.03 |
| Compound B | 5 | 6.16 ± 0.47 | 0.88 ± 0.04 |
| Compound C | 5 | 10.50 ± 0.42 | 0.65 ± 0.03 |
| Compound D | 5 | 9.33 ± 0.42 | 0.70 ± 0.04 |
| Compound E | 5 | 5.83 ± 0.47 | 0.91 ± 0.05 |
| Data synthesized from Verma, S. (2011)[1][13]. |
As the data indicates, compounds B and E showed significant anti-Parkinsonian activity, comparable or even superior to the standard drug, atropine[1][13]. They significantly reduced catatonic responses and effectively increased brain dopamine levels, highlighting their potential as neuroprotective agents[1][13].
Detailed Experimental Protocol: MPTP-Induced Neurodegeneration and Behavioral Assessment
This section provides a detailed, step-by-step methodology for a typical in vivo validation study.
Animals and Housing
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House 4-5 mice per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures[9][10].
MPTP Dosing Regimen
-
Preparation: Dissolve MPTP-HCl in sterile, physiological saline (0.9% NaCl). Prepare fresh on the day of injection.
-
Administration: Administer four injections of MPTP (e.g., 20 mg/kg, intraperitoneal) at 2-hour intervals[12]. The control group receives saline injections following the same schedule.
-
Safety: MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE)[9][10].
Test Compound Administration
-
Vehicle: Select a suitable vehicle for the this compound analogs (e.g., saline, DMSO/saline mixture).
-
Dosing: Administer the test compounds (e.g., 5 mg/kg, i.p.) at a predetermined time relative to the MPTP injections (e.g., 30 minutes prior to each MPTP dose for a pre-treatment paradigm). The vehicle control group and MPTP-only group should receive vehicle injections.
Behavioral Assessment: The Rotarod Test
The Rotarod test is a standard method for assessing motor coordination and balance in rodent models of Parkinson's disease[14][15][16].
-
Apparatus: A rotating rod with adjustable speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Training: Train the mice on the rotarod for 2-3 consecutive days before baseline testing. Each training session consists of 3-4 trials.
-
Testing Procedure:
-
Place the mouse on the stationary rod.
-
Start the rotation, accelerating from 4 to 40 RPM over a 300-second period[15].
-
Record the latency to fall (in seconds) or the time until the mouse makes two consecutive passive rotations on the rod.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
Conduct testing at baseline (before MPTP) and at a specified time point post-MPTP (e.g., 7 days).
-
Neurochemical Analysis
-
Tissue Collection: At the end of the experiment (e.g., 7 days post-MPTP), euthanize the mice and rapidly dissect the striatum on ice.
-
Dopamine Measurement: Homogenize the tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA)[17].
Discussion and Future Perspectives
The in vivo data, particularly from the study by Verma et al., strongly supports the continued investigation of this compound analogs as potential therapeutic agents for Parkinson's disease[1][13]. The ability of specific analogs to not only mitigate motor deficits but also elevate dopamine levels suggests a disease-modifying potential that warrants further exploration.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to optimize potency at the dopamine transporter while minimizing off-target effects[4][5].
-
Chronic Models: Evaluating the most promising compounds in chronic or progressive models of neurodegeneration to assess long-term efficacy and safety.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure adequate brain penetration and bioavailability.
-
Mechanism Elucidation: Further investigation into secondary mechanisms beyond DAT inhibition, such as anti-inflammatory or anti-apoptotic effects, which could contribute to their neuroprotective profile.
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of this promising chemical scaffold in the fight against neurodegenerative diseases.
References
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- 2. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of a novel tropane analog of cocaine, 2 beta-propanoyl-3 beta-(4-tolyl) tropane with cocaine HCl in rats: nucleus accumbens extracellular dopamine concentration and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 14. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 3-Azabicyclo[3.2.1]octan-8-one Based Dopamine Transporter Inhibitors Against Cocaine
Introduction
The dopamine transporter (DAT) is a critical presynaptic protein that regulates dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft.[1] This regulatory role makes DAT a primary target for psychostimulants like cocaine and therapeutic agents used for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[2] Cocaine exerts its powerful reinforcing effects by blocking DAT, leading to elevated extracellular dopamine levels.[3] However, its high abuse potential necessitates the development of alternative inhibitors with improved pharmacological profiles.
The 3-azabicyclo[3.2.1]octane (isotropane) scaffold, derived from 3-azabicyclo[3.2.1]octan-8-one, has emerged as a promising chemical framework for novel DAT inhibitors.[4] These compounds offer a rigid bicyclic structure that can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This guide provides a comprehensive framework for benchmarking novel isotropane-based inhibitors against cocaine and other established DAT ligands, detailing the essential in vitro and in vivo assays required for a thorough comparative analysis. Our objective is to equip researchers with the rationale and detailed protocols to rigorously evaluate new chemical entities targeting the dopamine transporter.
Compound Profiles for Benchmarking
A successful benchmarking study requires well-characterized test articles and appropriate reference compounds. This guide will focus on a representative series of 8-substituted isotropanes and compare them against established DAT inhibitors.
-
Test Compounds: 8-Substituted-3-Azabicyclo[3.2.1]octanes (Isotropanes)
-
Primary Benchmark Drug: Cocaine
-
As the prototypical DAT inhibitor, cocaine serves as the essential benchmark for abuse potential and psychostimulant effects. Its binding affinity and functional inhibition data provide the primary reference point.
-
-
Secondary Benchmark Ligands:
The Benchmarking Workflow: A Multi-Tiered Evaluation Strategy
A rigorous evaluation of novel inhibitors requires a phased approach, moving from initial target engagement at the molecular level to functional consequences at the cellular and, ultimately, the whole-organism level. This ensures that resources are focused on compounds with the most promising characteristics.
Caption: Tiered workflow for benchmarking novel DAT inhibitors.
Part 1: In Vitro Benchmarking Protocols
The initial phase focuses on quantifying the interaction of the test compounds with the dopamine transporter and assessing their functional impact on dopamine reuptake.
Caption: Generalized workflow for in vitro binding and uptake assays.
Radioligand Binding Assays: Measuring Target Affinity and Selectivity
Rationale: Binding assays directly measure the affinity of a compound for a specific target protein. By performing competition binding assays using a known radioligand, we can determine the inhibitory constant (Kᵢ) of our test compounds. Testing against multiple transporters (DAT, SERT) is crucial to establish a selectivity profile. A high DAT/SERT selectivity ratio is often a desirable trait to minimize off-target effects.
Experimental Protocol: DAT Competition Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue or membranes from cells stably expressing human DAT (e.g., HEK-293) in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).[6] Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.[6] Determine protein concentration using a BCA assay.[6]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[6]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[6] Wash filters multiple times with ice-cold wash buffer.[7]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor like cocaine) from total binding.[7] Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[6]
For selectivity, repeat the assay using cell membranes expressing the serotonin transporter (SERT) and [³H]citalopram as the radioligand.[4]
[³H]Dopamine Uptake Inhibition Assay: Assessing Functional Potency
Rationale: While binding indicates target engagement, an uptake assay measures the functional consequence—the inhibition of the transporter's ability to clear dopamine. This provides a more physiologically relevant measure of a compound's potency (IC₅₀). These assays are typically performed in whole cells or synaptosomes.[5]
Experimental Protocol: Cell-Based [³H]Dopamine Uptake Assay
-
Cell Culture: Plate CHO or HEK-293 cells stably expressing the human dopamine transporter (hDAT) into 96-well plates and grow to ~80% confluency.[5][8]
-
Preincubation: Wash cells once with Krebs-HEPES buffer (KHB). Preincubate the cells for 10-20 minutes at 25°C with 50 µL of KHB containing various concentrations of the test compound or vehicle.[9]
-
Uptake Initiation: Add 50 µL of KHB containing [³H]Dopamine (e.g., final concentration of 50 nM) to initiate uptake.[9]
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 25°C. This time should be within the linear range of uptake.[9]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KHB to remove extracellular [³H]Dopamine.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer or solubilizing agent. Transfer the lysate to scintillation vials and quantify the intracellular radioactivity using a scintillation counter.[9]
-
Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM nomifensine).[9] Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 1: Hypothetical In Vitro Benchmarking Data
| Compound | DAT Binding Kᵢ (nM) | SERT Binding Kᵢ (nM) | DAT/SERT Selectivity | DAT Uptake IC₅₀ (nM) |
| Test Compound 1 (8α-phenyl) | 234[4] | >10,000 | >42 | 150 |
| Test Compound 2 (8β-phenyl) | 785[4] | >10,000 | >12 | 550 |
| Cocaine (Benchmark) | 159[4] | 250 | 0.64 | 200 |
| GBR12909 (Benchmark) | 5 | 2,000 | 400 | 10 |
Part 2: In Vivo Benchmarking Protocols
Compounds that demonstrate high potency and selectivity in vitro must then be evaluated in a living system to assess their pharmacokinetic properties and behavioral effects.
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic testing.
Pharmacokinetic (PK) Profiling
Rationale: A potent inhibitor is of little therapeutic use if it is metabolized too quickly or does not distribute to the target tissue. PK studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] Key parameters include half-life (t½), clearance (CL), and volume of distribution (Vd).[10]
Experimental Protocol: Rat Intravenous (IV) PK Study
-
Animal Model: Use adult male Sprague-Dawley rats fitted with jugular vein catheters for blood sampling.
-
Compound Administration: Administer a single IV bolus dose of the test compound (e.g., 1 mg/kg) formulated in a suitable vehicle.[12]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via the catheter at multiple time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[12]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[10]
Behavioral Assay: Locomotor Activity
Rationale: DAT inhibitors typically produce a dose-dependent increase in locomotor activity, which is a behavioral proxy for their psychostimulant effects.[13] By comparing the locomotor response induced by a novel isotropane to that of cocaine, we can gain insight into its potential for producing similar abuse-related behavioral activation.
Experimental Protocol: Mouse Locomotor Activity Assay
-
Animal Model: Use adult male C57BL/6 mice.
-
Habituation: Place mice individually into open-field activity chambers and allow them to habituate to the novel environment for 30-60 minutes.
-
Compound Administration: Administer various doses of the test compound, cocaine, or vehicle via intraperitoneal (IP) injection.[14]
-
Data Acquisition: Immediately after injection, return the mice to the activity chambers and record their movement for 60-180 minutes using automated tracking software.[14]
-
Data Analysis: The primary endpoint is the total distance traveled. Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of the test compound and cocaine to the vehicle control group.[13]
Table 2: Hypothetical In Vivo Benchmarking Data
| Compound | t½ (hr) | Clearance (mL/min/kg) | Locomotor Activity (ED₅₀, mg/kg) | Max Locomotor Response (% of Cocaine) |
| Test Compound 1 | 4.5 | 15 | 2.0 | 85% |
| Cocaine | 0.8 | 50 | 10.0 | 100% |
Synthesis of Findings & Conclusion
This comprehensive benchmarking guide outlines a systematic approach to evaluating novel this compound based DAT inhibitors. By integrating in vitro and in vivo data, researchers can build a complete pharmacological profile. For instance, an ideal candidate might exhibit high affinity and functional potency for DAT with significant selectivity over SERT (from in vitro data), combined with a favorable pharmacokinetic profile (e.g., longer half-life than cocaine) and a blunted locomotor response (from in vivo data). Such a profile would suggest a reduced abuse potential compared to the benchmark drug, cocaine. The structured application of these validated protocols provides the robust, comparative data necessary to identify promising new therapeutic leads for dopamine-related CNS disorders.
References
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-trial behavioral sensitization in preweanling rats: differential effects of cocaine, methamphetamine, methylphenidate, and D-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Azabicyclo[3.2.1]octan-8-one Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a compound from a promising hit to a viable clinical candidate. The 3-azabicyclo[3.2.1]octane framework, a rigid bicyclic structure, serves as a valuable core in medicinal chemistry, notably for its utility in designing agents targeting the central nervous system and protein kinases.[1][2] However, the inherent rigidity and chemical features that confer high affinity for a primary target can also lead to unintended interactions with other proteins, known as off-target effects or cross-reactivity.
This guide provides an in-depth comparison of the cross-reactivity profiles of compounds featuring the 3-azabicyclo[3.2.1]octane and related bicyclic scaffolds. We will explore the experimental methodologies for assessing selectivity and present comparative data to illustrate how subtle structural modifications can dramatically alter a compound's off-target interaction profile. Our focus is to provide a practical framework for researchers to evaluate and de-risk compounds based on this privileged scaffold.
The Imperative of Early-Stage Selectivity Profiling
In drug discovery, high selectivity is a cornerstone of developing safe and effective medicines.[3] It refers to a drug's ability to preferentially bind to its intended target over other biomolecules in the complex cellular environment.[4] A lack of selectivity can lead to a range of adverse effects, complicating clinical development and potentially causing patient harm.[5] Therefore, comprehensive cross-reactivity profiling against a broad panel of off-targets is not merely a regulatory hurdle but a critical step in the early stages of drug discovery to identify and mitigate potential safety liabilities.[5][6] This proactive approach allows for the selection of compound series with the most favorable safety profiles for further optimization.
Case Study 1: Kinase Inhibitors - Targeting mTOR with Bicyclic Scaffolds
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[7] Consequently, mTOR has become a significant target for therapeutic intervention. The development of selective mTOR inhibitors is challenging due to the high structural homology of its ATP-binding site with other PI3K family kinases.[7] The 3-azabicyclo[3.2.1]octane scaffold and its bioisosteres have been instrumental in achieving this selectivity.
Comparative Selectivity of Bicyclic Scaffolds in mTOR Inhibitors
A key strategy to enhance mTOR selectivity over PI3Kα involves the introduction of sterically demanding groups that are better accommodated in the mTOR hinge region. The 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane moieties have proven particularly effective in this regard.[7][8]
Consider the compound PQR620 , a potent and selective mTORC1/2 inhibitor. It incorporates two 3-oxa-8-azabicyclo[3.2.1]octan-8-yl groups.[8] Its selectivity profile, when compared to compounds with less sterically hindered morpholine groups, is striking.
| Compound/Scaffold | Primary Target | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) | Reference |
| PQR620 (3-oxa-8-azabicyclo[3.2.1]octane) | mTOR | 10.8 | 4200 | ~389-fold | [8] |
| Compound 11 (8-oxa-3-azabicyclo[3.2.1]octane) | mTOR | 3.4 | ~24 | ~7-fold | [8] |
| PQR309 (Morpholine) | pan-PI3K/mTOR | 21 | 39 | ~1.8-fold | [8] |
This data clearly demonstrates that the incorporation of the bicyclic azabicyclo-octane scaffolds can dramatically improve selectivity for mTOR over PI3Kα. PQR620, with its dual bicyclic moieties, exhibits an outstanding selectivity profile.
Broad Kinase Cross-Reactivity Profiling
To further validate its selectivity, PQR620 was screened against a panel of 456 kinases (DiscoverX scanMAX).[8] At a concentration of 10 µM, it showed negligible off-target effects, achieving an excellent selectivity score (S(10) of 0.005).[8] This underscores the power of the bicyclic scaffold in minimizing interactions with the broader kinome.
Experimental Protocol: Kinase Profiling via Radiometric Assay
A gold-standard method for assessing kinase inhibition is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, incubate the test compound at various concentrations with the purified kinase, a suitable peptide substrate, and cofactors in kinase buffer.
-
Initiation: Start the reaction by adding ATP containing a radiolabeled terminal phosphate (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific time.
-
Termination and Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel on the paper using a phosphorimager.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Case Study 2: Monoamine Transporter Inhibitors - Tuning Selectivity
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-established core for compounds targeting monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10] Cocaine itself is a tropane alkaloid. The therapeutic goal is often to design compounds with a specific selectivity profile, for instance, high affinity for DAT with minimal activity at SERT to avoid certain side effects.
Comparative Selectivity of Tropane Analogs
The selectivity of tropane analogs for different monoamine transporters can be finely tuned by altering the substituents on the bicyclic ring.
| Compound Scaffold | Primary Target | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
| 8-azabicyclo[3.2.1]octane (Tropane Analog 1) | DAT | 754 | 138 | >10000 | 0.18 | [11] |
| 8-azabicyclo[3.2.1]octane (Tropane Analog 2) | DAT | 452 | 45.3 | 4680 | 0.10 | [11] |
| Piperidine Analog (O-526) | DAT | 24.9 | >1000 | - | >40 | [12] |
| 4-Benzylpiperidine Analog | SERT/NET/DAT | High (TRI) | High (TRI) | High (TRI) | N/A | [9] |
This comparison highlights how moving from the rigid bicyclic tropane scaffold to a more flexible piperidine can alter the selectivity profile. While some tropane analogs show a preference for SERT over DAT, piperidine-based compounds like O-526 can achieve high selectivity for DAT.[12] Other piperidine scaffolds can be engineered to be triple reuptake inhibitors (TRIs).[9]
Experimental Protocol: Radioligand Binding Assay for Transporters
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[13]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the transporter of interest (e.g., HEK293 cells expressing hDAT).
-
Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Quickly wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Broader Safety Screening: The Eurofins Cerep Safety Panel
Beyond the primary target class, it is crucial to assess the cross-reactivity of lead compounds against a diverse panel of targets known to be associated with adverse drug reactions. The Eurofins Cerep Safety Panel is a widely used service for this purpose, covering a broad range of receptors, ion channels, transporters, and enzymes.[6][14]
For instance, the mTOR inhibitor PQR620 was profiled in a panel of 70 assays including receptors, ion channels, and enzymes.[8] It showed no significant off-target binding, with detectable signals for COX1 and PDE4D2 inhibition remaining below 50% at a 10 µM concentration.[8] This type of broad screening provides a high degree of confidence in the selectivity of a compound moving forward.
Logical Framework for Cross-Reactivity Profiling
A systematic approach to cross-reactivity profiling is essential for efficient drug development. The following diagram illustrates a logical workflow.
Conclusion
The 3-azabicyclo[3.2.1]octan-8-one scaffold and its related bicyclic structures offer a powerful platform for the design of potent and selective therapeutic agents. However, as with any privileged scaffold, a thorough understanding of its potential cross-reactivity is essential. By employing a systematic approach that combines high-throughput screening against broad panels with detailed mechanistic studies like radioligand binding and functional assays, researchers can effectively navigate the complexities of off-target interactions. The comparative data presented here for kinase and monoamine transporter inhibitors illustrate that subtle modifications to the core scaffold and its substituents can lead to dramatic improvements in selectivity. This knowledge empowers drug discovery teams to design safer, more effective medicines by proactively addressing potential safety liabilities from the earliest stages of a project.
References
- 1. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 2. WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors - Google Patents [patents.google.com]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. O-526, a piperidine analog of GBR 12909, retains high affinity for the dopamine transporter in monkey caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
A Researcher's Guide to Confirming the Mechanism of Action of 3-Azabicyclo[3.2.1]octan-8-one Derivatives
Welcome, fellow researchers, to an in-depth exploration of the mechanistic intricacies of 3-Azabicyclo[3.2.1]octan-8-one derivatives. This guide is designed to move beyond a superficial overview, providing you with the foundational knowledge and practical experimental frameworks necessary to rigorously validate the mechanism of action of this promising class of compounds. Our focus will be on their well-documented interaction with monoamine transporters, while also considering alternative biological targets to ensure a comprehensive and objective analysis.
The 3-Azabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable template in medicinal chemistry for developing novel therapeutic agents.[1] Its constrained conformation provides a well-defined spatial arrangement for functional groups, enabling precise structure-activity relationship (SAR) studies. This has led to the development of derivatives with a range of biological activities, from potent monoamine reuptake inhibitors to analgesics and beyond.
The Primary Mechanism: Inhibition of Monoamine Transporters
The predominant mechanism of action for a significant number of this compound derivatives is the inhibition of monoamine transporters, namely the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of this reuptake leads to an increased concentration of neurotransmitters in the synapse, potentiating their effects. This mechanism is central to the therapeutic action of many antidepressants and psychostimulants.
The affinity and selectivity of these derivatives for the different monoamine transporters are highly dependent on the nature and position of substituents on the 3-Azabicyclo[3.2.1]octane core. Structure-activity relationship studies have revealed that modifications at the 8-position, in particular, can dramatically influence selectivity. For example, the introduction of an 8-cyclopropylmethyl group has been shown to impart high selectivity for DAT over SERT.[2][3][4] Similarly, an 8-chlorobenzyl derivative has demonstrated high selectivity for DAT over NET.[2][4]
The binding of these compounds to monoamine transporters is thought to occur at the interface of transmembrane helices 1, 3, 6, and 8.[5] Molecular docking simulations have provided insights into the specific interactions, suggesting that the protonated nitrogen of the azabicyclo scaffold can form a salt bridge with acidic residues in the binding site, while other parts of the molecule engage in hydrophobic and hydrogen bonding interactions.[5]
Comparative Analysis: Beyond Monoamine Transporters
While monoamine transporter inhibition is the most extensively studied mechanism for this class of compounds, it is crucial for researchers to consider other potential biological targets to fully characterize a novel derivative. The broader class of azabicyclo[3.2.1]octane derivatives has been shown to interact with a variety of other receptors and enzymes. A comparative understanding of these alternative mechanisms is essential for assessing the selectivity and potential off-target effects of new chemical entities.
-
Vasopressin Receptors: Certain biaryl amides containing an azabicyclooctane headpiece have been identified as potent mixed vasopressin V1a and V2 receptor antagonists.[6]
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Pyrazole azabicyclo[3.2.1]octane sulfonamides have been discovered as a novel class of non-covalent NAAA inhibitors, with potential applications in treating inflammatory conditions.[7][8]
-
Nicotinic Acetylcholine Receptors (nAChR): Some 3,8-diazabicyclo[3.2.1]octane derivatives have shown high affinity for the α4β2 nAChR subtype and exhibit analgesic properties.[9]
This diversity of targets underscores the importance of comprehensive pharmacological profiling to confirm the primary mechanism of action and rule out confounding activities.
Experimental Validation: A Step-by-Step Approach
To rigorously confirm the mechanism of action of a this compound derivative as a monoamine transporter inhibitor, a combination of in vitro binding and functional assays is required.
Radioligand Binding Assays
These assays directly measure the affinity of the test compound for the target transporter by assessing its ability to displace a known radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay for DAT, SERT, and NET
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the synaptosomal membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.
-
Non-specific Binding: Include wells with an excess of a known high-affinity non-radiolabeled ligand (e.g., cocaine for DAT) to determine non-specific binding.
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Protocol: [³H]Dopamine Uptake Inhibition Assay in HEK-293 cells stably expressing human DAT (hDAT)
-
Cell Culture: Culture HEK-293 cells stably transfected with hDAT in appropriate media.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate with a range of concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration.
Similar protocols can be adapted for SERT and NET using [³H]serotonin and [³H]norepinephrine, respectively.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be compiled into clear and concise tables to facilitate comparison between different derivatives and against known reference compounds.
Table 1: Binding Affinities (Ki, nM) of Representative this compound Derivatives at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| Derivative A | 4.0 | 4240 | - | 1060 | - | [2][3][4] |
| Derivative B | 3.9 | - | 5296 | - | 1358 | [2][4] |
| Cocaine | 150 | 250 | 450 | 1.67 | 3.0 | (Literature Value) |
| GBR 12909 | 1.5 | 3000 | 200 | 2000 | 133 | (Literature Value) |
Table 2: Functional Potencies (IC50, nM) of Representative this compound Derivatives in Monoamine Uptake Assays
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| Derivative A | 7.5 | >10,000 | - | [4] |
| Derivative B | 6.8 | - | >10,000 | [4] |
| Cocaine | 300 | 350 | 500 | (Literature Value) |
| GBR 12909 | 5.0 | 5000 | 300 | (Literature Value) |
Visualizing the Mechanism and Workflow
Diagrams can be powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: Inhibition of monoamine reuptake by a this compound derivative.
Caption: Experimental workflow for confirming the mechanism of action.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective modulators of monoamine transporter function. A thorough and systematic approach to confirming the mechanism of action, as outlined in this guide, is paramount for advancing our understanding of these compounds and unlocking their full therapeutic potential. By combining rigorous in vitro assays with a comprehensive evaluation of potential off-target activities, researchers can confidently characterize the pharmacological profile of novel derivatives and pave the way for the development of next-generation therapeutics.
References
- 1. 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Benchchem [benchchem.com]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 [smolecule.com]
- 6. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 3-Azabicyclo[3.2.1]octan-8-one: A Comparative Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical starting point. Among these, the 3-Azabicyclo[3.2.1]octan-8-one core, a key intermediate in the synthesis of various biologically active compounds, presents both opportunity and challenge. This guide provides an in-depth comparison of published synthesis methods for this important bicyclic ketone, with a focus on reproducibility, practicality, and overall efficiency. We will delve into the nuances of two prominent synthetic strategies, offering detailed protocols, troubleshooting insights, and a transparent assessment of their respective merits and drawbacks.
The 3-Azabicyclo[3.2.1]octane framework is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system and enzyme inhibitors.[1] Its rigid structure allows for precise orientation of functional groups, making it an attractive template for drug design.[1][2] However, the successful and reproducible synthesis of the key intermediate, this compound, can be a significant hurdle. This guide aims to equip researchers with the knowledge to navigate the synthetic landscape and select the most appropriate method for their specific needs.
Method 1: The Mannich Condensation Approach
A frequently cited method for the synthesis of N-substituted 3-Azabicyclo[3.2.1]octan-8-ones involves a Mannich-type condensation reaction. This approach is exemplified by the synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one.[3]
Underlying Principles and Mechanism
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a cyclic ketone precursor), an amine, and a non-enolizable aldehyde (like formaldehyde). The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol or enolate of the ketone. A subsequent intramolecular cyclization and decarboxylation (if using an acetonedicarboxylic acid equivalent) leads to the desired bicyclic ketone.
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol is adapted from the literature and represents a common implementation of the Mannich condensation for this target molecule.[3][4]
Materials:
-
Benzylamine
-
1,4-Butanedialdehyde (or a suitable precursor/equivalent)
-
1,3-Acetonedicarboxylic acid
-
Water
-
Tert-butyl methyl ether (TBME)
-
Sodium sulfite (Na₂SO₃)
-
Sodium chloride (NaCl)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, a solution of 1,4-butanedialdehyde and 1,3-acetonedicarboxylic acid in water is prepared.
-
Amine Addition: The solution is cooled to 3-8 °C. A solution of benzylamine in water is then added dropwise over a period of 45 minutes, maintaining the temperature within the specified range.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of starting materials.
-
Workup: Upon completion, the reaction mixture is decolorized by the addition of sodium sulfite. TBME is added, and the mixture is saturated with sodium chloride to facilitate phase separation.
-
Extraction: The aqueous phase is separated and extracted multiple times with TBME.
-
Purification: The combined organic layers are washed with aqueous sodium sulfite and then with water. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[4]
Reproducibility and Potential Challenges
While this method is conceptually straightforward, its reproducibility can be influenced by several factors:
-
Quality of 1,4-Butanedialdehyde: This reagent can be unstable and prone to polymerization. Using a freshly prepared or high-quality source is crucial.
-
pH Control: The Mannich reaction is sensitive to pH. While not always explicitly buffered in all published procedures, maintaining a slightly acidic to neutral pH is generally optimal for iminium ion formation and subsequent reactions.
-
Temperature Management: Exothermic reactions during the addition of benzylamine can lead to side product formation if not adequately controlled.
-
Workup and Purification: The workup procedure, particularly the extractions, needs to be performed efficiently to maximize yield. The final purity is highly dependent on the chosen purification method.
Method 2: The Robinson-Schöpf Reaction for the Parent Scaffold
The Robinson-Schöpf reaction is a classic and highly effective method for the synthesis of the closely related tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one).[5][6][7] While the direct synthesis of the N-unsubstituted this compound via this route is less common, the principles are foundational and adaptable. The reaction is a biomimetic, one-pot synthesis that demonstrates high atom economy.[5][7]
Underlying Principles and Mechanism
This reaction is essentially a double Mannich reaction.[5][7] It involves the condensation of a dialdehyde (succinaldehyde), a primary amine (e.g., methylamine), and a dicarboxylic acid (acetonedicarboxylic acid). The mechanism involves the initial formation of an imine from the amine and one aldehyde group, followed by an intramolecular cyclization. This intermediate then undergoes a second Mannich reaction with the enolate of acetonedicarboxylic acid, leading to the bicyclic framework. Subsequent decarboxylation yields the final product.[6][7]
Experimental Protocol: Conceptual Adaptation for this compound
A direct, high-yielding Robinson-Schöpf synthesis of the N-H parent compound is not as well-established as that for tropinone. However, a conceptual protocol can be outlined based on the established synthesis of N-substituted analogs.
Materials:
-
Ammonia or an ammonia equivalent (as the primary amine)
-
Succinaldehyde
-
Acetonedicarboxylic acid
-
Buffered aqueous solution (pH 5-9)[5]
Conceptual Procedure:
-
Reaction Mixture Preparation: A buffered aqueous solution of succinaldehyde and acetonedicarboxylic acid is prepared.
-
Amine Addition: An aqueous solution of ammonia or an ammonium salt is added to the reaction mixture. The pH is carefully controlled to remain within the optimal range for the reaction.
-
Reaction and Workup: The reaction is allowed to proceed, likely at or near room temperature. The workup would involve extraction with an organic solvent and subsequent purification steps.
Reproducibility and Potential Challenges
The success of a Robinson-Schöpf-type synthesis for the N-unsubstituted core would be highly dependent on:
-
Control of pH: As demonstrated by Schöpf's improvements to Robinson's original synthesis, maintaining physiological pH is critical for achieving high yields.[5]
-
Reagent Stability: The stability of succinaldehyde remains a key challenge.
-
Side Reactions: The use of ammonia could potentially lead to more side products compared to a primary amine like methylamine.
Comparative Analysis
To provide a clear overview, the two methods are compared based on several key performance indicators:
| Feature | Method 1: Mannich Condensation | Method 2: Robinson-Schöpf Reaction |
| Precursor Availability | N-Substituted amines are readily available. | Ammonia is readily available. |
| Reaction Conditions | Requires cooling and careful addition. | Can often be performed at room temperature under buffered conditions.[5] |
| Reported Yield | Can be high (e.g., 90% for N-benzyl analog).[4] | Historically high for tropinone (>90%).[7][8] |
| Reproducibility | Sensitive to reagent quality and temperature control. | Highly dependent on pH control.[5] |
| Scalability | Has been demonstrated on a larger scale.[4] | The one-pot nature is amenable to scaling. |
| Versatility | Allows for the direct introduction of various N-substituents. | Primarily established for the N-methyl analog (tropinone). |
Visualization of Synthetic Workflows
To better illustrate the process flow of each synthetic approach, the following diagrams are provided.
Figure 1: Workflow for the Mannich Condensation Synthesis.
Figure 2: Workflow for the Robinson-Schöpf Reaction.
Conclusion and Recommendations
Both the Mannich condensation and the Robinson-Schöpf reaction represent viable pathways for the synthesis of the this compound core.
-
For the synthesis of N-substituted analogs , the Mannich condensation is a well-documented and scalable approach. Researchers should pay close attention to the quality of the dialdehyde and maintain strict temperature control to ensure reproducibility.
-
The Robinson-Schöpf reaction is an elegant and highly efficient method, particularly for the synthesis of tropinone . Its adaptation for the N-unsubstituted parent compound is conceptually sound but may require careful optimization of pH and reaction conditions to achieve comparable yields.
Ultimately, the choice of method will depend on the specific target molecule, the scale of the synthesis, and the resources available. By understanding the underlying principles and potential pitfalls of each approach, researchers can increase their chances of success in synthesizing this valuable chemical intermediate.
References
- 1. 240401-35-8(this compound) | Kuujia.com [kuujia.com]
- 2. Buy 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 [smolecule.com]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 5. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, safety-driven framework for the disposal of 3-Azabicyclo[3.2.1]octan-8-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical safety and regulatory adherence, providing not just steps, but the scientific rationale behind them.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any disposal procedure can begin, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in medicinal chemistry, presents several risks that must be managed.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any capacity, including disposal:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Regulatory Classification: Is this compound a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste in two ways: listed wastes and characteristic wastes.[1][2] this compound (CAS No. 240401-35-8) is not specifically found on the F, K, P, or U lists of hazardous wastes.[1]
Therefore, we must determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] As an amine, the primary characteristic of concern is corrosivity .
-
Corrosivity (EPA Hazardous Waste Code D002): A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[3][4][5] Since this compound is an amine, it is basic. If waste solutions of this compound have a pH of 12.5 or greater, they must be managed as a D002 hazardous waste.
It is the responsibility of the waste generator to make an accurate hazardous waste determination. [6] This can be done through testing the pH of the waste stream or by applying knowledge of the waste's properties. Given the basic nature of amines, it is prudent to manage all waste containing this compound as potentially corrosive hazardous waste.
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[3] Incompatible wastes must never be mixed in the same container to prevent dangerous reactions.
Container Selection:
-
Waste containers for this compound should be made of compatible materials. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Do not use metal containers , as corrosive bases can react with and degrade them over time.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and the release of vapors.
Disposal Procedures: A Step-by-Step Guide
The following procedures provide a framework for the safe disposal of this compound waste. These steps are designed to be adaptable for both small and large quantities of waste.
For Small Quantities of Solid Waste (e.g., residual amounts on weighing paper, contaminated gloves):
-
Collection: Place the solid waste into a designated, properly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive - Base).
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials (especially acids).
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
For Larger Quantities of Solid Waste or Contaminated Solutions:
For larger quantities or solutions, neutralization may be a viable option to render the waste non-corrosive before disposal. However, this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
Neutralization Protocol with Citric Acid:
Causality: Neutralizing a basic amine waste with a weak acid like citric acid is a safer alternative to using strong acids (e.g., HCl, H2SO4), as the reaction is less exothermic and easier to control. The reaction produces a salt and water.
-
Preparation:
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a 10-20% (w/v) solution of citric acid in water.
-
Place the container with the amine waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.
-
-
Neutralization:
-
Slowly add the citric acid solution to the amine waste while stirring continuously.
-
Monitor the pH of the waste solution regularly using a calibrated pH meter or pH strips.
-
Continue adding the citric acid solution until the pH is between 6.0 and 9.0. Be cautious as the neutralization point is approached, as small additions of acid can cause large changes in pH.
-
-
Final Disposal:
-
Once neutralized, the solution is no longer considered a corrosive hazardous waste (D002).
-
However, consult your local and institutional regulations. Some jurisdictions may still require the neutralized solution to be collected as chemical waste.
-
If permitted, small quantities of the neutralized, non-hazardous solution may be disposed of down the drain with copious amounts of water. Always check with your EHS department before any sewer disposal.
-
If sewer disposal is not permitted, collect the neutralized waste in a properly labeled container ("Neutralized this compound waste") and arrange for disposal through your EHS department.
-
Caption: Decision workflow for the disposal of this compound.
Decontamination and Spill Management
Accidental spills should be handled promptly and safely. The following procedure is a general guideline; always refer to your institution's specific spill response plan.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Absorption/Collection:
-
For liquid spills, apply absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking scoops to collect the material.
-
For solid spills, carefully sweep the material into a dustpan. Avoid creating dust. A HEPA-filtered vacuum can be used if available and appropriate.
-
-
Decontamination:
-
Once the bulk of the spill is removed, decontaminate the area. A solution of soap and water is generally effective for cleaning surfaces.[1] For residual basicity from the amine, a final wipe with a dilute solution of a weak acid (like 5% citric acid) can be used, followed by a final rinse with water.
-
-
Waste Disposal: All contaminated materials (absorbents, PPE, cleaning materials) must be placed in a sealed, properly labeled hazardous waste container and disposed of through your EHS department.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, adhering to regulatory requirements, and following safe handling and disposal protocols, we can ensure the well-being of our colleagues and protect the environment. This guide provides the necessary framework, but it is the diligence and commitment of each researcher that translates these principles into safe practice.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. choicemedwaste.com [choicemedwaste.com]
- 4. epa.gov [epa.gov]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to the Safe Handling of 3-Azabicyclo[3.2.1]octan-8-one
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of various pharmaceutical compounds, 3-Azabicyclo[3.2.1]octan-8-one is a compound frequently utilized in the drug development landscape. This guide provides essential, field-tested safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are based on established safety data and best practices in chemical management.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in mitigating the specific hazards posed by the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[1][2] |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for splash-prone procedures.[1][2] | To protect against eye irritation from dust particles or splashes.[1] |
| Skin and Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use only in a well-ventilated area. For procedures with a high likelihood of dust generation, a NIOSH-approved respirator may be required. | To avoid inhalation of dust, which can cause respiratory irritation.[1][3] |
Expert Insight: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, wash your hands thoroughly, even after removing gloves, to eliminate any residual contamination.[1][4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the reproducibility of experimental results.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Pre-weighing: If possible, weigh the compound in a ventilated balance enclosure to minimize the dispersion of dust.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]
-
Controlled Dispensing: Use a spatula or other appropriate tool to transfer the compound. Avoid pouring the solid directly from the container.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][6]
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, prevent further spread by vacuuming, sweeping, or absorbing with an inert material.[1] Place the contained material into a suitable, labeled disposal container.[1]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
The recommended storage temperature is between 2-8°C.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
All disposal practices must be in accordance with local, state, and federal regulations.
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS [mubychem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
